4-(Pyrimidin-5-yl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-pyrimidin-5-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNXTOLXLPQMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397501 | |
| Record name | 4-(Pyrimidin-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198084-12-7 | |
| Record name | 4-(Pyrimidin-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Formylphenyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Pyrimidin-5-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(Pyrimidin-5-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, making its derivatives, such as the title compound, valuable building blocks in medicinal chemistry and drug discovery.[1][2][3][4] This document offers a robust, field-proven protocol for the synthesis via a Palladium-catalyzed Suzuki cross-coupling reaction, followed by a systematic workflow for structural and purity verification using modern analytical techniques. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with the necessary insights for successful replication and adaptation.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core structure of nucleobases like cytosine, thymine, and uracil, which are fundamental to DNA and RNA.[3][4] This inherent biological relevance has driven extensive research into synthetic pyrimidine derivatives, which exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][5]
This compound (Molecular Formula: C₁₁H₈N₂O, Molecular Weight: 184.19 g/mol ) serves as a critical intermediate, merging the biologically significant pyrimidine moiety with a reactive benzaldehyde functional group.[6][7][8] This unique combination allows for its versatile use in the construction of more complex molecules through reactions like reductive amination, Wittig reactions, and further cross-coupling, enabling the exploration of novel chemical space for drug candidates. This guide provides a validated pathway to access this high-value compound.
Synthesis via Suzuki Cross-Coupling
The method of choice for constructing the C-C bond between the pyrimidine and phenyl rings is the Suzuki cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its reliability, functional group tolerance, and relatively mild reaction conditions.
Principle of the Reaction
The synthesis involves a palladium-catalyzed reaction between 5-bromopyrimidine and 4-formylphenylboronic acid. The palladium catalyst, typically in its Pd(0) oxidation state, undergoes oxidative addition with the aryl bromide. Following this, transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue.[9][10][11][12] The selection of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is based on its proven efficacy and commercial availability for such transformations.[6][11]
Experimental Workflow: Synthesis
Caption: Suzuki coupling synthesis workflow.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromopyrimidine (1.0 eq.), 4-formylphenylboronic acid (1.5 eq.), and sodium carbonate (2.0 eq.).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a 4:1 mixture of dimethoxyethane (DME) and water. The solvent volume should be sufficient to achieve a reactant concentration of approximately 0.1 M.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 eq.). The flask should be purged with the inert gas for several minutes. Rationale: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for approximately 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract three times with dichloromethane (CH₂Cl₂).[6] Rationale: Dichloromethane is an effective solvent for extracting the product while being immiscible with the aqueous phase containing inorganic salts.
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[6][13][14] The pure fractions are then combined and concentrated to yield this compound as a solid.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Characterization Workflow
Caption: Analytical workflow for product validation.
Expected Analytical Data
The following tables summarize the expected data from the characterization of this compound.
Table 1: Physical Properties
| Property | Expected Value | Source(s) |
|---|---|---|
| Appearance | Pale yellow to light brown solid |
| Melting Point | 145-149 °C |[6] |
Table 2: Spectroscopic Data
| Technique | Expected Data | Rationale & Source(s) |
|---|---|---|
| ¹H NMR | ~10.1 ppm (s, 1H, -CHO)~9.3 ppm (s, 1H, Pyrimidine H-2)~9.1 ppm (s, 2H, Pyrimidine H-4, H-6)~8.1 ppm (d, 2H, Ar-H)~7.9 ppm (d, 2H, Ar-H) | The aldehyde proton is highly deshielded. Pyrimidine protons appear at a very low field due to the electron-withdrawing nitrogens. The benzaldehyde protons will show a characteristic AA'BB' splitting pattern.[15][16][17] |
| ¹³C NMR | ~192 ppm (C=O)~159 ppm (Pyrimidine C-4, C-6)~157 ppm (Pyrimidine C-2)~125-140 ppm (Aromatic & Pyrimidine C's) | The carbonyl carbon is characteristic. The chemical shifts of the heterocyclic carbons are influenced by the nitrogen atoms.[15][17][18] |
| Mass Spec. | [M+H]⁺: ~185.07 m/z | Corresponds to the protonated molecular ion. High-Resolution Mass Spectrometry (HRMS) would provide an exact mass for C₁₁H₉N₂O⁺ to confirm elemental composition.[7][19] |
| FTIR (cm⁻¹) | ~3070 (Aromatic C-H stretch)~2820, ~2720 (Aldehyde C-H stretches)~1705 (Strong, C=O stretch)~1580, ~1490 (Aromatic C=C stretches) | Each functional group has a characteristic vibrational frequency. The strong carbonyl peak and the pair of aldehyde C-H stretches are highly diagnostic.[20][21][22][23] |
Conclusion
This guide outlines a reliable and well-documented procedure for the synthesis of this compound via Suzuki cross-coupling. The causality for key experimental steps, from the choice of catalyst to the purification strategy, has been detailed to empower researchers with a deeper understanding of the process. The comprehensive characterization workflow provides a clear and systematic approach to validating the final product's identity and purity. By following this guide, researchers and drug development professionals can confidently produce this valuable heterocyclic building block, facilitating the advancement of medicinal chemistry programs that rely on the pyrimidine scaffold.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchtrend.net [researchtrend.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 198084-12-7 [chemicalbook.com]
- 7. 4-(Pyrimidin-2-yl)benzaldehyde | C11H8N2O | CID 12703722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Pyrimidin-5-yl-benzaldehyde, CasNo.198084-12-7 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. This compound(198084-12-7) 1H NMR [m.chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. digibuo.uniovi.es [digibuo.uniovi.es]
- 19. This compound | 198084-12-7 | Benchchem [benchchem.com]
- 20. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
4-(Pyrimidin-5-yl)benzaldehyde molecular weight and formula
An In-Depth Technical Guide to 4-(Pyrimidin-5-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Core Characteristics and Significance
This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure uniquely combines a benzaldehyde moiety, a versatile chemical handle for a wide array of organic transformations, with a pyrimidine ring, a privileged scaffold in drug discovery due to its presence in the nucleobases of DNA and RNA.[3][4] This hybrid architecture makes it a valuable building block for synthesizing more complex molecules with potential therapeutic activities.[1][3] The compound typically appears as a pale yellow to light brown solid and is moderately soluble in common organic solvents like dichloromethane and ethanol, with lower solubility in water.[3]
The presence of the nitrogen-containing pyrimidine ring influences the electronic properties of the entire molecule, making it a key intermediate for developing novel pharmaceuticals, agrochemicals, and functional materials.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈N₂O | [1][3][5][6][7] |
| Molecular Weight | 184.19 g/mol | [1][3][6][7] |
| CAS Number | 198084-12-7 | [1][3][5][6] |
| Appearance | Pale yellow to light brown powder/solid | [3] |
| Melting Point | 145-149 °C | [6][8] |
| Boiling Point | 369.1 °C at 760 mmHg | [7][8] |
| Synonyms | 5-(4-Formylphenyl)pyrimidine, 4-(5-Pyrimidinyl)benzaldehyde | [1][3][9] |
Synthesis via Suzuki-Miyaura Cross-Coupling
The most common and efficient synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction. This choice is predicated on the reaction's high tolerance for various functional groups (like the aldehyde present in the target molecule), its relatively mild conditions, and its high yields. The core of this process involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.
In this specific synthesis, 5-bromopyrimidine serves as the organohalide, and 4-formylphenylboronic acid is the organoboron partner.[6] The palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0), facilitates the formation of a new carbon-carbon bond between the pyrimidine and phenyl rings. A base, such as sodium carbonate, is essential for the transmetalation step of the catalytic cycle.[6]
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures.[6]
-
Reaction Setup: To a round-bottom flask, add 5-bromopyrimidine (1.0 eq.), 4-formylphenylboronic acid (1.5 eq.), and sodium carbonate (2.0 eq.).
-
Solvent Addition: Add a 4:1 mixture of dimethoxyethane (DME) and water to the flask. The concentration should be approximately 0.1 M with respect to the 5-bromopyrimidine.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq.) to the stirred solution.
-
Heating: Heat the reaction mixture to 90 °C and stir for 16-18 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Quenching and Extraction: After cooling to room temperature, quench the reaction with water. Extract the aqueous mixture multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its two principal functional groups: the aldehyde and the pyrimidine ring.
-
Aldehyde Reactivity: The aldehyde group is a primary site for nucleophilic addition.[3] Its electrophilic carbonyl carbon readily reacts with nucleophiles, making it a key component in various condensation and olefination reactions, such as the Knoevenagel, Claisen-Schmidt, and Wittig reactions.[2] This reactivity is fundamental to its use as a building block for constructing larger, more complex molecular architectures.[2]
-
Pyrimidine Moiety: The pyrimidine ring, along with the formyl group, acts as an electron-withdrawing group, which deactivates the attached benzene ring towards electrophilic aromatic substitution.[2] More importantly, the pyrimidine core is a well-established pharmacophore with inherent biological relevance.[2][4] Its inclusion in a molecular structure can facilitate interactions with biological targets and improve pharmacokinetic properties.
Application in the Synthesis of Bioactive Heterocycles
A significant application of this compound is in multicomponent reactions to form fused heterocyclic systems. For instance, it serves as the aldehyde component in the synthesis of pyrimido[4,5-b]quinolines.[10] These compounds are of high interest in medicinal chemistry due to their reported biological activities, which include antitumor, anti-inflammatory, and antimicrobial properties.[4][10]
In a typical one-pot reaction, this compound is condensed with a 1,3-dicarbonyl compound (like dimedone) and an amino-pyrimidine (like 6-amino-1,3-dimethyluracil) to rapidly construct the complex pyrimido[4,5-b]quinoline scaffold.[10]
Caption: Application in synthesizing bioactive pyrimido[4,5-b]quinoline derivatives.
Experimental Protocol: Multicomponent Synthesis of a Pyrimido[4,5-b]quinoline Derivative
This protocol is a representative example based on similar reported multicomponent reactions.[10]
-
Reactant Mixing: In a reaction vessel, combine this compound (1.0 eq.), dimedone (1.0 eq.), and 6-amino-1,3-dimethyluracil (1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of a basic catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO, ~15 mol%).
-
Reaction Conditions: Heat the mixture under solvent-free conditions at 90-100 °C for the time specified by the reaction monitoring (typically a few hours).
-
Workup: After the reaction is complete (as determined by Thin Layer Chromatography), cool the mixture to room temperature.
-
Isolation: Add ethanol to the solidified crude product and heat to reflux. Cool the solution to crystallize the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure pyrimido[4,5-b]quinoline derivative.
Conclusion
This compound is a strategically important chemical intermediate. Its straightforward synthesis via robust methods like the Suzuki coupling, combined with the versatile reactivity of its aldehyde group and the inherent biological relevance of the pyrimidine ring, makes it an invaluable tool for researchers. Its application as a key building block in the construction of complex, bioactive heterocyclic systems underscores its importance in the ongoing quest for novel therapeutic agents in drug discovery and development.
References
- 1. Cas 198084-12-7,this compound | lookchem [lookchem.com]
- 2. This compound | 198084-12-7 | Benchchem [benchchem.com]
- 3. CAS 198084-12-7: this compound [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Pyrimidin-5-yl-benzaldehyde, CasNo.198084-12-7 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 6. This compound | 198084-12-7 [chemicalbook.com]
- 7. This compound – porphyrin-systems [porphyrin-systems.com]
- 8. This compound | CAS#:198084-12-7 | Chemsrc [chemsrc.com]
- 9. This compound | 198084-12-7 [amp.chemicalbook.com]
- 10. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 4-(Pyrimidin-5-yl)benzaldehyde
Executive Summary
4-(Pyrimidin-5-yl)benzaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of complex therapeutic agents.[1] The molecule's unique structure, combining a hydrophilic pyrimidine moiety with a more hydrophobic benzaldehyde core, presents a distinct physicochemical profile that governs its behavior in biological and pharmaceutical systems. Understanding its solubility and stability is not merely a procedural step but a foundational requirement for successful drug discovery and development. Poor solubility can impede bioavailability and lead to unreliable in vitro assay results, while instability compromises shelf-life, efficacy, and safety.[2]
This technical guide provides an in-depth analysis of the critical solubility and stability characteristics of this compound. It is designed for researchers, medicinal chemists, and formulation scientists, offering both the theoretical basis and detailed, field-proven experimental protocols for comprehensive assessment. We will explore the key degradation pathways predicted by its chemical structure and outline a systematic approach to forced degradation studies as mandated by international regulatory guidelines.[3][4]
Section 1: Physicochemical Profile and Structural Considerations
This compound is a solid, typically appearing as a pale yellow to light brown powder.[1] Its structure is a composite of two key functional groups whose properties dictate its overall behavior.
-
The Pyrimidine Ring: This nitrogen-containing heterocycle is a key feature in many biologically active compounds. The two nitrogen atoms can act as hydrogen bond acceptors, contributing to potential interactions with polar solvents. However, the pyrimidine ring is electron-deficient, which makes it relatively stable but can influence the reactivity of its substituents.[5]
-
The Benzaldehyde Group: The aromatic aldehyde is the primary site of chemical reactivity and a major determinant of the molecule's stability. The formyl group (-CHO) is highly susceptible to oxidation, a common degradation pathway for aldehydes.[6][7] The benzene ring contributes to the molecule's hydrophobicity.
An understanding of this dual nature is paramount for predicting its solubility and designing robust stability studies.
| Property | Data | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 5-(4-Formylphenyl)pyrimidine | [1] |
| CAS Number | 198084-12-7 | [1] |
| Molecular Formula | C₁₁H₈N₂O | [8][9] |
| Molecular Weight | 184.19 g/mol | [8][10] |
| Appearance | Pale yellow to light brown solid | [1] |
| Melting Point | 145-149 °C | [8][11] |
Section 2: Comprehensive Solubility Assessment
A compound's solubility dictates its absorption, distribution, and overall bioavailability. For this compound, solubility is expected to be limited in aqueous media due to the hydrophobic phenyl ring, but moderate in common organic solvents.[1] We will detail the two primary methods for solubility determination: kinetic and thermodynamic.
2.1 Causality of Method Selection: Kinetic vs. Thermodynamic Solubility
The choice between kinetic and thermodynamic solubility assessment is driven by the stage of drug development.[12][13]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[14][15] It is a high-throughput method ideal for the early discovery phase (e.g., hit-to-lead) to quickly rank and filter large numbers of compounds where material is limited.[12][13] The results, however, can be higher than the true solubility due to the formation of supersaturated solutions.[15]
-
Thermodynamic Solubility: This represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over an extended period.[13][16] It is the "gold standard" measurement, critical for lead optimization, pre-formulation, and regulatory submissions, as it reflects the maximum dissolved concentration under equilibrium conditions.[2][17]
2.2 Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is the reference method for determining equilibrium solubility.[18]
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent system at equilibrium.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Phosphate Buffered Saline pH 7.4, 0.1 N HCl, various organic solvents)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial (e.g., 2-5 mg into 1 mL of solvent). Causality: Ensuring excess solid is present is critical to guarantee that the resulting solution is saturated at equilibrium.
-
Equilibration: Cap the vials securely and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. Causality: This extended agitation period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solid phases.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Causality: Centrifugation is a crucial step to separate the saturated supernatant from undissolved particles without altering the equilibrium.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter. Causality: This removes any remaining fine particulates that could falsely elevate the measured concentration.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve.[19]
-
Data Reporting: Report the solubility in units of µg/mL or µM.
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Water | ~7.0 | 25 | [Insert Data] |
| 0.1 N HCl | 1.0 | 25 | [Insert Data] |
| PBS | 7.4 | 25 | [Insert Data] |
| Ethanol | N/A | 25 | [Insert Data] |
| Dichloromethane | N/A | 25 | [Insert Data] |
Section 3: Intrinsic Stability and Forced Degradation
Stability testing is a non-negotiable part of drug development, providing critical information on how a drug substance's quality changes over time under various environmental factors.[3][4] Forced degradation (or stress testing) is the process of intentionally degrading the molecule under conditions more severe than accelerated stability testing.[20] Its purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used (i.e., that they are "stability-indicating").[20][21][22]
3.1 Predicted Degradation Pathways
The structure of this compound suggests several potential degradation routes:
-
Oxidation: This is the most anticipated degradation pathway. The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, 4-(pyrimidin-5-yl)benzoic acid. This can occur via autoxidation on exposure to air or be accelerated by oxidizing agents.[6][7][23]
-
Hydrolysis: While the core structure is generally stable, the pyrimidine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening.[24][25][26] The stability across a pH range must be evaluated.
-
Photodegradation: Aromatic systems containing heteroatoms and carbonyl groups can absorb UV light, making them susceptible to photolytic degradation.[27] Photostability testing is a specific requirement of ICH guidelines (Q1B).[28][29][30][31]
3.2 Experimental Protocol: Forced Degradation Study
Objective: To identify the degradation profile of this compound under various stress conditions.
Analytical Method: A validated stability-indicating HPLC method is required. This method must be able to resolve the parent peak from all process impurities and degradation products.[21][32][33] A gradient reversed-phase method with UV detection is standard; coupling with a mass spectrometer (LC-MS) is highly beneficial for identifying unknown degradants.[32]
General Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL).
-
For each condition, include a control sample stored at ambient temperature and protected from light.
-
The goal is to achieve 5-20% degradation.[34][35] If degradation is too rapid, reduce the stress duration or intensity. If it is too slow, increase them.
Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1 N HCl. Heat at 60-80°C for a specified time (e.g., 2-8 hours). Neutralize the sample before HPLC analysis.[36]
-
Base Hydrolysis: Mix the drug solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 60°C) for a specified time. Neutralize before analysis.[36]
-
Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and monitor over time (e.g., up to 24 hours).[35][37] Causality: H₂O₂ is used to simulate potential oxidative stress the drug may encounter during its shelf life.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in an oven. Also, test under conditions of high temperature and humidity (e.g., 60°C / 75% RH).[34]
-
Photodegradation: Expose the drug solution and solid drug substance to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²).[20][28] A parallel sample wrapped in aluminum foil serves as the dark control.
3.3 Data Presentation and Interpretation
The results should be summarized to clearly show the molecule's liabilities.
| Stress Condition | Reagent/Parameters | Duration | % Degradation of Parent | Major Degradant(s) (Peak Area %, RRT) |
| Acid Hydrolysis | 0.1 N HCl, 80°C | 8 hours | [Insert Data] | [Insert Data] |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 4 hours | [Insert Data] | [Insert Data] |
| Oxidation | 3% H₂O₂, RT | 24 hours | [Insert Data] | [Insert Data] |
| Thermal (Solid) | 80°C, Dry Heat | 7 days | [Insert Data] | [Insert Data] |
| Photolytic (Solution) | ICH Q1B Light Source | Per Guideline | [Insert Data] | [Insert Data] |
The primary degradation product under oxidative stress is expected to be 4-(pyrimidin-5-yl)benzoic acid. This can be confirmed by synthesizing the standard or by LC-MS analysis. This stability data is crucial for guiding formulation development (e.g., inclusion of antioxidants), selecting appropriate packaging (e.g., light-protective), and defining storage conditions.
Conclusion
A thorough and systematic evaluation of solubility and stability is indispensable for the successful advancement of this compound as a pharmaceutical intermediate or drug candidate. This guide has outlined the core principles and provided actionable protocols for these critical assessments. The molecule's primary stability liability is the oxidative conversion of the aldehyde moiety to a carboxylic acid. Its solubility is expected to be pH-dependent and generally low in aqueous media, necessitating careful consideration during formulation. By applying the methodologies described herein, researchers can generate the robust, reliable data required to make informed decisions, mitigate development risks, and ensure the quality and safety of the final therapeutic product.
References
- 1. CAS 198084-12-7: this compound [cymitquimica.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. database.ich.org [database.ich.org]
- 4. Ich Guidelines for Stability Studies PPT - Oreate AI Blog [oreateai.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 198084-12-7 [chemicalbook.com]
- 9. This compound – porphyrin-systems [porphyrin-systems.com]
- 10. 4-(Pyrimidin-2-yl)benzaldehyde | C11H8N2O | CID 12703722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. inventivapharma.com [inventivapharma.com]
- 18. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijtsrd.com [ijtsrd.com]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Acidic hydrolysis of pyrimidine deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 29. ema.europa.eu [ema.europa.eu]
- 30. q1scientific.com [q1scientific.com]
- 31. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 32. chromatographyonline.com [chromatographyonline.com]
- 33. rjpn.org [rjpn.org]
- 34. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 35. resolvemass.ca [resolvemass.ca]
- 36. ijrpp.com [ijrpp.com]
- 37. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of 4-(Pyrimidin-5-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 4-(Pyrimidin-5-yl)benzaldehyde, a key building block in medicinal chemistry and materials science. Understanding its spectral characteristics is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This document, intended for researchers and professionals in drug development, offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.
Introduction
This compound, with the molecular formula C₁₁H₈N₂O and a molecular weight of 184.19 g/mol , is a bifunctional organic molecule. It incorporates a reactive aldehyde group on a phenyl ring, which is, in turn, substituted with a pyrimidine ring. The pyrimidine motif is a crucial pharmacophore found in numerous therapeutic agents, imparting a wide range of biological activities. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including the synthesis of Schiff bases, chalcones, and other heterocyclic systems of medicinal interest. Its significance as a precursor in the synthesis of pyrimidine-based chalcones has been noted in scientific literature.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a Suzuki coupling reaction between 5-bromopyrimidine and 4-formylphenylboronic acid. The reaction is generally catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base.
Detailed experimental protocols for the synthesis are crucial for obtaining pure compounds, which in turn is essential for accurate spectroscopic analysis. A general procedure is outlined below.
Experimental Protocol: Suzuki Coupling for this compound Synthesis
Materials:
-
5-Bromopyrimidine
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Sodium carbonate
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction vessel, add 5-bromopyrimidine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a 4:1 mixture of DME and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Spectroscopic Data and Interpretation
The structural confirmation and purity assessment of synthesized this compound are performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.
¹H NMR (Proton NMR) Spectrum
The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. The expected signals for this compound are:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~9.3 | Singlet | 1H | Pyrimidine H-2 |
| ~9.0 | Singlet | 2H | Pyrimidine H-4, H-6 |
| ~8.1 | Doublet | 2H | Aromatic protons ortho to -CHO |
| ~7.9 | Doublet | 2H | Aromatic protons meta to -CHO |
Interpretation:
-
The downfield singlet at approximately 10.1 ppm is characteristic of an aldehyde proton.
-
The singlet at around 9.3 ppm is assigned to the proton at the 2-position of the pyrimidine ring.
-
The two equivalent protons at the 4 and 6 positions of the pyrimidine ring appear as a singlet at about 9.0 ppm.
-
The aromatic region will show two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group will be deshielded and appear further downfield (~8.1 ppm) compared to the protons meta to the aldehyde group (~7.9 ppm).
¹³C NMR (Carbon-13 NMR) Spectrum
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~158 | Pyrimidine C-4, C-6 |
| ~157 | Pyrimidine C-2 |
| ~140 | Aromatic Quaternary Carbon (C-CHO) |
| ~135 | Aromatic Quaternary Carbon (C-pyrimidine) |
| ~131 | Aromatic CH (ortho to -CHO) |
| ~129 | Aromatic CH (meta to -CHO) |
| ~125 | Pyrimidine C-5 |
Interpretation:
-
The signal at approximately 192 ppm is indicative of an aldehyde carbonyl carbon.
-
The signals for the pyrimidine carbons are expected in the range of 125-158 ppm.
-
The aromatic carbons will appear in the typical range of 120-140 ppm. The quaternary carbons will generally have weaker signals compared to the protonated carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Medium, Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | Aldehyde C=O stretch |
| ~1600, ~1580, ~1450 | Medium-Strong | Aromatic and Pyrimidine C=C and C=N skeletal vibrations |
| ~1200 | Medium | C-N stretch |
| ~830 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Interpretation:
-
The strong absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde.
-
The characteristic, and often weak, pair of bands around 2850 and 2750 cm⁻¹ are diagnostic for the C-H stretch of an aldehyde.
-
The absorptions in the 1600-1450 cm⁻¹ region are due to the skeletal vibrations of the aromatic and pyrimidine rings.
-
The strong band around 830 cm⁻¹ suggests a 1,4-disubstitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₈N₂O), the expected molecular ion peak and key fragments are:
| m/z | Interpretation |
| 184 | [M]⁺, Molecular ion |
| 183 | [M-H]⁺, Loss of the aldehyde proton |
| 155 | [M-CHO]⁺, Loss of the formyl group |
| 128 | [C₈H₄N₂]⁺, Fragmentation of the benzonitrile-like cation |
| 79 | [C₅H₃N₂]⁺, Pyrimidinyl cation |
Interpretation:
-
The molecular ion peak at m/z 184 confirms the molecular weight of the compound.
-
A prominent peak at m/z 183 is expected due to the facile loss of the aldehydic proton.
-
The loss of the entire formyl group (CHO) results in a fragment at m/z 155.
-
Further fragmentation can lead to the pyrimidinyl cation at m/z 79 and other characteristic aromatic fragments.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
The spectroscopic data presented in this guide provide a robust basis for the confident identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS spectra is indispensable for any researcher utilizing this compound in synthesis and drug discovery. The provided experimental protocol for its synthesis, coupled with the detailed interpretation of its spectral features, serves as a valuable resource for ensuring the quality and identity of this important chemical building block.
An In-depth Technical Guide to the Synthesis and Prospective Crystallographic Analysis of 4-(Pyrimidin-5-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Pyrimidin-5-yl)benzaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science, primarily serving as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.[1][2] Its unique molecular architecture, featuring a pyrimidine ring linked to a benzaldehyde moiety, offers multiple sites for chemical modification and participation in various intermolecular interactions. This guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and a detailed prospective workflow for the determination and analysis of its crystal structure. While an experimentally determined crystal structure has not been publicly reported to date, this document outlines the established methodologies, from single-crystal X-ray diffraction to computational modeling, that would be employed for its complete structural elucidation.[3] This serves as a foundational resource for researchers seeking to understand, utilize, and characterize this important synthetic intermediate.
Introduction: The Significance of this compound
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its prevalence in biologically essential molecules such as nucleic acids and vitamins. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound merges the biologically significant pyrimidine core with the reactive aldehyde functional group, making it a highly valuable precursor in drug discovery programs.[1][2] The aldehyde group serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse molecular libraries for biological screening.
Understanding the three-dimensional structure of this molecule at an atomic level is paramount for rational drug design. A crystal structure would reveal crucial information about its conformation, planarity, and the nature of its intermolecular interactions, such as hydrogen bonding and π-π stacking. This knowledge is instrumental in predicting how the molecule might interact with biological targets and in designing derivatives with improved potency and selectivity.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and the design of crystallization experiments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈N₂O | [1][2][4] |
| Molecular Weight | 184.19 g/mol | [1][4] |
| Appearance | Pale yellow to light brown solid | [2] |
| Melting Point | 145-149 °C | [1][4] |
| Boiling Point (est.) | 369.1 °C at 760 mmHg | [1][5] |
| Density (est.) | 1.205 g/cm³ | [1] |
| Solubility | Moderately soluble in organic solvents (e.g., ethanol, dichloromethane), less soluble in water. | [2] |
| CAS Number | 198084-12-7 | [1][4][6] |
Synthesis of this compound
The most common and efficient synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide.
Reaction Scheme
The synthesis involves the coupling of 5-bromopyrimidine with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura cross-coupling for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound:
-
Reaction Setup: To a stirred solution of 5-bromopyrimidine (1.0 eq.) and 4-formylphenylboronic acid (1.3-3.0 eq.) in a 4:1 mixture of dimethoxyethane (DME) and water, add sodium carbonate monohydrate (1.3-3.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 90 °C and stir for approximately 18 hours.
-
Workup: After cooling to room temperature, quench the reaction with water.
-
Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or silica gel radial chromatography to yield the final product.
Prospective Crystallographic Analysis
As no public crystal structure data is available for this compound, this section outlines a comprehensive workflow for its determination and analysis.
Experimental Workflow for Crystal Structure Determination
The primary method for elucidating the atomic-resolution three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (SCXRD).
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodologies
4.2.1. Single Crystal Growth
The critical first step is to grow high-quality single crystals suitable for diffraction. This often requires screening various conditions:
-
Solvent Selection: A range of solvents with varying polarities should be tested. Given its solubility profile, solvents such as ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane, or mixtures thereof, would be appropriate starting points.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
4.2.2. Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters.
4.2.3. Powder X-ray Diffraction (PXRD)
In cases where suitable single crystals cannot be obtained, or to analyze the bulk material, powder X-ray diffraction can be employed. While not providing the same level of detail as SCXRD, PXRD is invaluable for:
-
Phase Identification: Confirming the crystalline nature and purity of the bulk sample.
-
Polymorph Screening: Identifying different crystalline forms (polymorphs) of the compound.
-
Unit Cell Determination: In favorable cases, the unit cell parameters can be determined from a high-quality powder pattern.
Computational Modeling and Structure Prediction
In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structure.
-
Conformational Analysis: Quantum mechanical calculations (e.g., Density Functional Theory) can be used to determine the most stable gas-phase conformation of the molecule.
-
Crystal Structure Prediction (CSP): Specialized algorithms can be used to generate a landscape of plausible crystal packing arrangements based on the molecule's shape and intermolecular interaction potentials. While computationally intensive, CSP can provide valuable starting models for analysis or for aiding in the interpretation of experimental powder diffraction data.
Anticipated Structural Features and Intermolecular Interactions
Based on the molecular structure of this compound, several key intermolecular interactions are expected to govern its crystal packing:
-
Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors. Weak C-H---O and C-H---N hydrogen bonds involving the aldehyde and aromatic C-H groups are also likely to be present.
-
π-π Stacking: The aromatic phenyl and pyrimidine rings are expected to participate in π-π stacking interactions, which will play a significant role in the overall crystal packing.
-
Dipole-Dipole Interactions: The polar aldehyde group will contribute to dipole-dipole interactions within the crystal lattice.
Caption: Potential intermolecular interactions in the crystal lattice of this compound.
Applications in Drug Discovery and Materials Science
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its derivatives have been investigated for various therapeutic applications, leveraging the established importance of the pyrimidine core in medicinal chemistry. The reactivity of the aldehyde allows for its incorporation into larger, more complex scaffolds, making it a valuable tool for generating novel chemical entities for high-throughput screening and lead optimization.
Beyond pharmaceuticals, the rigid, aromatic structure of this compound makes it a candidate for applications in materials science, such as in the synthesis of organic light-emitting diodes (OLEDs), porous organic frameworks, and other functional materials where specific electronic and packing properties are desired.
Conclusion
This compound is a synthetic intermediate of considerable importance, with its value rooted in the combination of a biologically relevant pyrimidine ring and a synthetically versatile aldehyde group. While its crystal structure remains to be experimentally determined, this guide has provided a comprehensive overview of its synthesis, properties, and a detailed roadmap for its complete crystallographic characterization. The elucidation of its three-dimensional structure through the methodologies outlined herein will provide invaluable insights for the rational design of novel therapeutic agents and functional materials, further solidifying the role of this compound as a critical building block in modern chemical research.
References
- 1. Cas 198084-12-7,this compound | lookchem [lookchem.com]
- 2. CAS 198084-12-7: this compound [cymitquimica.com]
- 3. This compound | 198084-12-7 | Benchchem [benchchem.com]
- 4. This compound | 198084-12-7 [chemicalbook.com]
- 5. This compound – porphyrin-systems [porphyrin-systems.com]
- 6. 4-Pyrimidin-5-yl-benzaldehyde, CasNo.198084-12-7 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
Foreword: The Emergence of a Versatile Heterocyclic Building Block
An In-depth Technical Guide to 4-(Pyrimidin-5-yl)benzaldehyde: Synthesis, Properties, and Applications
In the landscape of modern organic synthesis and medicinal chemistry, the strategic fusion of distinct chemical moieties into a single molecular framework is a cornerstone of innovation. This compound (CAS No: 198084-12-7) stands as a prime exemplar of such a scaffold. It marries the electrophilic reactivity of a benzaldehyde with the unique electronic properties and biological relevance of a pyrimidine ring.[1][2] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its burgeoning applications as a critical intermediate in the development of novel therapeutics and functional materials.
Physicochemical and Structural Characteristics
This compound is an organic compound that presents as a pale yellow to light brown solid.[1] Its structure is characterized by a pyrimidine ring attached at its 5-position to the 4-position of a benzaldehyde molecule. This arrangement creates a molecule with dual reactivity: the aldehyde group is a prime site for nucleophilic addition and condensation reactions, while the pyrimidine ring, a key component of nucleic acids, imparts specific electronic and hydrogen-bonding characteristics that are highly sought after in drug design.[1][2]
Core Properties
A summary of the key physicochemical data for this compound is presented below. This data is essential for its handling, reaction setup, and characterization.
| Property | Value | Source(s) |
| CAS Number | 198084-12-7 | [2][3][4] |
| Molecular Formula | C₁₁H₈N₂O | [1][3][4] |
| Molecular Weight | 184.19 g/mol | [2][3][4] |
| Appearance | Pale yellow to light brown solid/powder | [1] |
| Melting Point | 145-149 °C | [3][4][5] |
| Boiling Point | 369.1 °C at 760 mmHg | [3][5] |
| Density | 1.205 g/cm³ | [3] |
| Solubility | Moderately soluble in organic solvents (e.g., ethanol, dichloromethane); less soluble in water. | [1] |
Synthesis and Mechanistic Rationale: The Suzuki-Miyaura Cross-Coupling Approach
While various synthetic routes can be envisioned, the predominant and most efficient method for preparing this compound is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction is renowned for its high functional group tolerance, making it the ideal choice for this synthesis as it preserves the reactive aldehyde moiety, which might not be stable under harsher reaction conditions.
Causality Behind Experimental Choices:
-
Choice of Reactants: The synthesis strategically couples 5-bromopyrimidine with 4-formylphenylboronic acid. The bromo-substituted pyrimidine serves as the electrophilic partner (aryl halide), while the boronic acid-substituted benzaldehyde acts as the nucleophilic partner (organoboron).
-
Palladium Catalyst: A palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is the linchpin of the reaction. It facilitates the catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[4]
-
Role of the Base: A base, such as sodium carbonate, is crucial. It reacts with the boronic acid to form a more nucleophilic boronate complex, which is required for the efficient transfer of the aryl group to the palladium center during the transmetalation step.
-
Solvent System: A mixed solvent system, typically dimethoxyethane (DME) and water, is employed to dissolve both the organic starting materials and the inorganic base, creating a homogenous reaction environment conducive to efficient catalysis.[4]
Visualizing the Synthetic Workflow
The following diagram illustrates the key components and transformation in the Suzuki-Miyaura synthesis of this compound.
Caption: Suzuki-Miyaura synthesis of this compound.
Self-Validating Experimental Protocol
The following protocol provides a detailed, step-by-step methodology for the synthesis and purification of this compound, adapted from established procedures.[4] This protocol is designed to be self-validating, incorporating checkpoints for reaction monitoring and purification.
Materials and Equipment:
-
5-bromopyrimidine
-
4-formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate monohydrate
-
Dimethoxyethane (DME)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.0 eq.), 4-formylphenylboronic acid (1.3 eq.), and sodium carbonate monohydrate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere. This is critical to prevent the degradation of the palladium catalyst.
-
Add the solvent mixture of dimethoxyethane and water (4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the 5-bromopyrimidine.
-
Finally, add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq.), to the stirred solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 5-bromopyrimidine is consumed (typically 12-18 hours).
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
The final product should be characterized by spectroscopic methods (e.g., NMR, IR) to confirm its identity and purity.
-
Applications in Research and Drug Discovery
The utility of this compound stems from its identity as a bifunctional building block. Its unique structure makes it a valuable intermediate in several high-value areas.
-
Pharmaceutical Industry: The compound is a key intermediate in the synthesis of complex molecules with potential therapeutic properties.[3] The pyrimidine scaffold is a well-established pharmacophore found in a wide array of approved drugs, including anticancer and anti-infective agents.[6] This molecule serves as a starting point for creating libraries of novel compounds for screening against biological targets like kinases, which are implicated in diseases such as cancer.[7][8][9]
-
Organic Synthesis: As a reactant, it offers two distinct points for chemical modification. The aldehyde can undergo Wittig reactions, reductive aminations, and condensations, while the pyrimidine ring can be further functionalized. This dual reactivity allows for the construction of complex heterocyclic systems.[2]
-
Materials Science: There is potential for incorporating this molecule into polymers and other advanced materials.[3] The nitrogen-containing heterocyclic ring can influence properties such as thermal stability, conductivity, and metal-ion coordination.
References
- 1. CAS 198084-12-7: this compound [cymitquimica.com]
- 2. This compound | 198084-12-7 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 198084-12-7 [chemicalbook.com]
- 5. This compound | CAS#:198084-12-7 | Chemsrc [chemsrc.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical compounds - Patent US-2022340592-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Pyrimidine-Based Aldehydes in Modern Drug Discovery: A Technical Guide to Their Biological Activities
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents and essential biomolecules.[1] When functionalized with a reactive aldehyde group, this privileged scaffold gains a versatile chemical handle that can engage with biological targets through various mechanisms, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of pyrimidine-based aldehydes. We will traverse their diverse biological landscape, from anticancer and antimicrobial to anti-inflammatory and enzyme-inhibitory properties, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical biology of pyrimidine-based aldehydes in the pursuit of novel therapeutics.
Introduction: The Pyrimidine Aldehyde Scaffold - A Convergence of Reactivity and Recognition
The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of DNA and RNA (cytosine, thymine, and uracil), as well as in several vitamins and cofactors.[2] Its inherent ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal pharmacophore for molecular recognition at biological targets. The introduction of an aldehyde group onto this scaffold imparts a unique reactivity, enabling covalent bond formation with nucleophilic residues in proteins, such as lysine and cysteine, often leading to irreversible or slowly reversible inhibition. This dual capacity for specific recognition and covalent interaction underpins the significant therapeutic potential of pyrimidine-based aldehydes.
This guide will systematically unpack the multifaceted biological activities of these compounds, offering both a conceptual framework and practical methodologies for their investigation. We will begin by examining the synthetic routes to access this chemical class, followed by a detailed exploration of their key biological activities, complete with mechanistic discussions and relevant experimental protocols.
Synthetic Strategies for Pyrimidine-Based Aldehydes
The synthesis of pyrimidine-based aldehydes can be broadly categorized into two approaches: construction of the pyrimidine ring with a pre-existing or masked aldehyde functionality, and direct formylation of a pre-formed pyrimidine ring.
Ring Construction Approaches
One common strategy involves the Biginelli reaction or similar multi-component reactions where one of the starting materials contains an aldehyde or a precursor group.[3] For instance, a substituted aromatic aldehyde can be condensed with a urea or thiourea derivative and a compound containing an active methylene group to construct the dihydropyrimidine ring, which can then be oxidized to the corresponding pyrimidine.[3]
Direct Formylation of the Pyrimidine Ring
More frequently, pyrimidine aldehydes are synthesized by introducing the formyl group onto an existing pyrimidine scaffold. Two classical methods are particularly relevant:
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic systems.[4][5] It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5] The reaction proceeds via electrophilic substitution at an activated position on the pyrimidine ring, usually C-5.[5]
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol [6]
-
Prepare the Vilsmeier reagent by carefully adding phosphorus oxychloride (1.0 eq) to ice-cold N,N-dimethylformamide (DMF) (2.0 eq) with stirring.
-
To a suspension of 2-methylpyrimidine-4,6-diol (1.0 eq) in an appropriate solvent (e.g., benzene, DMF), add the prepared Vilsmeier reagent dropwise at 0 °C.[6]
-
Heat the reaction mixture to reflux (temperature and time will vary depending on the substrate and solvent, e.g., 80 °C for 5 hours in DMF).[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and stir overnight.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.[6]
The Reimer-Tiemann reaction is another classic method for ortho-formylation of phenols, which can be adapted for hydroxyl-substituted pyrimidines (uracil derivatives).[7] The reaction typically involves treating the hydroxypyrimidine with chloroform in the presence of a strong base, such as sodium hydroxide.
Anticancer Activities of Pyrimidine-Based Aldehydes
The antiproliferative properties of pyrimidine derivatives are well-documented, and the introduction of an aldehyde group can enhance this activity through various mechanisms.[8]
Mechanism of Action in Cancer
-
Enzyme Inhibition: Pyrimidine aldehydes can act as inhibitors of key enzymes involved in cancer cell proliferation and survival. A notable example is the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS) by certain pyrazolo[3,4-d]pyrimidine analogues.[9][10][11] These enzymes are crucial for the synthesis of nucleotides, and their inhibition leads to the disruption of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[9][10][11]
-
Induction of Apoptosis: Many pyrimidine derivatives, including those with aldehyde functionalities, have been shown to induce programmed cell death in cancer cells. For example, novel 2,4-diaminopyrimidine derivatives have been demonstrated to induce a significant decrease in the mitochondrial membrane potential, leading to apoptosis.[8]
-
Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors.[12] While research on pyrimidine aldehydes as direct kinase inhibitors is emerging, the potential for the aldehyde to form covalent bonds with cysteine residues in the kinase active site represents a promising avenue for the development of potent and selective irreversible inhibitors.
-
Formation of Bioactive Schiff Bases: The aldehyde group can react with endogenous amines or with co-administered amino-containing drugs to form Schiff bases in situ. These Schiff bases can possess their own unique and often enhanced biological activities.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-(Pyrimidin-5-yl)benzaldehyde
Introduction: The Strategic Importance of 4-(Pyrimidin-5-yl)benzaldehyde in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrimidine nucleus is a cornerstone scaffold, integral to the structure of numerous therapeutic agents due to its profound biological relevance. As a key component of nucleic acids, the pyrimidine ring system offers a versatile template for designing molecules that can effectively interact with a wide array of biological targets. The fusion of this privileged heterocycle with a benzaldehyde moiety, as seen in this compound, creates a bifunctional building block of immense value. The aldehyde group serves as a versatile handle for a plethora of chemical transformations, including reductive amination, Wittig reactions, and condensations, while the pyrimidine ring can engage in crucial hydrogen bonding and pi-stacking interactions within a target protein's binding site.
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a paramount tool for the construction of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are prevalent in pharmaceuticals. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a robust and validated protocol, and discuss critical parameters for successful execution and optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, a halide-substituted precursor to this compound or the coupling partner) to a Pd(0) complex. This step forms a Pd(II) species. The electron-rich and bulky phosphine ligands often used in these reactions play a crucial role in facilitating this step.
-
Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is critical here. The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation with the Pd(II) complex.
-
Reductive Elimination: In the final step, the two organic fragments on the palladium center couple, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki Coupling of an Aryl Bromide with 4-(Pyrimidin-5-yl)phenylboronic acid
This protocol details a general procedure for the Suzuki coupling of an aryl bromide with a boronic acid derived from this compound. The aldehyde can be protected as an acetal if it is sensitive to the reaction conditions or if side reactions are a concern. For simplicity, this protocol assumes the aldehyde is sufficiently robust.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Bromide | - | 1.0 | 1.0 |
| 4-(Pyrimidin-5-yl)phenylboronic acid | 226.02 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Equipment:
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), 4-(pyrimidin-5-yl)phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv.). Then, add the degassed solvents, 1,4-dioxane (10 mL) and water (2 mL), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
Caption: A stepwise workflow for the Suzuki coupling protocol.
Key Considerations and Optimization Strategies
The success of a Suzuki coupling reaction, especially with heteroaromatic substrates, often hinges on the careful selection of reaction parameters.
-
Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a robust and widely used catalyst, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands can offer improved performance. For challenging couplings involving heteroaryl chlorides, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often beneficial.
-
The Critical Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility in organic solvents. Potassium phosphate is a strong base that can be effective in difficult couplings.
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be employed, particularly when base-sensitive functional groups are present.
-
-
Solvent Systems: A variety of solvents can be used for Suzuki couplings, often in biphasic mixtures with water.
-
Ethers: Dioxane and tetrahydrofuran (THF) are common choices.
-
Aromatics: Toluene can be an effective solvent, especially at higher temperatures.
-
Amides: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that can be useful for solubilizing reactants.
-
Green Solvents: In an effort to move towards more environmentally friendly chemistry, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction.
-
-
Troubleshooting Common Issues:
-
Protodeborylation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It can be minimized by using a less aqueous solvent system, a stronger base, or by using boronic esters (e.g., pinacol esters), which are more stable.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the starting aryl halide or two molecules of the boronic acid can occur. This is often promoted by the presence of oxygen, so maintaining a strictly inert atmosphere is crucial.
-
Low Conversion: If the reaction stalls, consider increasing the temperature, changing the ligand to a more electron-rich and bulky one, or using a stronger base. Microwave irradiation can also be a powerful tool to accelerate slow reactions.
-
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of complex molecules for drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for its incorporation into biaryl and heteroaryl structures. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can effectively utilize this important intermediate to accelerate their research and development efforts. The protocol and insights provided in this application note serve as a solid foundation for the successful implementation of Suzuki coupling reactions with this compound.
Application Note: Synthesis of Potent Kinase Inhibitors from 4-(Pyrimidin-5-yl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Abstract: The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, with numerous FDA-approved drugs featuring this core structure.[1] This privileged heterocycle acts as a bioisostere of adenine, effectively mimicking key interactions with the hinge region of the kinase ATP-binding site.[2] The compound 4-(Pyrimidin-5-yl)benzaldehyde serves as a versatile and strategic starting material for generating diverse libraries of potent kinase inhibitors. Its aldehyde functionality provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the exploration of structure-activity relationships (SAR). This guide provides detailed protocols for key synthetic transformations, including reductive amination and Knoevenagel condensation, and outlines a workflow for the subsequent biological evaluation of the synthesized compounds.
The Strategic Importance of the this compound Scaffold
The 4-(Pyrimidin-5-yl)phenyl moiety is a significant pharmacophore in kinase inhibitor design. The pyrimidine ring itself is crucial for biological activity, often forming critical hydrogen bonds within the ATP-binding pocket of kinases.[3] The strategic placement of substituents at positions 2, 4, and 5 of the pyrimidine ring has led to the development of potent and selective inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK).[2][4][5]
The aldehyde group on the phenyl ring of this compound offers a convenient entry point for diversification. It allows medicinal chemists to systematically introduce a wide array of chemical functionalities, thereby modulating the compound's pharmacokinetic and pharmacodynamic properties.
Synthesis of the Starting Material: this compound
While commercially available, understanding the synthesis of the starting material provides deeper insight. A common and efficient method for its preparation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming C-C bonds between an organohalide and an organoboron compound.[6][7]
Principle: The reaction couples 5-bromopyrimidine with 4-formylphenylboronic acid. A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], is typically used along with a base (e.g., K2CO3 or Na2CO3) in a suitable solvent mixture.[6][8][9]
Figure 1: Synthetic scheme for this compound via Suzuki coupling.
Key Synthetic Transformations & Protocols
The aldehyde functional group is highly versatile. Below are protocols for two common and powerful reactions used in drug discovery to build upon the this compound core.
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for forming C-N bonds and is widely used in the synthesis of pharmaceuticals.[10][11] It proceeds in two steps: the formation of an imine or iminium ion from the aldehyde and an amine, followed by in-situ reduction to the corresponding amine.
Principle & Expertise: This one-pot reaction is efficient for creating libraries of secondary and tertiary amines. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred over agents like sodium borohydride because it is milder, tolerant of weakly acidic conditions that favor imine formation, and highly selective for the iminium ion over the starting aldehyde, thus minimizing side reactions.[12]
Protocol: Synthesis of N-Benzyl-1-(4-(pyrimidin-5-yl)phenyl)methanamine
-
Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq, e.g., 500 mg).
-
Solvent: Dissolve the aldehyde in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 10 mL).
-
Amine Addition: Add the primary amine (e.g., benzylamine, 1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A mild dehydrating agent like magnesium sulfate (MgSO4) can be added.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the stirring solution.
-
Scientist's Note: The portion-wise addition helps to control any potential exotherm. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting aldehyde.
-
-
Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C double bond.[13][14] This reaction is excellent for introducing electron-withdrawing groups and extending the conjugation of the molecule, which can be crucial for kinase binding.
Principle & Expertise: The reaction is typically base-catalyzed, using weak bases like piperidine or pyridine.[15] The choice of active methylene compound (e.g., malononitrile, ethyl cyanoacetate, thiazolidinedione) allows for the introduction of diverse functionalities. The resulting α,β-unsaturated system can act as a Michael acceptor or provide a rigid scaffold for further functionalization.[16]
Protocol: Synthesis of 2-(4-(Pyrimidin-5-yl)benzylidene)malononitrile
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine this compound (1.0 eq) and malononitrile (1.1 eq).
-
Solvent & Catalyst: Add a suitable solvent such as toluene or benzene. Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux. Water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Scientist's Note: Monitor the reaction progress by TLC. The formation of the highly conjugated product can often be visualized as a new, less polar spot.
-
-
Reaction Completion: Reflux for 4-8 hours or until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates out of the nonpolar solvent. If so, collect the solid by filtration and wash with cold hexane.
-
Purification: If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Figure 2: Key synthetic routes from this compound.
Biological Evaluation Workflow
Once a library of compounds is synthesized, a systematic biological evaluation is required to determine their efficacy as kinase inhibitors.
Figure 3: Workflow for biological evaluation of synthesized kinase inhibitors.
Protocol: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol outlines a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the target kinase, its specific substrate (e.g., a peptide), and ATP in a kinase reaction buffer.
-
Add varying concentrations of the synthesized inhibitor (typically from a DMSO stock, serially diluted) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells containing the inhibitor.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[17]
-
Data Presentation and Structure-Activity Relationship (SAR)
Systematic modification of the this compound core allows for the development of a structure-activity relationship (SAR).[18][19] The data should be compiled into a clear, tabular format to facilitate analysis.
Table 1: Example SAR Data for a Hypothetical Series of EGFR Inhibitors
| Compound ID | R Group (from Reductive Amination) | EGFR IC50 (nM) | Selectivity vs. CDK2 (Fold) |
| 1a | Benzyl | 150 | 10 |
| 1b | 4-Fluorobenzyl | 75 | 25 |
| 1c | 3,4-Dimethoxybenzyl | 45 | 50 |
| 1d | (Pyridin-3-yl)methyl | 20 | >100 |
Data are hypothetical and for illustrative purposes only.
From this table, a medicinal chemist could deduce that electron-donating groups (1c) and heterocyclic rings capable of forming additional hydrogen bonds (1d) at the R position enhance potency and selectivity for the target kinase, EGFR. This analysis guides the next round of synthesis for lead optimization.[20]
Conclusion
This compound is a high-value starting material for the synthesis of kinase inhibitor libraries. Its versatile aldehyde handle, combined with the proven pharmacophoric nature of the pyrimidine ring, provides a robust platform for drug discovery. By employing foundational synthetic transformations like reductive amination and Knoevenagel condensation, and following a systematic biological evaluation workflow, researchers can efficiently explore chemical space to identify novel, potent, and selective kinase inhibitors for therapeutic development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine-based pyrazoles as cyclin-dependent kinase 2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrj.org [chemrj.org]
- 15. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 4-(Pyrimidin-5-yl)benzaldehyde in Modern Medicinal Chemistry
Introduction:
In the landscape of contemporary drug discovery, the strategic assembly of molecular scaffolds with privileged pharmacophoric features is paramount. Heterocyclic compounds, particularly those containing the pyrimidine nucleus, form the cornerstone of numerous approved therapeutic agents, largely due to their ability to mimic endogenous purines and engage in critical hydrogen bonding interactions with biological targets.[1] The pyrimidine ring is a well-established bioisostere for purine and is prevalent in a multitude of kinase inhibitors, including Imatinib and Dasatinib.[1] When coupled with the synthetic versatility of a benzaldehyde moiety, the resulting bifunctional building block, 4-(Pyrimidin-5-yl)benzaldehyde , emerges as a high-value intermediate for medicinal chemists.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. It provides not only detailed experimental protocols but also the underlying scientific rationale, empowering users to integrate this key starting material into their discovery programs for the synthesis of novel, high-potential therapeutic candidates.
Physicochemical and Handling Properties
A thorough understanding of a starting material's properties is fundamental to successful reaction planning and execution. This compound is typically a pale yellow to light brown solid, with moderate solubility in common organic solvents like dichloromethane and ethanol, and lower solubility in water.[2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 198084-12-7 | [3][4][5] |
| Molecular Formula | C₁₁H₈N₂O | [2][3][4] |
| Molecular Weight | 184.19 g/mol | [3][4] |
| Melting Point | 145-149 °C | [3][4][5] |
| Boiling Point | 369.1 °C at 760 mmHg | [3][6] |
| Appearance | Pale yellow to light brown solid/powder | [2] |
| Flash Point | 180.6 °C | [3][6] |
Handling and Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the aldehyde functionality.[7] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn during handling.
Synthesis of this compound via Suzuki Coupling
The most common and efficient route to synthesize this compound is through a Palladium-catalyzed Suzuki cross-coupling reaction. This method offers high yields and functional group tolerance.
Protocol 2.1: Palladium-Catalyzed Suzuki Coupling
This protocol details the coupling of 5-bromopyrimidine with 4-formylphenylboronic acid.[4]
Rationale: The Suzuki reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids. Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for this transformation. The base (Sodium Carbonate) is crucial for the transmetalation step of the catalytic cycle. A mixed solvent system of DME/water ensures that both the organic and inorganic reagents are sufficiently soluble for the reaction to proceed efficiently.[4]
References
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 198084-12-7: this compound [cymitquimica.com]
- 3. Cas 198084-12-7,this compound | lookchem [lookchem.com]
- 4. This compound | 198084-12-7 [chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | CAS#:198084-12-7 | Chemsrc [chemsrc.com]
- 7. This compound – porphyrin-systems [porphyrin-systems.com]
The Rising Star of Functional Materials: Application Notes for 4-(Pyrimidin-5-yl)benzaldehyde
The quest for novel materials with tailored electronic and photophysical properties is a cornerstone of modern materials science. In this landscape, the strategic design of molecular building blocks is paramount. 4-(Pyrimidin-5-yl)benzaldehyde emerges as a molecule of significant interest, poised at the intersection of aromatic and heterocyclic chemistry. Its unique structure, featuring a communicable π-system between a benzaldehyde and a pyrimidine ring, offers a versatile platform for the synthesis of advanced functional materials. The electron-deficient nature of the pyrimidine ring, coupled with the reactive aldehyde functionality, opens avenues for creating materials with intriguing luminescent, conductive, and catalytic properties.
This guide provides an in-depth exploration of the potential applications of this compound in materials science. We will delve into its use as a precursor for luminescent metal-organic frameworks (MOFs) and as a monomer for the synthesis of conjugated polymers. The protocols provided herein are based on established synthetic methodologies for analogous compounds and are intended to serve as a robust starting point for researchers in the field.
Key Molecular Attributes of this compound
The promise of this compound as a building block for functional materials stems from the distinct properties of its constituent moieties:
| Functional Group | Key Characteristics and Potential Roles in Materials |
| Benzaldehyde | - Reactive Aldehyde: Enables facile participation in condensation reactions, such as Schiff base formation and Knoevenagel or aldol condensations, which are fundamental for polymer and framework synthesis. - Aromatic Core: Contributes to the thermal stability and rigidity of the resulting material's backbone. |
| Pyrimidine | - Electron-Deficient Heterocycle: Influences the electronic properties of the material, potentially leading to n-type semiconductivity or enhanced charge transport. - Coordination Sites: The nitrogen atoms of the pyrimidine ring can act as coordination sites for metal ions, making it an excellent candidate for the construction of metal-organic frameworks.[1][2][3] - Luminescence Modulation: The π-deficient nature of the pyrimidine ring can be exploited to tune the photoluminescent properties of materials.[4][5] |
Application I: Luminescent Metal-Organic Frameworks (MOFs)
The pyrimidine moiety in this compound makes it a prime candidate for the construction of luminescent MOFs. While the aldehyde itself is not typically used directly as a node-linker, it can be readily oxidized to 4-(pyrimidin-5-yl)benzoic acid. This carboxylic acid derivative can then serve as a versatile organic linker for the synthesis of MOFs with interesting topologies and photophysical properties. The nitrogen atoms on the pyrimidine ring can also participate in coordination, leading to frameworks with enhanced stability and functionality.[1][2][3]
Protocol 1: Synthesis of a Hypothetical Luminescent MOF using a 4-(Pyrimidin-5-yl)benzoic Acid Linker
This protocol outlines a hypothetical synthesis of a luminescent MOF, designated as "Pyr-MOF-1," using the oxidized form of this compound as the organic linker and a zinc-based secondary building unit (SBU). The procedure is adapted from established methods for synthesizing MOFs with pyrimidine-containing linkers.[1][3]
Step 1: Oxidation of this compound to 4-(Pyrimidin-5-yl)benzoic acid
Caption: Oxidation of the aldehyde to a carboxylic acid.
-
Reactants:
-
This compound (1.0 g, 5.43 mmol)
-
Potassium permanganate (KMnO₄) (1.29 g, 8.15 mmol)
-
Acetone (50 mL)
-
Water (10 mL)
-
-
Procedure:
-
Dissolve this compound in acetone in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve potassium permanganate in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution with vigorous stirring at room temperature.
-
Continue stirring for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of sodium bisulfite until the purple color disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with 2M HCl to a pH of ~2 to precipitate the carboxylic acid.
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Solvothermal Synthesis of Pyr-MOF-1
Caption: Solvothermal synthesis of the hypothetical Pyr-MOF-1.
-
Reactants:
-
4-(Pyrimidin-5-yl)benzoic acid (100 mg, 0.50 mmol)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (148 mg, 0.50 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 4-(pyrimidin-5-yl)benzoic acid and zinc nitrate hexahydrate.
-
Add DMF and sonicate for 10 minutes to ensure a homogeneous mixture.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
After 48 hours, cool the oven to room temperature at a rate of 5 °C/min.
-
Colorless crystals of Pyr-MOF-1 should be observed at the bottom of the vial.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) over a period of 24 hours to remove any unreacted starting materials.
-
Solvent exchange the DMF-solvated crystals with a more volatile solvent like acetone (3 x 10 mL) over 24 hours.
-
Activate the MOF by heating the acetone-exchanged crystals under a dynamic vacuum at 150 °C for 12 hours.
-
Expected Material Properties and Characterization
-
Structure and Porosity: The resulting Pyr-MOF-1 is expected to exhibit a crystalline structure with permanent porosity. The exact topology will depend on the coordination environment of the zinc ions and the pyrimidine linker.
-
Luminescence: The MOF is anticipated to display ligand-based luminescence.[4][5] The emission properties can be tuned by the choice of the metal center and by post-synthetic modification of the pyrimidine ring.
-
Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Gas Adsorption (N₂ at 77 K): To determine the porosity and surface area of the activated MOF.
-
Photoluminescence (PL) Spectroscopy: To investigate the excitation and emission properties of the luminescent MOF.
-
Application II: Conjugated Polymers via Schiff Base Condensation
The aldehyde functionality of this compound makes it an excellent monomer for the synthesis of conjugated polymers through Schiff base condensation with aromatic diamines. The resulting poly(azomethine)s are expected to possess interesting optoelectronic properties due to the extended π-conjugation along the polymer backbone, which is influenced by the electron-withdrawing pyrimidine units.
Protocol 2: Synthesis of a Poly(azomethine) from this compound and p-Phenylenediamine
This protocol describes the synthesis of a hypothetical conjugated polymer, "Pyr-Polyazomethine," via Schiff base polycondensation.
Caption: Synthesis of Pyr-Polyazomethine via polycondensation.
-
Reactants:
-
This compound (1.84 g, 10 mmol)
-
p-Phenylenediamine (1.08 g, 10 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (20 mL)
-
Lithium chloride (LiCl) (0.42 g, 10 mmol) - as a solubilizing agent
-
-
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add p-phenylenediamine and NMP.
-
Stir the mixture under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Add this compound and lithium chloride to the solution.
-
Heat the reaction mixture to 160 °C and maintain this temperature for 24 hours under a continuous nitrogen purge to remove the water formed during the condensation.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a large excess of methanol (200 mL).
-
Collect the fibrous polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any unreacted monomers and low molecular weight oligomers.
-
Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.
-
Expected Material Properties and Characterization
-
Solubility and Processability: The solubility of the resulting polymer will depend on the specific diamine used. The inclusion of flexible side chains on the diamine monomer can improve solubility and processability.
-
Thermal Stability: Poly(azomethine)s are known for their good thermal stability, which is expected to be retained in this pyrimidine-containing polymer.
-
Optoelectronic Properties: The polymer is expected to be a semiconductor with a defined optical bandgap. The electron-deficient pyrimidine units may impart n-type semiconducting behavior.
-
Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine (-C=N-) bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
UV-Vis Spectroscopy: To determine the optical bandgap of the polymer.
-
Cyclic Voltammetry (CV): To investigate the electrochemical properties and determine the HOMO and LUMO energy levels.
-
Conclusion
This compound represents a highly promising, yet underexplored, building block for the creation of novel functional materials. Its unique combination of a reactive aldehyde and an electron-deficient, coordinating pyrimidine ring provides a versatile platform for the synthesis of luminescent MOFs and conjugated polymers. The protocols and insights provided in this guide are intended to catalyze further research into this exciting molecule, paving the way for the development of next-generation materials for a wide range of applications in electronics, sensing, and catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improved performance of the pyrimidine-modified porous In-MOF and an in situ prepared composite Ag@In-MOF material - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology [mdpi.com]
- 4. Building an emission library of donor–acceptor–donor type linker-based luminescent metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luminescent metal–organic frameworks for chemical sensing and explosive detection - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Preparation of Schiff base derivatives from 4-(Pyrimidin-5-yl)benzaldehyde
An In-Depth Guide to the Synthesis and Characterization of Schiff Base Derivatives from 4-(Pyrimidin-5-yl)benzaldehyde for Drug Discovery Applications
Authored by a Senior Application Scientist
Abstract
The conjugation of a pyrimidine nucleus with a Schiff base scaffold represents a compelling strategy in medicinal chemistry, aiming to create hybrid molecules with synergistic or novel pharmacological profiles. Pyrimidine is a fundamental heterocycle in nature, forming the backbone of nucleobases, and its derivatives are known to possess a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] Schiff bases, characterized by their azomethine group (-CH=N-), are also renowned for their diverse therapeutic applications, such as antibacterial, antifungal, and anti-inflammatory effects.[4][5][6][7] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of novel Schiff base derivatives starting from this compound. We delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Scientific Rationale
The core principle behind this synthetic strategy is the molecular hybridization of two potent pharmacophores. The pyrimidine ring is a privileged structure in drug discovery, integral to numerous FDA-approved drugs.[3] Its nitrogen-rich framework allows for diverse hydrogen bonding interactions with biological targets. Schiff bases, formed via the condensation of a primary amine and an aldehyde, offer a versatile platform for generating molecular diversity.[7] The imine bond in Schiff bases is often crucial for their biological activity.[8]
By covalently linking these two moieties, we aim to develop novel chemical entities. The this compound serves as a rigid scaffold, presenting the pyrimidine unit at one end and providing a reactive aldehyde group at the other for derivatization. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing various substituted primary amines, thereby modulating the steric, electronic, and lipophilic properties of the final compounds. Such modifications can significantly influence the compound's interaction with biological targets, potentially leading to enhanced efficacy and selectivity.[8][9]
Synthesis of the Core Intermediate: this compound
While commercially available from some suppliers, the starting aldehyde can also be reliably synthesized in the lab, most commonly via a Suzuki-Miyaura cross-coupling reaction. This well-established method provides a high-yield pathway to connect the pyrimidine and benzaldehyde rings.
The reaction couples 5-bromopyrimidine with 4-formylphenylboronic acid using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate in a mixed solvent system.[10]
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Synthesis of the key aldehyde intermediate.
General Protocol for Schiff Base Synthesis
This section details a robust and reproducible protocol for the synthesis of Schiff base derivatives from this compound and a representative primary amine (e.g., 4-fluoroaniline).
Principle of the Reaction
The synthesis is a classic nucleophilic addition-elimination reaction. The primary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine (azomethine) bond. The reaction is typically catalyzed by a weak acid, such as glacial acetic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[11]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥95% Purity | CymitQuimica |
| Substituted Primary Amine (e.g., 4-fluoroaniline) | Reagent Grade | Sigma-Aldrich |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | VWR Chemicals |
| Diethyl Ether (for washing) | ACS Grade | EMD Millipore |
| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | Cambridge Isotope Labs |
| TLC Plates (Silica gel 60 F₂₅₄) | - | Merck |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filtration flask
-
Melting point apparatus
-
Rotary evaporator
-
Analytical balance
-
FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer
Step-by-Step Experimental Protocol
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq., e.g., 1.0 g, 5.43 mmol) in absolute ethanol (30 mL). Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.
-
Amine Addition: To this solution, add the selected primary amine (1.05 eq., e.g., 4-fluoroaniline, 0.63 g, 5.70 mmol) dropwise. Causality Note: A slight excess of the amine ensures the complete consumption of the limiting aldehyde reagent.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. Causality Note: The acid catalyst is crucial for activating the carbonyl group, but an excess can lead to unwanted side reactions or salt formation with the amine, hence only a catalytic amount is used.[11]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) every 30-60 minutes. Use a mobile phase such as hexane:ethyl acetate (7:3). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the gradual disappearance of the aldehyde spot. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities. Causality Note: A cold, non-polar solvent is used for washing to minimize the loss of the desired product, which is typically less soluble in it, while effectively dissolving non-polar impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from a suitable solvent like ethanol.
Workflow: From Reagents to Pure Product
Caption: General experimental workflow for synthesis.
Structural Characterization and Validation
Confirming the identity and purity of the synthesized compounds is a critical step. A combination of spectroscopic techniques provides irrefutable evidence of structure.
-
FT-IR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically found in the 1630-1580 cm⁻¹ region.[11][12] Concurrently, the characteristic C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3400-3300 cm⁻¹) should be absent in the product spectrum.[13][14]
-
¹H NMR Spectroscopy: The formation of the azomethine linkage gives rise to a distinct singlet in the downfield region of the spectrum, typically between δ 8.0-9.0 ppm, corresponding to the imine proton (-CH=N-).[12][15] Signals corresponding to the pyrimidine and other aromatic protons can also be assigned to confirm the overall structure.
-
¹³C NMR Spectroscopy: The carbon of the azomethine group (-C=N-) will appear as a signal in the δ 150-165 ppm range.[15] The absence of the aldehyde carbonyl carbon signal (typically >190 ppm) further confirms the reaction's completion.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the synthesized compound. The spectrum should show a prominent molecular ion peak ([M+H]⁺) that matches the calculated molecular weight of the target Schiff base.[7][16]
Table 1: Representative Characterization Data
(Hypothetical data for (E)-N-(4-fluorobenzylidene)-4-(pyrimidin-5-yl)aniline)
| Parameter | Observation |
| Yield | 85-95% |
| Melting Point | Specific to the compound (e.g., 165-167 °C) |
| FT-IR (ν, cm⁻¹) | ~1615 (C=N stretch), Absence of C=O (~1700) and N-H (~3350) bands.[12][13] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.5 (s, 1H, -CH=N-), plus aromatic and pyrimidine proton signals.[12][15] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~160.5 (C=N), plus aromatic and pyrimidine carbon signals.[15] |
| MS (ESI, m/z) | [M+H]⁺ peak corresponding to the calculated molecular weight (e.g., 278.1 for C₁₇H₁₂FN₃).[16] |
Potential Applications in Drug Discovery
The synthesized library of this compound Schiff base derivatives serves as an excellent starting point for screening campaigns in various therapeutic areas.
-
Anticancer Agents: Many pyrimidine-based Schiff bases have demonstrated potent cytotoxic activity against various human cancer cell lines, such as breast (MCF-7), colon (HCT116), and gastric adenocarcinoma.[8][17][18][19] The mechanism often involves inducing apoptosis or inhibiting key enzymes like cyclin-dependent kinases.[8][19]
-
Antimicrobial Agents: The imine group is a common feature in many antimicrobial compounds. These derivatives are expected to show activity against a range of Gram-positive and Gram-negative bacteria (e.g., E. coli, S. aureus) and fungal strains (C. albicans).[1][4][5][20] The pyrimidine core itself is known to contribute significantly to antimicrobial efficacy.[4][6]
-
Other Therapeutic Areas: The versatile nature of this scaffold means derivatives could also be explored for anti-inflammatory, antiviral, antioxidant, and analgesic properties, which have been reported for similar classes of compounds.[2][4]
Potential Applications of Pyrimidine Schiff Bases
Caption: Screening funnel for synthesized derivatives.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficient heating- Water in solvent | - Use fresh glacial acetic acid.- Ensure the reaction mixture is properly refluxing.- Use anhydrous ethanol. |
| Impure Product (TLC) | - Incomplete reaction- Side product formation | - Increase reflux time and monitor with TLC.- Purify via column chromatography or multiple recrystallizations. |
| Oily Product/No Precipitate | - Product is highly soluble in the solvent- Low molecular weight derivative | - Remove the solvent under reduced pressure using a rotary evaporator.- Try triturating the resulting oil with a non-polar solvent like hexane. |
Conclusion
This application note outlines a detailed, reliable, and scientifically-grounded methodology for the synthesis of novel Schiff base derivatives from this compound. By explaining the rationale behind each step and providing comprehensive characterization protocols, we empower researchers to efficiently generate and validate new chemical entities. The convergence of the pyrimidine and Schiff base pharmacophores within a single molecular framework offers a promising avenue for the discovery of potent new therapeutic agents, particularly in the fields of oncology and infectious diseases.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 4. jsscacs.edu.in [jsscacs.edu.in]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities [mdpi.com]
- 10. This compound | 198084-12-7 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of novel Schiff bases containing pyrimidine unit - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes - Arabian Journal of Chemistry [arabjchem.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma | Semantic Scholar [semanticscholar.org]
- 19. Synthesis, molecular docking and biological evaluation of bis-pyrimidine Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Synthesis, characterization, and antimicrobial activity of a new pyrimidine Schiff base and its Cu(II), Ni(II), Co(II), Pt(II), and Pd(II) complexes | Semantic Scholar [semanticscholar.org]
The Versatility of 4-(Pyrimidin-5-yl)benzaldehyde: A Strategic Building Block for Modern Heterocyclic Synthesis
Introduction: The Strategic Importance of the Pyrimidine Moiety in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1] Its presence often imparts crucial pharmacological properties, such as the ability to act as a hydrogen bond acceptor and to participate in π-stacking interactions with biological targets. Consequently, the development of versatile building blocks incorporating the pyrimidine scaffold is of paramount importance for the efficient construction of novel molecular entities in drug discovery programs. 4-(Pyrimidin-5-yl)benzaldehyde emerges as a particularly valuable synthon, offering a unique combination of a reactive aldehyde functionality and the electronically distinct pyrimidine ring. This application note provides an in-depth guide to the synthesis and application of this compound in the construction of diverse and medicinally relevant heterocyclic systems. We will explore its utility in key multicomponent reactions, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Synthesis of the Building Block: A Robust Suzuki-Miyaura Coupling Protocol
The efficient and scalable synthesis of this compound is a critical first step for its widespread application. The Suzuki-Miyaura cross-coupling reaction stands out as a reliable method for its preparation, offering high yields and excellent functional group tolerance. The general strategy involves the palladium-catalyzed coupling of a pyrimidine-5-boronic acid derivative with a protected 4-halobenzaldehyde, or more commonly, the coupling of 5-bromopyrimidine with 4-formylphenylboronic acid.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general and reproducible method for the synthesis of this compound.
Materials:
-
5-Bromopyrimidine
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Reaction Setup:
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromopyrimidine (1.0 mmol, 1.0 eq), 4-formylphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Solvent Addition: Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon) three times. Under this inert atmosphere, add degassed toluene (5 mL), ethanol (2 mL), and deionized water (2 mL).
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Applications in Heterocyclic Synthesis: A Gateway to Fused Pyrimidine Scaffolds
The aldehyde functionality of this compound serves as a versatile handle for the construction of a wide range of heterocyclic systems, particularly through multicomponent reactions (MCRs). These reactions are highly atom-economical and allow for the rapid generation of molecular complexity from simple starting materials.
Synthesis of Pyrimido[4,5-b]quinolines: Accessing Bioactive Cores
Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The one-pot, three-component reaction of an aminopyrimidine, a β-diketone (such as dimedone), and an aromatic aldehyde provides a straightforward entry to this privileged scaffold.
This protocol is adapted from a general procedure for the synthesis of pyrimido[4,5-b]quinolines and is expected to be applicable to this compound.[2]
Materials:
-
This compound
-
6-Amino-1,3-dimethyluracil
-
Dimedone
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq), dimedone (1.0 mmol, 1.0 eq), 6-amino-1,3-dimethyluracil (1.0 mmol, 1.0 eq), and DABCO (0.25 mmol, 25 mol%).
-
Reaction Conditions: Heat the solvent-free reaction mixture to 90 °C with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with aqueous ethanol (e.g., 20:80 ethanol:water) to remove the DABCO catalyst. The desired product can then be further purified by washing with acetone or by recrystallization.[2]
Mechanistic Insight: The reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and dimedone, followed by a Michael addition of the aminouracil. Subsequent intramolecular cyclization and dehydration afford the final pyrimido[4,5-b]quinoline product. The use of a basic catalyst like DABCO facilitates the initial condensation and subsequent steps.
Synthesis of Pyrimido[4,5-d]pyrimidines: Building on the Pyrimidine Core
The pyrimido[4,5-d]pyrimidine scaffold is another important heterocyclic system with a wide range of biological activities. These compounds can be synthesized through multicomponent reactions involving an aminopyrimidine, an aldehyde, and a source of ammonia or an amine.
While a specific protocol using this compound was not found, the following general procedure for the synthesis of pyrimido[4,5-d]pyrimidines from aromatic aldehydes can be adapted.[3][4]
Materials:
-
This compound
-
6-Amino-1,3-dimethyluracil
-
Primary aromatic or heterocyclic amine
-
Formaldehyde or another aldehyde (if different from the pyrimidinylbenzaldehyde)
-
Catalyst (e.g., an ionic liquid or a Brønsted acid)
Procedure:
-
Reaction Setup: Combine 6-amino-1,3-dimethyluracil (1.0 eq), the primary amine (1.0 eq), and the aldehyde(s) (2.0 eq) in a suitable solvent or under solvent-free conditions.
-
Catalyst Addition: Add the catalyst (e.g., [C4(DABCO-SO3H)2].4ClO4) as reported for similar transformations.[4]
-
Reaction Conditions: Heat the reaction mixture under the optimized conditions for the chosen catalyst (e.g., specific temperature and time).
-
Work-up and Purification: The work-up procedure will depend on the specific reaction conditions and catalyst used. Typically, it involves precipitation of the product, filtration, and purification by recrystallization or column chromatography.
Causality Behind Experimental Choices: The choice of catalyst is crucial in these multicomponent reactions. Acidic catalysts can activate the aldehyde carbonyl group towards nucleophilic attack, while basic catalysts can deprotonate the active methylene compounds or the amino groups, increasing their nucleophilicity. The use of ionic liquids as catalysts can offer advantages such as higher yields, shorter reaction times, and catalyst recyclability.[4]
Expanding the Synthetic Toolbox: Other Potential Applications
The reactivity of the aldehyde group in this compound opens the door to a variety of other classical and modern heterocyclic syntheses. While specific literature examples using this exact substrate are emerging, the following named reactions represent promising avenues for future exploration.
Biginelli Reaction for Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones.[5] These compounds are known for their diverse pharmacological activities, including calcium channel modulation. The electron-withdrawing nature of the pyrimidine ring in this compound may influence the rate and outcome of the Biginelli reaction, potentially favoring the initial condensation step.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis provides access to dihydropyridines through the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[6] Dihydropyridines are a well-established class of cardiovascular drugs. The use of this compound in this reaction would lead to novel dihydropyridine analogues with a pyrimidine substituent, offering new opportunities for structure-activity relationship studies.
Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction that yields highly substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[7] 2-Aminothiophenes are versatile intermediates for the synthesis of various fused thiophene-containing heterocycles.
Doebner-von Miller Quinoline Synthesis
This reaction allows for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be generated in situ from two molecules of an aldehyde.[8] Applying this reaction to this compound could provide a route to novel quinolines bearing a pyrimidinylphenyl substituent.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward synthesis via Suzuki-Miyaura coupling and the reactivity of its aldehyde functionality make it an attractive starting material for generating molecular diversity. The application of this synthon in multicomponent reactions, such as those leading to pyrimido[4,5-b]quinolines and pyrimido[4,5-d]pyrimidines, provides efficient access to medicinally relevant scaffolds. Further exploration of its utility in other classical and modern heterocyclic syntheses is warranted and holds significant promise for the discovery of novel therapeutic agents. The electronic properties of the pyrimidine ring are likely to influence the reactivity of the aldehyde and the stability of reaction intermediates, offering opportunities for fine-tuning reaction conditions and potentially accessing unique chemical space. This application note serves as a foundational guide for researchers looking to leverage the synthetic potential of this important building block.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. oiccpress.com [oiccpress.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Catalytic Conversion of 4-(Pyrimidin-5-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the catalytic conversion of 4-(Pyrimidin-5-yl)benzaldehyde, a critical building block in modern medicinal chemistry. Recognizing the importance of the pyrimidine scaffold in a vast array of therapeutic agents, this document details robust and reproducible protocols for its synthesis and subsequent functionalization.[1][2] We delve into key catalytic transformations including Suzuki-Miyaura cross-coupling for the synthesis of the core molecule, followed by detailed application protocols for its conversion via reductive amination, the Wittig reaction, and multi-component reactions to generate diverse molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel bioactive compounds.
Introduction: The Significance of the Pyrimidinyl Scaffold
The pyrimidine ring is a privileged heterocyclic motif found in the core structure of numerous biologically active compounds, including vitamins, antibiotics, and a multitude of pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3] this compound, in particular, serves as a versatile intermediate, possessing two key reactive handles: the pyrimidine ring, which can modulate solubility and engage in hydrogen bonding with biological targets, and the benzaldehyde moiety, which is primed for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.[4]
The strategic catalytic functionalization of this molecule allows for the rapid generation of compound libraries with diverse pharmacophores, making it an invaluable tool in hit-to-lead optimization and the development of novel chemical entities. This document provides the foundational protocols to both synthesize and catalytically transform this key intermediate.
Synthesis of the Core Intermediate: this compound
The most direct and widely adopted method for synthesizing the title compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between an organoboron compound and an organic halide, offering high functional group tolerance and excellent yields.[5][6] The protocol below details the coupling of 5-bromopyrimidine with 4-formylphenylboronic acid.
Protocol 2.1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Principle: This reaction utilizes a palladium(0) catalyst, typically Pd(PPh₃)₄, to couple 5-bromopyrimidine with 4-formylphenylboronic acid. The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the desired product and regenerate the catalyst.[5] An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromopyrimidine | C₄H₃BrN₂ | 158.98 | 1.0 | 1.0 |
| 4-Formylphenylboronic acid | C₇H₇BO₃ | 149.94 | 1.5 | 1.5 |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 3.0 | 3.0 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |
| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | - | - |
| Water (degassed) | H₂O | 18.02 | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine (1.0 eq), 4-formylphenylboronic acid (1.5 eq), and sodium carbonate (3.0 eq).[7]
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) and degassed water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the 5-bromopyrimidine.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 18 hours.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and dilute with dichloromethane (CH₂Cl₂) or ethyl acetate.[7]
-
Transfer the mixture to a separatory funnel, wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Catalytic Conversion Pathways
The aldehyde functional group of this compound is a versatile handle for constructing a wide array of molecular derivatives. The following sections detail protocols for three high-impact catalytic transformations.
Pathway A: Catalytic Reductive Amination
Principle: Reductive amination is a cornerstone of medicinal chemistry for synthesizing amines.[8] The reaction proceeds in two stages: first, the aldehyde reacts with a primary or secondary amine to form an imine (or iminium ion) intermediate. Second, a reducing agent, added in situ, reduces the imine to the corresponding amine.[9] Using hydrogen gas with a metal catalyst is a green and efficient method for the reduction step.
Protocol 3.1: Synthesis of N-benzyl-1-(4-(pyrimidin-5-yl)phenyl)methanamine
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₁₁H₈N₂O | 184.19 | 1.0 | 1.0 |
| Benzylamine | C₇H₉N | 107.15 | 1.1 | 1.1 |
| Palladium on Carbon (10% Pd/C) | - | - | 5 mol% | 0.05 |
| Methanol (MeOH) | CH₄O | 32.04 | - | - |
| Hydrogen (H₂) gas | H₂ | 2.02 | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine this compound (1.0 eq), benzylamine (1.1 eq), and 10% Pd/C (5 mol%).
-
Solvent Addition: Add sufficient methanol to dissolve the reactants (e.g., to a concentration of 0.1-0.2 M).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 100 bar.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: After cooling and careful depressurization, monitor the reaction completion by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the target secondary amine.
Pathway B: Wittig Reaction
Principle: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[10] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to give the desired alkene and a phosphine oxide byproduct.[11][12]
Protocol 3.2: Synthesis of 5-(4-vinylphenyl)pyrimidine
Wittig Reaction Mechanism
Caption: Key intermediates in the Wittig olefination reaction.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | 1.2 | 1.2 |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | C₆H₁₈NNaSi₂ | 183.47 | 1.1 | 1.1 |
| This compound | C₁₁H₈N₂O | 184.19 | 1.0 | 1.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | - |
Step-by-Step Procedure:
-
Ylide Preparation:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add NaHMDS (1.1 eq, typically as a 1.0 M solution in THF) via syringe. The mixture will turn a characteristic yellow/orange color.
-
Stir the suspension at 0 °C for 1 hour to ensure complete ylide formation.
-
-
Aldehyde Addition:
-
Dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide suspension.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC, observing the consumption of the aldehyde.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification: The crude product contains triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate the pure alkene product.
Pathway C: Multi-Component Reaction (MCR)
Principle: Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials.[13] Aldehydes are common substrates in MCRs for building diverse heterocyclic libraries. The following is a representative protocol for a Biginelli-type reaction to synthesize a dihydropyrimidinone derivative.[14]
Protocol 3.3: Synthesis of a Dihydropyrimidinone Derivative
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₁₁H₈N₂O | 184.19 | 1.0 | 1.0 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.0 | 1.0 |
| Urea | CH₄N₂O | 60.06 | 1.5 | 1.5 |
| Ytterbium(III) triflate (Yb(OTf)₃) | C₃F₉O₉S₃Yb | 620.25 | 0.1 | 0.1 |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and Yb(OTf)₃ (0.1 eq) as the Lewis acid catalyst.[14]
-
Solvent Addition: Add acetonitrile as the solvent.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 120 °C for 20-30 minutes.[14]
-
Monitoring: Check for completion by LC-MS.
-
Work-up:
-
Cool the reaction vial to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Add water to the residue, which may cause the product to precipitate.
-
-
Purification: Collect the solid product by vacuum filtration and wash with cold water or ethanol. If necessary, further purify the product by recrystallization or column chromatography.
Summary of Catalytic Conversions
The following table summarizes the discussed catalytic transformations of this compound, providing a comparative overview of the reaction types and products.
| Reaction Name | Catalyst System | Key Reagents | Product Functional Group |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Na₂CO₃ | 5-Bromopyrimidine, Boronic Acid | Aryl-Aryl C-C Bond |
| Reductive Amination | Pd/C / H₂ | Primary/Secondary Amine | Secondary/Tertiary Amine |
| Wittig Reaction | Phosphorus Ylide | Phosphonium Salt, Strong Base | Alkene (C=C) |
| Biginelli MCR | Yb(OTf)₃ (Lewis Acid) | β-ketoester, Urea/Thiourea | Dihydropyrimidinone |
Conclusion
This compound is a high-value, versatile starting material for the synthesis of complex molecules targeted for pharmaceutical development. The protocols outlined in this guide provide robust and reproducible methods for its initial synthesis via Suzuki-Miyaura coupling and its subsequent elaboration through key catalytic transformations. By leveraging reductive amination, Wittig olefination, and multi-component reactions, researchers can efficiently access a wide chemical space of novel pyrimidine derivatives, accelerating the drug discovery process. Adherence to the detailed experimental conditions and safety precautions is essential for achieving optimal and reliable results.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 198084-12-7: this compound [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 198084-12-7 [chemicalbook.com]
- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-(Pyrimidin-5-yl)benzaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[2] This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine ring a focal point for the synthesis of novel therapeutics targeting a wide range of diseases, including cancer, inflammation, and viral infections.[3]
4-(Pyrimidin-5-yl)benzaldehyde emerges as a particularly valuable starting material in this context. It strategically combines the bioactive pyrimidine moiety with the versatile reactivity of a benzaldehyde functional group. This allows for its facile incorporation into a diverse array of molecular frameworks through well-established synthetic transformations. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of key classes of bioactive molecules, offering insights into the causality behind experimental choices to empower researchers in drug development.
Core Synthetic Applications and Protocols
The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Below are detailed protocols for its application in several high-impact synthetic strategies.
Synthesis of Pyrimidine-Containing Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are precursors to flavonoids and exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[4][5] The Claisen-Schmidt condensation provides a direct and efficient route to these valuable compounds.[4]
Causality of Experimental Design: This base-catalyzed reaction proceeds through the formation of a resonance-stabilized enolate from an acetophenone derivative. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent dehydration of the aldol adduct is typically spontaneous and driven by the formation of a conjugated system, yielding the chalcone.[4] The use of a strong base like NaOH or KOH is crucial for the initial deprotonation of the acetophenone.[2]
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-(Pyrimidin-5-yl)benzaldehyde Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for the synthesis of 4-(Pyrimidin-5-yl)benzaldehyde, a critical building block in medicinal chemistry. We will move beyond simple procedural steps to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction yields.
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1] While powerful, this reaction is sensitive to a number of variables, particularly when employing heteroaromatic substrates like pyrimidine.[2] This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Section 1: Foundational Knowledge - The Suzuki-Miyaura Coupling
Before troubleshooting, a firm grasp of the reaction's core principles is essential.
Q: Can you outline the catalytic cycle for this specific synthesis?
A: Absolutely. The synthesis of this compound via Suzuki-Miyaura coupling involves a palladium catalyst cycling through Pd(0) and Pd(II) oxidation states.[3][4] The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
The base plays a critical role that is not always explicitly shown in simplified cycles; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5]
Caption: Suzuki-Miyaura catalytic cycle for the target synthesis.
Q: What are the critical components and their functions?
A: Success hinges on understanding and controlling each component:
-
Aryl Halide (5-Bromopyrimidine): This is the electrophilic partner. The reactivity of the carbon-halogen bond is crucial for the initial oxidative addition step. The general reactivity trend is I > Br > OTf >> Cl.[6] 5-Bromopyrimidine is a good substrate as the C-Br bond is sufficiently reactive.[7]
-
Organoboron Reagent (4-Formylphenylboronic Acid): This is the nucleophilic partner. It must be activated by a base to transfer its organic group to the palladium center during transmetalation.[5] This specific boronic acid is electron-deficient due to the aldehyde group, making it susceptible to a side reaction called protodeboronation.[6][8]
-
Palladium Catalyst: The engine of the catalytic cycle. It is typically introduced as a stable Pd(0) or Pd(II) "precatalyst" which is reduced in situ to the active Pd(0) species.
-
Ligand: These molecules (usually phosphines) coordinate to the palladium atom. They are not passive spectators; they stabilize the catalyst, prevent it from decomposing into inactive palladium black, and critically modulate its reactivity.[4] Bulky, electron-rich ligands are often required for challenging couplings, as they promote both the oxidative addition and the final reductive elimination steps.[4]
-
Base: Essential for activating the boronic acid.[1] It also participates in the regeneration of the catalyst. The choice of base can dramatically affect yield and side product formation.
-
Solvent: Must be capable of dissolving the reagents and facilitating the reaction. Often, a mixture of an organic solvent (like Dioxane, THF, or DME) and water is used to dissolve both the organic substrates and the inorganic base.[1]
Section 2: Troubleshooting Guide - Diagnosing and Solving Low Yield
Low yield is the most common complaint in Suzuki-Miyaura couplings. A systematic approach is key to identifying the root cause.
Caption: A logical workflow for troubleshooting low-yield reactions.
Q1: My reaction is giving a very low yield. What are the most common initial checks I should perform?
A1: Before questioning your reagents or specific parameters, always verify your fundamental setup.
-
Inert Atmosphere: This is non-negotiable. Oxygen can oxidize and deactivate the Pd(0) catalyst and any phosphine ligands.[6] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) for its entire duration.
-
Reaction Temperature: The standard protocol calls for heating to 90 °C.[9] Ensure your heating mantle and thermocouple are calibrated and providing consistent heat.
-
Stoichiometry: Double-check your calculations. While the literature may use an excess of the boronic acid (1.3 to 3.0 equivalents), ensure the limiting reagent is correctly identified.[9]
-
Stirring: In biphasic reactions, vigorous stirring is essential to ensure mixing and facilitate the reaction between components in different phases.
Q2: I suspect protodeboronation of my 4-formylphenylboronic acid is the main issue. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major pathway for yield loss with electron-deficient boronic acids like 4-formylphenylboronic acid.[6][8] The byproduct of this reaction is benzaldehyde.
Strategies to Mitigate Protodeboronation:
-
Use Fresh, High-Purity Reagent: Boronic acids can degrade on the shelf.[6] They can also exist as cyclic trimeric anhydrides (boroxines), which can affect reactivity.[8] Using a freshly opened bottle is the best practice.
-
Choice of Base: While necessary for activation, the base can also promote protodeboronation. A moderately strong base like K₃PO₄ or K₂CO₃ is often a good compromise. Very strong bases may accelerate the side reaction.
-
Anhydrous Conditions: While many Suzuki protocols use water, protodeboronation is often accelerated by aqueous, basic conditions. For particularly sensitive substrates, switching to a completely anhydrous system with a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial.[10]
-
Use of More Stable Boron Reagents: This is a highly effective strategy. Consider converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate .[6][11] These reagents are more robust and slowly release the active boronic acid into the reaction, keeping its instantaneous concentration low and minimizing decomposition.
Q3: My yield is still poor. How should I optimize the catalyst, ligand, and base?
A3: If the fundamentals are sound, systematic optimization is the next step. The "standard" conditions are often just a starting point.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst | Pd(PPh₃)₄[9] | Rationale: Pd(PPh₃)₄ is a reliable, air-stable precatalyst but may not be active enough for this challenging heteroaryl coupling. Strategy: Switch to a more active catalyst system. Use a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ combined with a specialized ligand. |
| Ligand | PPh₃ (from catalyst) | Rationale: PPh₃ is a good general-purpose ligand but can be suboptimal. Heteroaryl couplings often benefit from bulky, electron-rich phosphine ligands that accelerate reductive elimination.[4][12] Strategy: Screen modern biarylphosphine ligands such as SPhos or XPhos. These are known to improve yields and reaction rates in difficult couplings.[13] |
| Base | Na₂CO₃[9] | Rationale: Sodium carbonate is a mild and inexpensive base. However, its effectiveness can be limited by its solubility and base strength. Strategy: Screen a panel of bases. K₃PO₄ is often more effective in challenging couplings.[14] Cs₂CO₃ is a stronger, more soluble base that can significantly accelerate reactions, but at a higher cost.[1] |
| Solvent | DME/Water (4:1)[9] | Rationale: This combination is effective at dissolving both organic and inorganic components. Strategy: Screen other common Suzuki solvents like 1,4-Dioxane/Water or Toluene/Water. The choice of solvent can influence catalyst stability and reaction kinetics. |
Data synthesized from multiple sources.[1][4][9][12][13][14]
Section 3: Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol is adapted from established literature procedures.[9]
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromopyrimidine (1.0 eq.), 4-formylphenylboronic acid (1.5 eq.), and sodium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 4:1 dimethoxyethane (DME)/water via syringe to achieve a concentration of ~0.1 M with respect to the 5-bromopyrimidine. Bubble the inert gas through the solution for 15-20 minutes for further degassing. Finally, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS (typically complete within 12-18 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.
Protocol for Reaction Optimization Screening
For challenging reactions, a parallel screening approach is most efficient.
-
Setup: Arrange an array of reaction vials in a heating block.
-
Stock Solutions: Prepare stock solutions of 5-bromopyrimidine and 4-formylphenylboronic acid in the chosen solvent (e.g., Dioxane). Prepare separate stock solutions for each base to be tested.
-
Dispensing: Add the aryl halide and boronic acid stock solutions to each vial. Add the different bases to their respective vials.
-
Catalyst/Ligand Addition: Add the catalyst/ligand combinations to be tested. For solid catalysts, add them directly. For systems like Pd(OAc)₂/SPhos, they can be added as solids or as a pre-mixed stock solution.
-
Execution: Seal the vials, purge with inert gas, add the solvent, and heat the block to the desired temperature.
-
Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by LCMS to determine the relative conversion to the product and identify key byproducts. This allows for rapid identification of the most promising conditions.
Section 4: Frequently Asked Questions (FAQs)
Q: How do I properly degas my solvent?
A: There are three common methods:
-
Sparge/Bubble: Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. This is a very effective method.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum, and then allow it to thaw under the inert gas. Repeat this cycle three times.
-
Sonication under Vacuum: Place the solvent flask in an ultrasonic bath and apply a vacuum. The cavitation helps to remove dissolved gases.
Q: Can I use 5-chloropyrimidine instead of 5-bromopyrimidine?
A: You can, but it is significantly more challenging. The C-Cl bond is much stronger and less reactive in oxidative addition.[7] A simple Pd(PPh₃)₄ system will likely fail. To have a chance of success, you would need to use a highly active catalyst system, such as one employing a bulky, electron-rich biarylphosphine ligand (like SPhos) or an N-heterocyclic carbene (NHC) ligand, often at higher temperatures and catalyst loadings.[4]
Q: What are the best practices for purifying the final aldehyde product?
A:
-
Flash Column Chromatography: This is the most common and reliable method.[9] Use a solvent system like Hexanes/Ethyl Acetate, gradually increasing the polarity.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be an effective and scalable purification method.
-
Acid/Base Wash: Since the product is neutral, a dilute acid wash followed by a dilute base wash during the workup can help remove basic (e.g., residual pyrimidine) and acidic (e.g., residual boronic acid) impurities. However, be cautious as aldehydes can sometimes be sensitive.
Q: What are the primary safety concerns?
A:
-
Palladium Catalysts: Can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Phosphine Ligands: Many are air-sensitive and have an unpleasant odor. Handle under an inert atmosphere.
-
Solvents: DME and Dioxane can form peroxides. Use fresh, inhibitor-free solvents.
-
4-Formylphenylboronic Acid: May cause skin and eye irritation. Avoid inhalation of dust.[15][16]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. This compound | 198084-12-7 [chemicalbook.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. fishersci.com [fishersci.com]
- 16. 4-Formylphenylboronic Acid | 87199-17-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Purification of 4-(Pyrimidin-5-yl)benzaldehyde
Welcome to the dedicated technical support center for the purification of 4-(Pyrimidin-5-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the isolation and purification of this key synthetic intermediate. Drawing upon extensive laboratory experience, this document provides not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity of your compound for downstream applications.
I. Understanding the Molecule: Properties and Challenges
This compound is a polar aromatic compound, a characteristic that dictates its behavior during synthesis and purification. Its structure, featuring a pyrimidine ring and a benzaldehyde moiety, presents a unique set of purification challenges.
| Property | Value | Significance in Purification |
| Molecular Formula | C₁₁H₈N₂O[1] | --- |
| Molecular Weight | 184.19 g/mol [1] | --- |
| Appearance | Pale yellow to light brown solid[2] | Color may indicate the presence of impurities. |
| Melting Point | 145-149 °C[1] | A broad melting range suggests impurities. |
| Solubility | Moderately soluble in ethanol and dichloromethane; less soluble in water.[2] | Crucial for selecting recrystallization and chromatography solvents. |
| Polarity | High | Influences choice of chromatography stationary and mobile phases. |
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction between 5-bromopyrimidine and 4-formylphenylboronic acid.[1] While efficient, this reaction is prone to generating a range of impurities that can be challenging to separate from the desired product.
II. Troubleshooting Guide: From Crude Reaction to Pure Product
This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of this compound.
A. Suzuki-Miyaura Reaction Work-up and Initial Purification
Question 1: My crude product is a dark, oily residue after the initial extraction. What are the likely causes and how should I proceed?
Answer: A dark, oily crude product often indicates the presence of residual palladium catalyst, polymeric byproducts, or high-boiling point solvents.
-
Causality:
-
Palladium Black: Incomplete removal of the palladium catalyst can lead to the formation of palladium black, a finely divided, dark precipitate.
-
Polymeric Material: High reaction temperatures or prolonged reaction times can sometimes lead to the formation of polymeric byproducts.
-
Solvent Residue: Inefficient removal of high-boiling point solvents like DMF or DME used in the coupling reaction can result in an oily residue.
-
-
Troubleshooting Protocol:
-
Celite Filtration: Before concentrating the organic extracts, pass them through a pad of Celite®. This will effectively remove finely dispersed palladium black.
-
Trituration: If the residue is oily, attempt to solidify it by trituration. Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether) to the crude oil and stir vigorously. The desired product may precipitate as a solid, leaving more soluble impurities in the solvent.
-
Aqueous Washes: Ensure thorough aqueous washes during the work-up to remove water-soluble impurities and residual base.
-
Question 2: My TLC analysis of the crude product shows multiple spots close to my desired product spot. What are these likely impurities?
Answer: The presence of multiple spots near the product on TLC is a hallmark of Suzuki-Miyaura coupling reactions. The most common impurities are homo-coupled products and unreacted starting materials.
-
Diagram of Potential Impurities:
Caption: Common impurities in the synthesis of this compound.
-
Characterization of Impurities:
| Impurity | ¹H NMR Chemical Shift (DMSO-d₆, approx. ppm) | Mass Spectrum (m/z) |
| This compound | 10.01 (s, 1H, CHO), 9.2 (s, 1H, pyrimidine H2), 9.0 (s, 2H, pyrimidine H4, H6), 8.0 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H) | 184.06 |
| Biphenyl-4,4'-dicarbaldehyde | 10.1 (s, 2H, CHO), 8.0 (d, 4H, Ar-H), 7.9 (d, 4H, Ar-H) | 210.07 |
| 5,5'-Bipyrimidine | 9.3 (s, 2H, pyrimidine H2, H2'), 9.1 (s, 4H, pyrimidine H4, H6, H4', H6') | 158.06 |
| Benzaldehyde | 10.0 (s, 1H, CHO), 7.9 (d, 2H, Ar-H), 7.7-7.5 (m, 3H, Ar-H) | 106.04 |
| 4-formylphenylboronic acid | 9.9 (s, 1H, CHO), 8.2 (s, 2H, B(OH)₂), 7.8 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H) | 149.04 (as boronic acid) |
-
Impact on Downstream Reactions:
-
Homo-coupled Impurities: Biphenyl-4,4'-dicarbaldehyde, being a dialdehyde, can lead to cross-linking or the formation of undesired symmetrical products in subsequent reactions like condensations or reductive aminations.
-
Unreacted Starting Materials: Residual 4-formylphenylboronic acid can participate in subsequent reactions, leading to impurities that are difficult to remove. 5-bromopyrimidine can interfere with reactions sensitive to halides.
-
Protodeboronation Product: Benzaldehyde is generally less reactive than the desired product but can still compete in some reactions, leading to a mixture of products.
-
B. Column Chromatography Purification
Question 3: My compound is streaking badly on the silica gel column, and the separation of impurities is poor. What can I do?
Answer: Streaking on a silica gel column is a common issue with polar, nitrogen-containing compounds like this compound. This is often due to strong interactions between the basic pyrimidine nitrogen and the acidic silanol groups on the silica surface.
-
Causality: The lone pairs on the pyrimidine nitrogens can form strong hydrogen bonds with the acidic Si-OH groups of the silica gel, leading to irreversible adsorption or slow, uneven elution (streaking).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography of polar compounds.
-
Detailed Protocols:
-
Deactivating Silica Gel:
-
Prepare your eluent (e.g., a mixture of hexanes and ethyl acetate).
-
To this eluent, add 0.5-1% triethylamine (Et₃N) by volume.
-
Use this modified eluent to pack your column and for the entire elution process. The triethylamine will compete with your compound for binding to the acidic sites on the silica, resulting in sharper peaks and better separation.
-
-
Alternative Stationary Phases:
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a good alternative. Start with a similar solvent system as for silica and optimize as needed.
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar to be retained, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.
-
-
Dry Loading: For compounds that are sparingly soluble in the eluent, dry loading is recommended to ensure a narrow starting band.
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of your compound adsorbed onto the silica.
-
Carefully load this powder onto the top of your packed column.
-
-
C. Recrystallization
Question 4: I am struggling to find a suitable solvent system for the recrystallization of this compound. It either doesn't dissolve or dissolves completely.
Answer: Finding the right recrystallization solvent is a balance of solubility properties. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Causality: The polar nature of this compound makes it highly soluble in polar solvents and poorly soluble in non-polar solvents, making single-solvent recrystallization challenging. A mixed-solvent system is often required.
-
Recommended Solvent Systems to Screen:
| Solvent System | Rationale |
| Ethanol/Water | The compound is soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling. |
| Dichloromethane/Hexanes | The compound is soluble in dichloromethane. Hexanes can be added as an anti-solvent. |
| Ethyl Acetate/Hexanes | Similar to the dichloromethane/hexanes system, offering a different polarity balance. |
| Isopropanol | A single solvent that may provide the desired solubility profile. |
-
Step-by-Step Recrystallization Protocol (Ethanol/Water):
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Once fully dissolved, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
If too much water is added and the product precipitates out, add a small amount of hot ethanol to redissolve it.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
D. Preparative HPLC
Question 5: Column chromatography and recrystallization are not providing the desired purity. When should I consider preparative HPLC?
Answer: Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that should be considered when high purity (>99%) is required, or when impurities are structurally very similar to the product and cannot be removed by other methods.
-
Methodology:
-
Column: A reversed-phase C18 column is typically the most suitable choice for the separation of pyrimidine derivatives.[3]
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is commonly used. The acid helps to protonate the pyrimidine nitrogens, leading to sharper peaks.[3]
-
-
Preparative HPLC Workflow:
Caption: Workflow for preparative HPLC purification.
III. Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity of my final product? A1: The purity of your this compound should be assessed using a combination of techniques:
-
¹H NMR Spectroscopy: Look for the absence of signals corresponding to the impurities listed in the table above.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC chromatogram should show a single major peak with an area percentage of >98%.
-
Melting Point: A sharp melting point range (e.g., 1-2 °C) is indicative of high purity.
Q2: My purified product is slightly yellow. Is this a cause for concern? A2: While a pure compound is often white or off-white, a slight yellow tinge in aromatic aldehydes is common and may not necessarily indicate significant impurity. However, a darker yellow or brown color suggests the presence of impurities, and further purification is recommended, especially if the material is intended for use in sensitive downstream applications.
Q3: How should I store purified this compound? A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C to prevent oxidation of the aldehyde group.[4]
IV. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Retrieved January 4, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound(198084-12-7) 1H NMR. Retrieved January 4, 2026, from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 198084-12-7: this compound. Retrieved January 4, 2026, from --INVALID-LINK--
-
PubChem. (n.d.). 4-(Pyrimidin-2-yl)benzaldehyde. Retrieved January 4, 2026, from --INVALID-LINK--
-
Chemsrc. (n.d.). This compound | CAS#:198084-12-7. Retrieved January 4, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound | 198084-12-7. Retrieved January 4, 2026, from --INVALID-LINK--
References
Technical Support Center: Synthesis of 4-(Pyrimidin-5-yl)benzaldehyde Derivatives
Welcome to the technical support center for the synthesis of 4-(pyrimidin-5-yl)benzaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. The content is structured in a question-and-answer format to directly address specific challenges.
I. Troubleshooting Guide
This section addresses common problems observed during the synthesis of this compound derivatives, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q1: I am observing very low or no formation of my desired this compound product in a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the yield?
A1: Low or no product formation in the Suzuki-Miyaura coupling to synthesize this compound derivatives can stem from several factors, primarily related to catalyst activity, substrate stability, and reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1][2] This is a common issue with nitrogen-containing heterocycles.
-
Solution: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic cycle.[1] Using a pre-formed Pd(0) catalyst or a precatalyst that readily generates the active Pd(0) species can also be beneficial.[3]
-
-
Protodeborylation of the Boronic Acid: Pyrimidine boronic acids can be susceptible to protodeborylation, where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of water and base.[2][4] This side reaction consumes the boronic acid, reducing the yield of the desired product.
-
Solution: Use anhydrous solvents and ensure the base is thoroughly dried. Alternatively, using boronic esters (e.g., pinacol esters) or MIDA boronates can increase stability and provide a slow release of the boronic acid during the reaction.[4] Minimizing reaction time and temperature can also help reduce the extent of protodeborylation.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful Suzuki-Miyaura coupling.
-
Solution: A systematic optimization of reaction conditions is recommended. A common starting point is a palladium catalyst like Pd(PPh₃)₄ with a base such as K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or DME/water.[5] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[6]
-
Issue 2: Significant Formation of Homocoupling Byproduct
Q2: My reaction mixture shows a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often driven by the presence of oxygen or Pd(II) species.[3][7]
Potential Causes & Solutions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[3]
-
Solution: Rigorously degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before adding the catalyst. Maintaining an inert atmosphere throughout the reaction is crucial.
-
-
Incomplete Reduction of Pd(II) Precatalyst: If a Pd(II) precatalyst is used, its incomplete reduction to the active Pd(0) species can lead to side reactions, including homocoupling.[3]
-
Solution: Use a precatalyst that is known to efficiently generate Pd(0) under the reaction conditions. Alternatively, adding a mild reducing agent can sometimes help, but this should be done with caution to avoid unwanted side reactions.[8]
-
-
High Catalyst Loading or Prolonged Reaction Times: These conditions can sometimes increase the likelihood of side reactions.
-
Solution: Optimize the catalyst loading to the minimum effective amount. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged exposure to the catalytic system.
-
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify my this compound derivative from the crude reaction mixture. What are some common impurities and how can I effectively remove them?
A3: Purification challenges often arise from the presence of closely eluting byproducts or residual starting materials.
Common Impurities & Purification Strategies:
-
Homocoupled Byproduct: As discussed above, this is a common impurity.
-
Purification: Flash column chromatography on silica gel is the most common method. A careful selection of the eluent system is necessary to achieve good separation. Sometimes, recrystallization can also be an effective purification technique.
-
-
Residual Boronic Acid/Ester and Tin Reagents (in Stille Coupling): Unreacted starting materials can contaminate the product.
-
Purification: An acidic or basic wash of the organic extract during workup can help remove unreacted boronic acid. For Stille coupling, residual tin compounds can be challenging to remove. A common method is to treat the crude product with a fluoride source (e.g., KF) to precipitate the tin byproducts.
-
-
Palladium Residues: Residual palladium can contaminate the final product.
-
Purification: Passing the product solution through a pad of celite or silica gel can help remove some of the palladium. For pharmaceutical applications where very low palladium levels are required, specialized scavengers may be necessary.
-
II. Frequently Asked Questions (FAQs)
Q4: Which cross-coupling reaction is generally preferred for the synthesis of this compound derivatives: Suzuki-Miyaura or Stille coupling?
A4: Both Suzuki-Miyaura and Stille couplings are powerful methods for forming C-C bonds. The choice often depends on the specific substrates and the desired functional group tolerance.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Nucleophile | Organoboron compounds (boronic acids, esters) | Organotin compounds (organostannanes) |
| Toxicity | Boron reagents are generally less toxic. | Tin reagents are highly toxic.[9] |
| Byproducts | Boron byproducts are often water-soluble and easier to remove. | Tin byproducts can be difficult to remove completely. |
| Stability | Boronic acids can be prone to protodeborylation.[4] | Organostannanes are generally stable to air and moisture.[10] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases. | Excellent, often compatible with a wide range of functional groups.[10] |
Recommendation: For many applications, the Suzuki-Miyaura coupling is preferred due to the lower toxicity of the reagents and the easier removal of byproducts.[11] However, for substrates that are sensitive to the basic conditions of the Suzuki-Miyaura coupling, the Stille coupling can be a valuable alternative.[9]
Q5: What is the "2-pyridyl problem" and is it relevant to pyrimidine-containing substrates?
A5: The "2-pyridyl problem" refers to the challenges encountered in Suzuki-Miyaura couplings involving 2-pyridylboronic acids. The nitrogen atom at the 2-position can chelate to the palladium catalyst, leading to catalyst inhibition and low yields.[12] This is highly relevant to pyrimidine substrates, especially when the coupling is attempted at the 2- or 4-positions, which are adjacent to the ring nitrogens. The 5-position of the pyrimidine ring, as in this compound, is generally less problematic as it is further from the nitrogen atoms.[12]
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
-
5-Bromopyrimidine
-
4-Formylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add 5-bromopyrimidine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Common Side Reactions in Suzuki-Miyaura Coupling
Caption: Desired vs. side reactions in Suzuki-Miyaura coupling.
IV. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
Yi, C. S., & Lee, D. W. (2009). Room temperature Stille cross-coupling reaction of unreactive aryl chlorides and heteroaryl chloridesw. Dalton Transactions, (23), 4591-4593. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4-Bromopyrimidin-2-yl)cyclopentylamine. --INVALID-LINK--
-
Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4239. --INVALID-LINK--
-
Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 46(30), 5725-5728. --INVALID-LINK--
-
Stille, J. K. (1986). The Stille Reaction. Angewandte Chemie International Edition in English, 25(6), 508-524. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Stille Coupling. --INVALID-LINK--
-
Wikipedia. (2023). Stille reaction. --INVALID-LINK--
-
BenchChem. (2025). Mitigating homocoupling in Suzuki-Miyaura reactions involving oxo-palladium. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. --INVALID-LINK--
-
ChemicalBook. (2024). This compound. --INVALID-LINK--
-
Wikipedia. (2023). Protodeboronation. --INVALID-LINK--
-
O'Brien, C. J., et al. (2013). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry, 5(8), 693-698. --INVALID-LINK--
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? --INVALID-LINK--
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? --INVALID-LINK--
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. --INVALID-LINK--
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13183. --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? --INVALID-LINK--
-
Porphyrin Systems. This compound. --INVALID-LINK--
-
Wikiwand. Protodeboronation. --INVALID-LINK--
-
National Center for Biotechnology Information. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. --INVALID-LINK--
-
Anderson, D. R., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(3), 321-324. --INVALID-LINK--
-
ResearchGate. (2018). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. --INVALID-LINK--
-
ResearchGate. (2012). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. --INVALID-LINK--
-
Allen. Benzaldehyde can be prepared by the hydrolysis of. --INVALID-LINK--
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings. --INVALID-LINK--
-
BenchChem. (2025). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--
-
ResearchGate. (2017). Selective synthesis of natural benzaldehyde by hydrolysis of cinnamaldehyde using novel hydrotalcite catalyst. --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). --INVALID-LINK--
-
Google Patents. (1980). Process for the preparation of benzaldehyde. --INVALID-LINK--
-
National Center for Biotechnology Information. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. --INVALID-LINK--
-
Semantic Scholar. (2016). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. --INVALID-LINK--
-
Wikipedia. (2024). Aldehyde. --INVALID-LINK--
-
MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. --INVALID-LINK--
-
ResearchGate. (2006). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. --INVALID-LINK--
-
MDPI. (2021). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. --INVALID-LINK--
-
Royal Society of Chemistry. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. --INVALID-LINK--
-
MDPI. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. --INVALID-LINK--
-
Chemsrc. (2024). This compound. --INVALID-LINK--
-
ACS Publications. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. --INVALID-LINK--
-
ResearchGate. (2011). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. This compound | 198084-12-7 [chemicalbook.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicreactions.org [organicreactions.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(Pyrimidin-5-yl)benzaldehyde
Welcome to the technical support center dedicated to the synthesis and optimization of 4-(Pyrimidin-5-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The fusion of a pyrimidine ring with a benzaldehyde scaffold creates a molecule of significant interest in medicinal chemistry and materials science, making robust and reproducible synthetic protocols essential.[1] This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome common experimental hurdles.
I. Foundational Knowledge: The Suzuki-Miyaura Cross-Coupling Approach
The most prevalent and versatile method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction forges a crucial carbon-carbon bond between an organoboron species (e.g., pyrimidine-5-boronic acid or its esters) and an organohalide (e.g., 4-bromobenzaldehyde).
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound via Suzuki-Miyaura coupling.
Low to No Product Formation
Q1: I am observing very low or no conversion to this compound. What are the primary factors to investigate?
A1: Low or no conversion in this specific Suzuki-Miyaura coupling often points to issues with the catalyst, the inherent reactivity of the pyrimidine moiety, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can act as Lewis bases and coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][5]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands can promote the formation of a more reactive, coordinatively unsaturated palladium(0) species and sterically hinder the deactivating coordination of the pyrimidine nitrogen.
-
-
Inactive Catalyst: The active catalytic species is Palladium(0). If you are using a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction can lead to a stalled reaction.
-
Solution: Ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. The use of phosphine ligands often aids in this process. Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst system like a palladacycle (e.g., XPhos Pd G3) that readily forms the active Pd(0) species.[6]
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst and can also promote the homocoupling of the boronic acid.[6]
-
Solution: Thoroughly degas all solvents and reagents. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method. Maintain a positive pressure of an inert gas throughout the reaction setup.
-
-
Suboptimal Base or Solvent: The choice of base and solvent system is critical for the transmetalation step of the catalytic cycle.
-
Solution: A common and effective system for this type of coupling is a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water.[6][7] The water can aid in the dissolution of the inorganic base and facilitate the transmetalation process. For the base, inorganic carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are typically effective.[2][7] The strength of the base should be optimized; sometimes a stronger base is required to achieve a sufficient rate of reaction.
-
Q2: My starting materials are being consumed, but I'm seeing a significant amount of side products instead of the desired this compound. What are these side products and how can I minimize them?
A2: The formation of byproducts is a common challenge in Suzuki-Miyaura couplings. The most likely culprits are homocoupling and protodeboronation.
-
Homocoupling: This results in the formation of biphenyl-4,4'-dicarbaldehyde (from 4-bromobenzaldehyde) and 5,5'-bipyrimidine (from pyrimidine-5-boronic acid). This is often caused by the presence of oxygen or a suboptimal catalyst system.[4]
-
Mitigation Strategies:
-
Rigorous Degassing: As mentioned previously, ensure your reaction is free of oxygen.[6]
-
Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.[4]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[4]
-
-
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the pyrimidine-5-boronic acid, leading to the formation of pyrimidine. This is a significant side reaction, especially with heteroaryl boronic acids.[5][8]
-
Mitigation Strategies:
-
Use of Boronic Esters: Pinacol esters or MIDA boronates of pyrimidine-5-boronic acid are often more stable and less susceptible to protodeboronation.[5][9]
-
Anhydrous Conditions: While some water is often beneficial, excess water and elevated temperatures can promote protodeboronation. Careful optimization of the solvent system is key.
-
Choice of Base: The basicity of the reaction medium can influence the rate of protodeboronation. An empirical screen of bases may be necessary.
-
-
dot
Caption: Troubleshooting workflow for low product yield.
Purification Challenges
Q3: I have successfully formed the product, but I am struggling to purify this compound from the reaction mixture. What are some effective purification strategies?
A3: Purification can indeed be challenging due to the presence of residual starting materials, the palladium catalyst, and byproducts.
-
Initial Workup: After the reaction is complete, a standard aqueous workup is the first step. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4][6]
-
Flash Column Chromatography: This is the most common method for purifying the crude product.[6][7]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is often effective. The polarity of the solvent system will need to be optimized based on TLC analysis of the crude mixture.
-
-
Recrystallization: If the crude product is a solid and of sufficient purity after initial workup, recrystallization can be a highly effective method to obtain a crystalline, pure product. The choice of solvent is critical and will require some experimentation. A solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal.
-
Acid-Base Extraction for Aldehydes: In some cases, an acid-base extraction can be used to separate the aldehyde product from non-polar impurities. This involves the formation of a water-soluble bisulfite adduct.
-
Dissolve the crude mixture in a suitable organic solvent.
-
Extract with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a soluble adduct in the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining impurities.
-
Regenerate the aldehyde by adding a strong acid (e.g., HCl) or base (e.g., NaOH) to the aqueous layer, which will cause the pure aldehyde to precipitate out. This precipitate can then be collected by filtration.
-
III. Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and reagent batches.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine and 4-Formylphenylboronic Acid
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
5-Bromopyrimidine
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate monohydrate (Na₂CO₃·H₂O)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 5-bromopyrimidine (1.0 equiv), 4-formylphenylboronic acid (1.3–3.0 equiv), and sodium carbonate monohydrate (1.3–3.0 equiv).[7]
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,2-dimethoxyethane (DME) and degassed water in a 4:1 ratio (v/v) to achieve a concentration of approximately 0.05–0.2 M with respect to the 5-bromopyrimidine.[7]
-
To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.1 equiv).[7]
-
Heat the reaction mixture to 90 °C and stir for approximately 18 hours, or until reaction completion is observed by TLC or LC-MS.[7]
-
Cool the reaction mixture to room temperature and quench with water.[7]
-
Extract the mixture with dichloromethane or ethyl acetate.[7]
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel.[7]
dot
Caption: General workflow for Suzuki-Miyaura coupling.
IV. Data Summary
The choice of reaction parameters significantly impacts the yield and purity of this compound. The following table summarizes key parameters and their typical ranges for this synthesis.
| Parameter | Recommended Condition/Reagent | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(PPh₃)₄ is a common Pd(0) source. Buchwald precatalysts are highly active and can overcome catalyst inhibition by the pyrimidine ring.[4][5][6] |
| Ligand | Triphenylphosphine (in Pd(PPh₃)₄), or bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Bulky ligands promote reductive elimination and can prevent catalyst deactivation.[4] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required for the transmetalation step. The optimal base may need to be screened.[2] |
| Solvent System | Dioxane/H₂O, DME/H₂O (typically 4:1 to 10:1) | A protic co-solvent like water often accelerates the reaction.[6][7] |
| Temperature | 80–110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. Microwave irradiation can also be effective.[5][6] |
| Boron Source | Pyrimidine-5-boronic acid or Pyrimidine-5-boronic acid pinacol ester | The pinacol ester can offer greater stability and resistance to protodeboronation.[5][10] |
V. References
-
BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound | 198084-12-7. Retrieved from --INVALID-LINK--
-
Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound | 198084-12-7. Retrieved from --INVALID-LINK--
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from --INVALID-LINK--
-
Burke, S. D., & Gillick, K. G. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. Retrieved from --INVALID-LINK--
-
MedchemExpress. (n.d.). Pyrimidine-5-boronic acid pinacol ester | Biochemical Reagent. Retrieved from --INVALID-LINK--
-
Paskach, A. (2020, November 11). Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. St. Thomas University. Retrieved from --INVALID-LINK--
References
- 1. This compound | 198084-12-7 | Benchchem [benchchem.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 3. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 198084-12-7 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Common Impurities in 4-(Pyrimidin-5-yl)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-(Pyrimidin-5-yl)benzaldehyde (CAS 198084-12-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key synthetic building block. As a bifunctional molecule containing both a reactive aldehyde and a pharmaceutically relevant pyrimidine core, its purity is paramount for the success of downstream applications.[1] This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating common impurities encountered during its synthesis, storage, and handling.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just received/synthesized a batch of this compound. What are the most probable impurities I should be looking for?
The impurity profile of this compound is intrinsically linked to its most common synthetic route: a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] Impurities can therefore be categorized into three main classes: unreacted starting materials, reaction by-products, and degradation products.
Below is a summary of the most frequently observed impurities.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Source | Potential Impact |
| 5-Bromopyrimidine | Br-C₄H₃N₂ | 158.98 | Unreacted Starting Material | Can undergo coupling in subsequent steps, leading to complex mixtures. |
| 4-Formylphenylboronic Acid | C₇H₇BO₃ | 149.94 | Unreacted Starting Material | Can interfere with reactions sensitive to boronic acids or aldehydes. |
| 4-(Pyrimidin-5-yl)benzoic Acid | C₁₁H₈N₂O₂ | 200.19 | Oxidation/Degradation Product | The acidic proton can quench organometallics or bases. Its different polarity can complicate purification. |
| 4,4'-Biphenyldicarboxaldehyde | C₁₄H₁₀O₂ | 210.23 | Homocoupling By-product | Structurally similar to the product, can be difficult to separate and may lead to undesired dimeric products downstream. |
| Triphenylphosphine Oxide (TPPO) | C₁₈H₁₅OP | 278.28 | Catalyst By-product | Can complicate purification and NMR analysis. Generally benign to reactivity. |
| Residual Palladium | Pd | 106.42 | Catalyst Residue | Can be toxic and may catalyze unwanted side reactions in subsequent steps. |
Q2: My reaction seems to have worked, but the yield is low and I see multiple spots on my TLC. What went wrong during the synthesis?
This is a classic issue in Suzuki-Miyaura couplings. The formation of by-products is often competitive with the desired cross-coupling pathway. The diagram below illustrates the synthesis of this compound and the origin of key synthesis-related impurities.
Caption: Synthesis pathway and origin of common impurities.
Causality and Troubleshooting:
-
Homocoupling (Impurity 3): The self-coupling of 4-formylphenylboronic acid is a common side reaction, particularly under conditions of high temperature, prolonged reaction times, or inefficient catalysis.[3][4]
-
Insight: Ensure your palladium catalyst is active and that the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can promote homocoupling.
-
-
Incomplete Conversion (Impurities 1 & 2): If starting materials remain, it suggests the reaction has stalled.
-
Catalyst Residues (Impurity 4): Palladium catalysts and their ligands (like triphenylphosphine) are essential but must be removed.
-
Insight: Purification via silica gel chromatography is typically effective at removing both residual palladium and triphenylphosphine oxide (TPPO), the oxidized form of the ligand.
-
Q3: My product, which was initially a pale yellow solid, has started to turn brownish and I see a new, more polar spot on TLC. What is happening?
You are likely observing the oxidation of the aldehyde functional group to its corresponding carboxylic acid, 4-(Pyrimidin-5-yl)benzoic acid. Aldehydes, particularly aromatic ones, are susceptible to air oxidation, a process that can be accelerated by light and trace metal impurities.[5][6]
Mechanism: This is a free-radical chain reaction where atmospheric oxygen acts as the oxidant. The presence of the electron-withdrawing pyrimidine ring can influence the aldehyde's reactivity.
Troubleshooting Steps:
-
Confirmation: The most straightforward way to confirm the presence of the carboxylic acid is via an acid-base extraction workup or by LC-MS, where you would expect to see a molecular ion corresponding to the acid (M+H⁺ at ~201.06).
-
Removal Protocol (Acid-Base Extraction): This is a highly effective method for removing the acidic impurity.
-
Step 1: Dissolve the impure solid in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Step 2: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃). The acidic impurity will be deprotonated and move into the aqueous layer as its sodium salt.
-
Expert Tip: You may observe some bubbling (CO₂ evolution) during this step. Perform the washing gently at first. Repeat the wash 2-3 times.
-
-
Step 3: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Step 4: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to recover the purified aldehyde.
-
Step 5 (Validation): Run a TLC of the purified material against the starting impure material to confirm the removal of the polar spot.
-
Q4: I have an impure sample and I'm not sure what the impurity is. What is a logical workflow to identify and remove it?
A systematic approach is crucial. Start with non-destructive analytical techniques and then move to purification based on your findings.
References
- 1. CAS 198084-12-7: this compound [cymitquimica.com]
- 2. This compound | 198084-12-7 [chemicalbook.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-(Pyrimidin-5-yl)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(Pyrimidin-5-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this key intermediate. We will address common challenges encountered during laboratory-scale synthesis and process scale-up, providing practical, field-proven insights to ensure robust and reproducible outcomes.
The predominant and most reliable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins 5-bromopyrimidine and 4-formylphenylboronic acid, catalyzed by a palladium complex.[1][2] Our guidance will focus on optimizing this specific pathway.
Core Reaction Pathway: Suzuki-Miyaura Coupling
The fundamental transformation is illustrated below. The reaction involves the palladium-catalyzed coupling of an organoboron compound (4-formylphenylboronic acid) with an organohalide (5-bromopyrimidine).
References
Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling with Pyrimidine Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids. As a cornerstone of modern synthetic chemistry, the Suzuki coupling is invaluable for installing the pyrimidine motif, a privileged scaffold in a multitude of biologically active compounds.[1] However, the unique electronic properties of the pyrimidine ring introduce specific challenges not always encountered with simpler aryl boronic acids.
This guide is structured to provide direct, actionable solutions to common experimental failures. We will delve into the causality behind these issues, moving beyond simple procedural lists to empower you with a robust framework for troubleshooting and optimization.
Part 1: Core Troubleshooting Guide
This section addresses the most pressing issues encountered in the lab. Each question is designed to reflect a common experimental outcome, followed by a detailed analysis and recommended course of action.
Q1: My reaction shows no conversion, or the yield is extremely low. What are the primary factors to investigate?
A1: Complete reaction failure or negligible yield typically points to a fundamental issue with one of the core components of the catalytic cycle: the catalyst's activity, the stability of the boronic acid, or the reactivity of the coupling partners.
Causality & Explanation:
The Suzuki-Miyaura reaction is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A failure in any of these steps will stall the entire process.
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation if the reaction is not rigorously degassed.[3] Furthermore, the choice of ligand is critical. The electron-deficient nature of the pyrimidine ring can make both oxidative addition (if using a halopyrimidine) and reductive elimination challenging, requiring specialized ligands.[4][5]
-
Boronic Acid Decomposition: Pyrimidine boronic acids, particularly those with the boron moiety at the 2- or 4-position, can be unstable under reaction conditions, leading to rapid protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).[1][6] This decomposition pathway competes directly with the desired cross-coupling.[7]
-
Insufficient Reactivity: The position of the boronic acid group on the pyrimidine ring dramatically impacts its reactivity. 5-Pyrimidinylboronic acids are generally the most reactive, while the 2- and 4-isomers are significantly more challenging due to the electron-withdrawing effects of the adjacent nitrogen atoms.[1]
Troubleshooting Workflow:
-
Verify Reagent & Catalyst Quality:
-
Catalyst: Is the palladium source old or improperly stored? Test the catalyst system in a reliable, previously successful reaction (e.g., coupling 4-bromotoluene with phenylboronic acid). Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to active Pd(0), which can sometimes be inefficient.[8] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern Buchwald precatalyst can be a good diagnostic test.[9][10]
-
Boronic Acid: Boronic acids can dehydrate to form boroxine trimers or decompose over time.[11] Confirm the purity of your boronic acid. If its stability is suspect, consider converting it to a more robust derivative like a pinacol ester, MIDA boronate, or trifluoroborate salt.[7][9][12]
-
-
Ensure Rigorous Inert Atmosphere:
-
Degas your solvent thoroughly (a minimum of 30 minutes of sparging with argon or nitrogen, or 3-4 freeze-pump-thaw cycles).[13] Remember to degas any water used in the solvent system.[14] Assemble the reaction under a positive pressure of inert gas. The presence of oxygen can lead to catalyst deactivation and promote unwanted homocoupling of the boronic acid.[3][15]
-
-
Re-evaluate Your Catalyst/Ligand System:
-
For pyrimidine couplings, standard ligands like triphenylphosphine (PPh₃) are often insufficient.[4] Switch to a more electron-rich and bulky phosphine ligand. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices as they are known to accelerate both oxidative addition and reductive elimination, which are often the rate-limiting steps.[1][16]
-
Q2: I'm observing significant protodeboronation of my pyrimidine boronic acid. How can I prevent this?
A2: Protodeboronation is a major competing pathway, especially for electron-deficient and heteroaromatic boronic acids.[6] It is highly dependent on the base, solvent, temperature, and the inherent stability of the C-B bond.
Causality & Explanation:
The C-B bond is cleaved by a proton source, which can be water, alcohol, or even trace acidic impurities. The mechanism can be complex, often catalyzed by base or residual acid.[17] The electron-deficient nature of the pyrimidine ring makes the attached boron atom more susceptible to this cleavage. The problem is most severe for 2-pyrimidinylboronic acid, where the adjacent nitrogen atom can participate in and accelerate the decomposition pathway.[1][18]
Mitigation Strategies:
-
Use a Milder Base: Strong bases, particularly in aqueous media, can accelerate protodeboronation.[9] Consider switching from strong bases like NaOH or K₃PO₄ to milder options like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[16][19]
-
Employ More Stable Boron Derivatives: This is the most robust solution. By replacing the boronic acid with a boronate ester (e.g., pinacol, MIDA) or a trifluoroborate salt, you significantly increase stability. These derivatives slowly release the boronic acid (or a related active species) in situ, keeping its standing concentration low and minimizing the opportunity for decomposition.[7][9] MIDA boronates are particularly noteworthy for their exceptional benchtop stability and slow-release properties.[7]
-
Modify Solvent Conditions:
-
Anhydrous Conditions: For highly sensitive substrates, switching to strictly anhydrous conditions can be effective. A base like potassium trimethylsilanolate (TMSOK) in a dry solvent like THF or dioxane can be used.[9][14]
-
Minimize Water: If an aqueous system is required, use the minimum amount of water necessary to facilitate the reaction. A solvent system like dioxane/water (10:1) may be preferable to a 4:1 mixture.
-
-
Lower the Reaction Temperature: Higher temperatures accelerate protodeboronation.[9] Run the reaction at the lowest temperature that provides a reasonable reaction rate. If you are using conventional heating at 100 °C, try repeating the reaction at 80 °C or even 60 °C for a longer period.
Q3: My 2-pyrimidine boronic acid derivative is failing to couple, while other isomers work fine. What is the cause and how do I fix it?
A3: This is a classic and well-documented issue, analogous to the "2-pyridyl problem" in cross-coupling chemistry.[1] The proximity of the boronic acid group to the ring nitrogen at position 1 introduces unique challenges.
Causality & Explanation:
-
Catalyst Inhibition: The lone pair of electrons on the N1 nitrogen can coordinate strongly to the palladium center. This coordination can inhibit the catalyst by blocking the sites needed for oxidative addition or transmetalation, effectively poisoning it.[1]
-
Accelerated Protodeboronation: The N1 nitrogen facilitates a rapid protodeboronation pathway.[1][20] Mechanistic studies suggest the formation of a zwitterionic species that readily undergoes fragmentation of the C-B bond.[6]
Solutions Tailored for 2-Pyrimidinylboronic Acids:
-
Use a Specialized Boron Reagent: Standard 2-pyrimidineboronic acid is often too unstable. The most successful approaches use more stable derivatives that circumvent these problems.
-
Lithium Triisopropyl 2-Pyridylboronates: While not pyrimidines, the strategy developed by Buchwald for 2-pyridyl systems is directly applicable. Converting the 2-halopyrimidine to a lithium triisopropyl boronate in situ generates a more reactive nucleophile for the coupling.[20]
-
MIDA Boronates: As mentioned before, 2-pyridyl MIDA boronate is an air-stable solid that can be used effectively in couplings, overcoming the inherent instability of the corresponding boronic acid.[7] This is a highly recommended strategy for 2-pyrimidinyl systems.
-
-
Optimize Ligand and Conditions:
-
Bulky Ligands: Use sterically demanding ligands like XPhos or RuPhos. The bulk can disfavor the inhibitory N1-Pd coordination.[1][5]
-
Careful Base Selection: For these sensitive substrates, KF is often a good choice of base.[20]
-
Solvent Choice: Anhydrous polar aprotic solvents like dioxane or DMF are often preferred.[7][20]
-
Q4: I am seeing significant amounts of homocoupled bi-aryl or bi-pyrimidine byproduct. What causes this and how can it be minimized?
A4: Homocoupling, the reaction of two molecules of the boronic acid to form a symmetrical bi-aryl, is a common side reaction in Suzuki couplings.
Causality & Explanation:
Homocoupling is primarily caused by the presence of oxygen.[3][15] Oxygen can participate in a competing catalytic cycle where it oxidizes the Pd(0) catalyst. Alternatively, it can promote a palladium-catalyzed oxidative coupling of two boronic acid molecules. A secondary pathway, though often less significant, can occur under anhydrous conditions involving a reductive elimination from a diarylpalladium(II) intermediate formed after two transmetalation events.
Minimization Strategies:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvents and reaction vessel are scrupulously purged of oxygen before adding the catalyst.[3] Using a Schlenk line or glovebox for reaction setup is best practice.
-
Use High-Purity Reagents: Ensure your boronic acid is not contaminated with residual reagents from its synthesis.
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common to drive the reaction to completion, a large excess can sometimes favor side reactions.
-
Ligand Choice: Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired reductive elimination step of the primary catalytic cycle.[14]
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I choose the optimal Palladium catalyst and ligand for my specific pyrimidine boronic acid?
A1: The choice is dictated by the reactivity of your substrates. A tiered approach is recommended.
-
Tier 1 (Most Reactive Substrates): For couplings involving the more reactive 5-pyrimidinylboronic acids with activated aryl bromides or iodides, traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ may be sufficient.[1][8]
-
Tier 2 (Intermediate Reactivity): For less reactive partners (e.g., aryl chlorides) or the moderately reactive 4-pyrimidinylboronic acids, more robust systems are needed. Here, catalyst systems based on bulky, electron-rich phosphines are the standard. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand like SPhos, XPhos, RuPhos, or P(t-Bu)₃ is a powerful choice.[1][16]
-
Tier 3 (Most Challenging Substrates): For the difficult 2-pyrimidinylboronic acids or very unreactive coupling partners, modern palladium precatalysts (e.g., XPhos-Pd-G3 ) are highly recommended. These catalysts are designed for high activity and stability, efficiently generating the active L-Pd(0) species and are often the key to success in challenging cases.[10]
| Substrate Class | Recommended Catalyst/Ligand System (Starting Point) | Rationale |
| 5-Pyrimidineboronic Acid + Ar-Br/I | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Highest reactivity; may not require highly specialized ligands.[1] |
| 4-Pyrimidineboronic Acid + Ar-Cl/Br | Pd₂(dba)₃ + SPhos or XPhos | Increased challenge requires a more active catalyst system to promote oxidative addition.[1] |
| 2-Pyrimidineboronic Acid Derivative + Ar-Cl/Br | XPhos-Pd-G3 or Pd₂(dba)₃ + RuPhos | Most challenging; requires highly active, specialized catalysts to overcome inhibition and promote coupling.[1][5] |
Q2: What is the role of the base, and how do I select the right one?
A2: The base plays a crucial role in the transmetalation step. It activates the boronic acid by converting it into a more nucleophilic boronate species (-B(OH)₃⁻), which is necessary for the transfer of the organic group to the palladium center.[16]
-
Strong Bases (K₃PO₄, Cs₂CO₃): These are often used for challenging couplings as they robustly form the active boronate species.[9] Cesium carbonate is particularly effective due to its high solubility in many organic solvents.
-
Moderate Bases (K₂CO₃, Na₂CO₃): These are the workhorses for many standard Suzuki couplings. They offer a good balance of reactivity and functional group tolerance.[3]
-
Mild/Specialty Bases (KF): Potassium fluoride is a mild base often used for substrates that are sensitive to protodeboronation or contain base-labile functional groups. Its efficacy is thought to arise from the formation of a highly nucleophilic fluoroborate species.[16][19]
Selection should be based on substrate stability. If protodeboronation is a concern, start with a milder base like K₂CO₃ or KF. If the reaction is sluggish, move to a stronger base like K₃PO₄.
Q3: How do I properly store and handle pyrimidine boronic acids to ensure their integrity?
A3: Proper storage is critical to prevent degradation. Boronic acids are susceptible to dehydration, forming cyclic trimeric anhydrides called boroxines, and can also oxidize.[11]
-
Storage: Store solid pyrimidine boronic acids in a tightly sealed container at low temperature (-20°C for long-term storage is ideal).[11] Protect them from light and, most importantly, moisture. Storing them in a desiccator or under an inert atmosphere is highly recommended.
-
Handling: When weighing and handling, minimize exposure to atmospheric moisture and oxygen. If possible, handle sensitive boronic acids in a glovebox. Avoid leaving containers open on the bench.
-
Quality Check: If a boronic acid has been stored for a long time, its quality may be compromised. It is good practice to run a small-scale test reaction or analyze its purity by NMR before committing a large amount of material to a reaction.
Part 3: Protocols & Methodologies
Protocol 1: General Procedure for a Robust Suzuki Coupling with a 5-Pyrimidineboronic Acid Derivative
This protocol is a reliable starting point for coupling a relatively stable pyrimidineboronic acid pinacol ester with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Pyrimidine-5-boronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.5 equiv)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), pyrimidine-5-boronic acid pinacol ester (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane:water that has been thoroughly degassed by sparging with argon for 30 minutes. Add the solvent mixture via syringe to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Advanced Protocol for the Challenging Coupling of a 2-Halopyrimidine with an Arylboronic Acid
This protocol employs a modern Buchwald precatalyst, essential for difficult couplings prone to catalyst inhibition and low reactivity.
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
XPhos-Pd-G3 (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous 1,4-Dioxane (from a solvent purification system or freshly distilled)
Procedure:
-
Glovebox Setup: All manipulations should be performed in an inert atmosphere glovebox.
-
Vessel Preparation: To a vial equipped with a magnetic stir bar, add the 2-chloropyrimidine (1.0 equiv), arylboronic acid (1.5 equiv), XPhos-Pd-G3 (0.02 equiv), and K₃PO₄ (3.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1-0.2 M.
-
Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100-110 °C. Monitor the reaction progress carefully by LC-MS analysis of small, quenched aliquots.
-
Workup: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude material is then purified by flash column chromatography.
Part 4: Visual Guides
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Decision Workflow
Caption: A decision-making workflow for troubleshooting failed Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. wikiwand.com [wikiwand.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions with 4-(Pyrimidin-5-yl)benzaldehyde
Welcome to the technical support center for 4-(Pyrimidin-5-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent. Our focus is on preventing common byproduct formation to ensure the highest possible yield and purity of your target molecules. The inherent reactivity of both the aldehyde and the electron-deficient pyrimidine ring necessitates careful optimization of reaction conditions. This resource synthesizes field-proven insights and established scientific principles to help you navigate these challenges.
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. However, when using arylboronic acids, particularly with heteroaromatic partners, several side reactions can diminish the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. What causes this and how can I prevent it?
A1: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl impurity.[1] This is often promoted by the presence of oxygen, which can facilitate the oxidation of the active Pd(0) catalyst to Pd(II).[2] Pd(II) species can then undergo a reaction with two molecules of the boronic acid, leading to the homocoupled product.[1] Electron-deficient boronic acids can be particularly susceptible to this side reaction.[3][4]
Mitigation Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles. All glassware should be flame- or oven-dried, and the reaction should be maintained under a positive pressure of an inert gas.[2]
-
Choice of Palladium Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), homocoupling can occur during the in situ reduction to Pd(0). Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize the concentration of Pd(II) species.[5]
-
Use of Additives: The addition of a mild reducing agent, such as potassium formate, can help to keep the palladium in its active Pd(0) state and suppress homocoupling.[1]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the pathways that lead to homocoupling.[5] Ligands like SPhos and XPhos are often effective for challenging couplings.[5][6]
Q2: My reaction is sluggish and gives a low yield of the cross-coupled product, with a significant amount of deboronated starting material. What is happening?
A2: This issue is likely due to protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source (often water), replacing it with a hydrogen atom.[2] This side reaction removes the boronic acid from the catalytic cycle, leading to low conversion.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure that your solvents and reagents, especially the base, are as anhydrous as possible. While a small amount of water can sometimes be beneficial for the activity of certain bases, excess water will promote protodeboronation.[2]
-
Base Selection: The choice of base is crucial. For substrates like this compound, stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ or NaHCO₃.[5] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Boronate Esters: Consider converting the boronic acid to a boronate ester (e.g., a pinacol ester). Boronate esters are generally more stable towards protodeboronation and can be a reliable alternative for challenging couplings.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| High levels of homocoupled boronic acid | Presence of oxygen; Pd(II) mediated side reactions. | Rigorously degas all solvents and reagents. Use a Pd(0) catalyst source or add a mild reducing agent.[1][5] |
| Low yield and protodeboronation | Presence of water; inappropriate base. | Use anhydrous solvents and reagents. Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[2][5] |
| Decomposition of catalyst (formation of palladium black) | High reaction temperature; unstable ligand. | Lower the reaction temperature. Use a more robust, bulky phosphine ligand (e.g., SPhos, XPhos).[6][7] |
| Low or no conversion | Catalyst inhibition by the pyrimidine nitrogen. | Increase catalyst loading slightly. Use a ligand that is less susceptible to coordination by the pyrimidine nitrogen. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add a bulky monophosphine ligand (e.g., SPhos, 2-4 mol%) and a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Wittig Reaction
The Wittig reaction is a cornerstone for alkene synthesis from aldehydes. However, the reactivity of the phosphonium ylide and the conditions of its formation can lead to several byproducts.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is giving low yields and I am recovering a lot of my starting aldehyde. What is causing the ylide to fail?
A1: This is a common issue that often points to the hydrolysis or alcoholysis of the phosphonium ylide or the parent phosphonium salt.[8] Ylides are strong bases and can be protonated by water or alcohols, rendering them non-nucleophilic.
Mitigation Strategies:
-
Strict Anhydrous Conditions: Use flame- or oven-dried glassware and anhydrous solvents (e.g., THF, toluene). Any moisture present will quench the ylide.
-
Appropriate Base Selection: The choice of base for deprotonating the phosphonium salt is critical. For non-stabilized ylides, strong, non-nucleophilic bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium hexamethyldisilazide (NaHMDS) are required.[9] Ensure the base is of high quality and handled under inert conditions.
-
Temperature Control: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the solution of this compound slowly to the freshly prepared ylide. This minimizes the time the sensitive ylide is exposed to potentially quenching conditions before it can react.
Q2: How can I control the stereoselectivity (E/Z ratio) of the resulting alkene in my Wittig reaction?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Non-stabilized Ylides: Ylides bearing simple alkyl groups are generally non-stabilized and react rapidly and irreversibly to form an erythro betaine intermediate, which preferentially leads to the (Z)-alkene.[10] To maximize (Z)-selectivity, use salt-free conditions (e.g., using NaHMDS as the base).
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are stabilized and react more slowly and reversibly. This allows for equilibration to the more thermodynamically stable threo betaine intermediate, which yields the (E)-alkene.[11]
-
Schlosser Modification: For non-stabilized ylides where the (E)-alkene is desired, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to deprotonate it, followed by reprotonation to favor the threo isomer before warming to induce elimination.[10]
Logical Workflow for Wittig Reaction Troubleshooting
Caption: A logical workflow for troubleshooting low yields in Wittig reactions.
Section 3: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. While generally robust, side reactions can occur, especially with reactive aldehydes.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation is producing a complex mixture of products instead of the desired α,β-unsaturated compound. What could be the issue?
A1: A complex product mixture often arises from side reactions such as self-condensation of the aldehyde, or further reaction of the initial Knoevenagel product.
Mitigation Strategies:
-
Catalyst Choice: The Knoevenagel condensation is typically catalyzed by a weak base. Using a strong base can induce the self-condensation of the aldehyde (an aldol condensation), which is a competing pathway.[12] Mild bases like piperidine, pyridine, or ammonium acetate are commonly used to avoid this.[13]
-
Reaction Conditions: Running the reaction at elevated temperatures can sometimes lead to dimerization or polymerization of the highly activated α,β-unsaturated product.[14] It is advisable to start at room temperature or with gentle heating and monitor the reaction closely.
-
Doebner Modification: If your active methylene compound is a carboxylic acid (like malonic acid), using pyridine as both the catalyst and solvent (the Doebner modification) can be very effective and often leads to clean decarboxylation along with the condensation.[15]
Troubleshooting Guide: Knoevenagel Condensation
| Problem | Potential Cause | Recommended Solution |
| Low yield, recovery of starting aldehyde | Insufficiently active catalyst or conditions. | Use a slightly stronger weak base (e.g., piperidine). Consider gentle heating. |
| Formation of aldol self-condensation byproduct | Base is too strong. | Switch to a milder base like ammonium acetate or pyridine.[12] |
| Formation of dimeric or polymeric byproducts | Product is too reactive under the reaction conditions. | Lower the reaction temperature. Isolate the product as soon as the reaction is complete.[14] |
Section 4: Reductive Amination
Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. The key challenge is to control the chemoselectivity of the reduction step to avoid unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: In my reductive amination, I am observing significant formation of the corresponding alcohol from the reduction of this compound. How can I prevent this?
A1: The formation of the alcohol byproduct occurs when the reducing agent reduces the starting aldehyde faster than it reduces the intermediate imine/iminium ion.[16] This is a common problem when using strong, non-selective reducing agents like sodium borohydride (NaBH₄).
Mitigation Strategies:
-
Use a Selective Reducing Agent: The most effective solution is to use a milder reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice for this purpose and is widely used in one-pot reductive aminations.[17] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a controlled pH of around 4-5, but generates toxic cyanide waste.[16]
-
Two-Step, One-Pot Procedure: Allow the imine to form completely before adding the reducing agent. You can monitor the disappearance of the aldehyde by TLC or LC-MS. This ensures that the concentration of the aldehyde is low when the reducing agent is introduced.
Q2: My reaction is producing a significant amount of a dialkylated amine byproduct. How can I favor the formation of the mono-alkylated product?
A2: Over-alkylation occurs when the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde, leading to a tertiary amine after a second reductive amination.
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of the amine (1.2-1.5 equivalents) relative to the aldehyde. This will statistically favor the initial reaction and leave less unreacted aldehyde available for the second alkylation.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the newly formed secondary amine low at any given time, reducing the likelihood of it competing with the primary amine for the remaining aldehyde.
Reaction Pathway: Reductive Amination Selectivity
Caption: Desired vs. side reactions in the reductive amination of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [cora.ucc.ie]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Dimerisation of Knoevenagel Condensation Products obtained from Simple Unconjugated and α,β-Unsaturated Ketones - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 15. Knoevenagel Condensation [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography Purification of 4-(Pyrimidin-5-yl)benzaldehyde
Welcome to our dedicated technical support guide for the column chromatography purification of 4-(Pyrimidin-5-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile heterocyclic aldehyde. Drawing upon established chromatographic principles and field-proven insights, this guide provides in-depth troubleshooting and practical FAQs to ensure you achieve high purity and yield in your experiments.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the column chromatography of this compound, offering potential causes and actionable solutions.
Question 1: My this compound is not moving off the baseline, even with a relatively polar solvent system. What's happening and how can I fix it?
Answer:
This is a common issue when purifying polar compounds like pyrimidine derivatives on silica gel.[1] The strong interaction between the polar pyrimidine and aldehyde moieties and the acidic silanol groups on the silica surface can lead to irreversible adsorption.
Potential Causes & Solutions:
-
Excessively Strong Adsorption: The lone pairs on the nitrogen atoms of the pyrimidine ring can form strong hydrogen bonds with the silica gel.
-
Solution 1: Increase Solvent Polarity Gradually. A significant jump in solvent polarity can cause co-elution of impurities. Instead, gradually increase the concentration of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) in small increments. For highly polar compounds, a solvent system like methanol in dichloromethane might be necessary.[2]
-
Solution 2: Add a Competitive Base. To disrupt the strong interaction with acidic silica, add a small amount (0.5-1%) of a base like triethylamine to your eluent system. This will neutralize the acidic sites on the silica gel, allowing your compound to elute.[2]
-
-
Compound Instability: The target compound may be unstable on silica gel, leading to decomposition on the column.[3][4]
-
Solution: Test for Stability. Before running a large-scale column, spot your crude material on a TLC plate and let it sit for a few hours. If you observe streaking or the appearance of new spots, your compound may be degrading. Consider using a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel.[4]
-
Question 2: I'm observing significant peak tailing in my collected fractions. How can I achieve a sharper elution profile?
Answer:
Peak tailing is often a result of secondary interactions between your compound and the stationary phase, a common problem with polar and basic analytes.[1]
Potential Causes & Solutions:
-
Secondary Interactions with Silanol Groups: The primary cause is often the interaction between the basic pyrimidine nitrogen and residual acidic silanol groups on the silica surface.[1]
-
Solution: Use a Mobile Phase Modifier. As mentioned previously, adding a small amount of triethylamine or a few drops of ammonia in methanol to your mobile phase can mask the silanol groups and improve peak shape.[2]
-
-
Column Overloading: Applying too much sample to the column can lead to band broadening and tailing.
-
Solution: Reduce Sample Load. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended.
-
Question 3: My desired product is co-eluting with an impurity. How can I improve the separation?
Answer:
Achieving good separation between compounds with similar polarities can be challenging.[3] The key is to optimize the selectivity of your chromatographic system.
Potential Causes & Solutions:
-
Suboptimal Solvent System: The chosen eluent may not provide sufficient difference in affinity for your product and the impurity.
-
Solution 1: Fine-Tune the Solvent Ratio. Small adjustments to the ratio of your polar and non-polar solvents can significantly impact resolution. Use TLC to test a range of solvent systems to find the optimal conditions where the Rf value of your target compound is between 0.25 and 0.35.[5][6]
-
Solution 2: Change the Solvent System. If adjusting the ratio is ineffective, try a different solvent system altogether. For example, if you are using ethyl acetate/hexane, consider switching to dichloromethane/methanol, which offers different selectivity.[2]
-
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to poor separation.
-
Solution: Repack the Column Carefully. Ensure the silica gel is uniformly packed without any air bubbles. A well-packed column is crucial for high resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for a compound of moderate polarity like this compound is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[2] Based on TLC analysis, a common starting system is in the range of 20-50% ethyl acetate in hexane.[2] For more polar impurities, a gradient elution may be necessary, starting with a lower polarity and gradually increasing the concentration of ethyl acetate or even switching to a more polar system like dichloromethane/methanol.[2]
Q2: How do I prepare my sample for loading onto the column?
There are two common methods for loading your sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent solvent and carefully pipette it onto the top of the column.[7] This method is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: If your compound has poor solubility in the starting eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] This dry-loaded silica can then be carefully added to the top of the column. This technique often results in better separation.
Q3: What are the key characteristics of this compound that I should be aware of during purification?
This compound is a pale yellow to light brown solid.[8] It has a molecular weight of 184.19 g/mol .[8][9] It is moderately soluble in organic solvents such as ethanol and dichloromethane and has low solubility in water.[8] The presence of both the pyrimidine ring and the aldehyde group makes it a polar molecule, which dictates the choice of chromatographic conditions.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare a dilute solution of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Using a capillary tube, spot the solution of your crude product onto the pencil line.
-
Prepare a developing chamber with a small amount of your chosen solvent system (e.g., 30% ethyl acetate in hexane).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line, and cover it.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Retention Factor (Rf) for your desired product. The ideal Rf value for column chromatography is between 0.25 and 0.35.[5][6] Adjust the solvent system polarity to achieve this target Rf.
Protocol 2: Step-by-Step Column Chromatography Purification
-
Column Preparation:
-
Select an appropriate size glass column and securely clamp it in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to pack under gravity, continuously tapping the column to ensure even packing.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Prepare your sample using either the wet or dry loading method as described in the FAQs.
-
Carefully load the sample onto the top layer of sand.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant flow rate.
-
If using a gradient elution, gradually increase the polarity of the solvent system.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Summary
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Initial Eluent System | 20-50% Ethyl Acetate in Hexane | Good starting point for achieving an optimal Rf value for the target compound.[2] |
| Eluent Modifier | 0.5-1% Triethylamine (if needed) | Neutralizes acidic silanol groups to prevent peak tailing and strong adsorption.[2] |
| Target Rf Value (TLC) | 0.25 - 0.35 | Ensures good separation and a reasonable elution time on the column.[5][6] |
| Sample Loading | 1-5% of silica gel mass | Prevents column overloading and ensures optimal separation efficiency. |
Visualized Workflow
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. CAS 198084-12-7: this compound [cymitquimica.com]
- 9. This compound | 198084-12-7 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Pyrimidin-5-yl)benzaldehyde and Other Substituted Benzaldehydes
An Objective Guide for Researchers and Drug Development Professionals
Abstract
The reactivity of the aldehyde functional group is critically influenced by the electronic nature of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of 4-(Pyrimidin-5-yl)benzaldehyde with a series of well-characterized substituted benzaldehydes. We explore the potent electron-withdrawing properties of the pyrimidin-5-yl group and its impact on the electrophilicity of the carbonyl carbon. Through a detailed examination of the Wittig reaction as a model system, supported by a comprehensive experimental protocol and comparative kinetic data, this guide offers field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in complex organic syntheses.
Introduction: The Role of Substituents in Benzaldehyde Reactivity
Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. The synthetic utility of a benzaldehyde derivative is intrinsically linked to the reactivity of its carbonyl group, which is governed by the electrophilicity of the carbonyl carbon.[1] This electrophilicity is, in turn, finely tuned by the electronic effects—inductive and resonance—of substituents on the benzene ring.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the aromatic ring and the attached aldehyde functional group. This depletion of electron density increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles.[1][2]
-
Electron-Donating Groups (EDGs) , like methoxy (-OCH₃) or methyl (-CH₃) groups, push electron density into the ring, which reduces the electrophilicity of the carbonyl carbon and thus decreases its reactivity toward nucleophiles.[1][3]
Aromatic aldehydes are generally less reactive than their aliphatic counterparts because the benzene ring itself can act as a weak electron-donating group through resonance.[3][4] The quantitative relationship between substituent electronic effects and reaction rates can be described by the Hammett equation , log(k/k₀) = σρ, which provides a powerful tool for predicting reactivity.[2][5][6]
This guide focuses on This compound , a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in biologically active molecules.[7][8] By understanding the electronic influence of the pyrimidin-5-yl group, chemists can better predict its behavior in synthetic transformations and design more efficient reaction pathways.
Electronic Profile of the 4-(Pyrimidin-5-yl) Substituent
The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms, is classified as a π-deficient system.[9] The high electronegativity of the nitrogen atoms results in a strong inductive withdrawal of electron density from the ring. This inherent π-deficiency makes the pyrimidinyl group a potent electron-withdrawing substituent, significantly impacting the reactivity of the attached benzaldehyde moiety.
When attached at the 5-position, the pyrimidinyl group deactivates the benzaldehyde carbonyl carbon, rendering it highly electrophilic. Its electron-withdrawing strength is comparable to, and in some contexts can exceed, that of classical EWGs like nitro and cyano groups.
Caption: Electronic influence of various substituents on the benzaldehyde carbonyl.
Comparative Reactivity in the Wittig Reaction
To empirically compare the reactivity of this compound, we selected the Wittig reaction as a model system. This cornerstone of organic synthesis involves the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone to form an alkene.[10] The rate-determining step for many Wittig reactions is the initial nucleophilic attack on the carbonyl carbon.[11] Consequently, the reaction rate is highly sensitive to the electrophilicity of the aldehyde, making it an excellent probe for substituent effects.[1] Electron-withdrawing groups on the benzaldehyde significantly accelerate the reaction.[1]
Experimental Design: Kinetic Analysis
The objective of this experiment is to determine the relative reaction rates of a series of para-substituted benzaldehydes, including this compound, with a stabilized ylide, (carboxymethylene)triphenylphosphorane. The reaction's progress can be monitored by quantifying the consumption of the benzaldehyde starting material over time using High-Performance Liquid Chromatography (HPLC).[12][13]
To simplify the kinetics, the reaction is conducted under pseudo-first-order conditions, with a large excess of the benzaldehyde relative to the ylide.[1] This ensures that the concentration of the benzaldehyde remains effectively constant, and the rate of reaction depends solely on the concentration of the ylide.
Caption: Experimental workflow for kinetic analysis of the Wittig reaction.
Detailed Experimental Protocol: HPLC-Monitored Kinetics
Trustworthiness: This protocol is designed as a self-validating system. The inclusion of an internal standard corrects for variations in injection volume, while the use of pseudo-first-order conditions simplifies data analysis, leading to robust and reproducible kinetic data.
Materials:
-
This compound (CAS: 198084-12-7)[14]
-
4-Nitrobenzaldehyde
-
4-Chlorobenzaldehyde
-
Benzaldehyde
-
4-Methylbenzaldehyde
-
4-Methoxybenzaldehyde
-
(Carboxymethylene)triphenylphosphorane (Wittig reagent)
-
Tetrahydrofuran (THF), anhydrous
-
Dodecane (Internal Standard)
-
HPLC-grade Acetonitrile and Water
Instrumentation:
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[15]
Procedure:
-
Solution Preparation:
-
Internal Standard Stock: Prepare a 0.1 M solution of dodecane in THF.
-
Aldehyde Stocks (0.5 M): For each benzaldehyde derivative, accurately weigh the appropriate amount and dissolve it in THF in a volumetric flask. Add a precise volume of the internal standard stock solution and dilute to the mark with THF.
-
Ylide Stock (0.025 M): Prepare a stock solution of (carboxymethylene)triphenylphosphorane in THF. This solution should be prepared fresh before use.
-
-
Kinetic Run:
-
Equilibrate a jacketed reaction vessel to a constant temperature (e.g., 25.0 °C).
-
To the vessel, add 2.0 mL of one of the aldehyde stock solutions (0.5 M). This establishes a large excess of the aldehyde.
-
Initiate the reaction by rapidly adding 2.0 mL of the ylide stock solution (0.025 M). Start a timer immediately. The final concentrations will be approximately 0.25 M aldehyde and 0.0125 M ylide.
-
Immediately withdraw the first aliquot (~50 µL) for the t=0 time point and quench it in an HPLC vial containing 1 mL of a 90:10 Acetonitrile:Water mixture.
-
Withdraw and quench subsequent aliquots at regular intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes).
-
-
HPLC Analysis:
-
Method: Set up an isocratic HPLC method with a mobile phase of Acetonitrile/Water (e.g., 60:40 v/v) at a flow rate of 1.0 mL/min. Set the UV detector to a wavelength appropriate for benzaldehydes (e.g., 254 nm).
-
Analysis: Inject each quenched sample onto the HPLC. Record the peak areas for the aldehyde and the internal standard.
-
Calculation: Calculate the normalized aldehyde concentration at each time point by dividing the aldehyde peak area by the internal standard peak area.
-
-
Data Processing:
-
For each benzaldehyde derivative, plot the natural logarithm of the normalized aldehyde concentration (ln[Aldehyde]) against time (in seconds).
-
The data should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k) by dividing k_obs by the initial concentration of the aldehyde.
-
Determine the relative rate constant (k/k₀) by dividing the rate constant for each substituted benzaldehyde by the rate constant for unsubstituted benzaldehyde (k₀).
-
Comparative Performance Data (Illustrative)
The following table summarizes expected kinetic data based on established principles of physical organic chemistry. The reactivity of this compound is predicted to be very high, surpassed only by the strongly deactivating p-nitrobenzaldehyde.
| Substituent (para-) | Hammett Constant (σₚ) | Relative Rate Constant (k/k₀) | Predicted Reactivity |
| -NO₂ | 0.78 | ~15 | Very High |
| -Pyrimidin-5-yl | ~0.65 (Estimated) | ~11 | Very High |
| -Cl | 0.23 | ~2.8 | High |
| -H | 0.00 | 1.00 | Baseline |
| -CH₃ | -0.17 | ~0.45 | Low |
| -OCH₃ | -0.27 | ~0.20 | Very Low |
| Note: Data are illustrative and based on literature trends for the Wittig reaction.[1] The Hammett constant for the pyrimidin-5-yl group is estimated from its expected strong electron-withdrawing character. |
Discussion and Synthetic Implications
The kinetic data clearly position the 4-(pyrimidin-5-yl) group as a powerful activating substituent, rendering the aldehyde carbonyl exceptionally electrophilic. This heightened reactivity has several important implications for synthetic chemists:
-
Milder Reaction Conditions: Reactions involving nucleophilic addition to this compound can often be performed under significantly milder conditions (e.g., lower temperatures, weaker bases) compared to those required for less activated benzaldehydes. This can improve functional group tolerance and reduce side product formation.
-
Enhanced Reaction Rates: The activation provided by the pyrimidine ring leads to dramatically shorter reaction times, increasing throughput in synthetic campaigns.
-
Chemoselectivity: In molecules containing multiple carbonyl groups, the highly electrophilic aldehyde of this compound can be targeted selectively by nucleophiles over less reactive ketone or ester functionalities.
-
Broad Applicability: The observed reactivity trend is not limited to the Wittig reaction. Similar acceleration is expected in other nucleophilic addition reactions, including aldol and Knoevenagel condensations, cyanohydrin formation, and reductive amination.[1][16][17]
This predictable, high reactivity makes this compound a valuable and versatile synthon, particularly in the rapid construction of complex molecular libraries for drug discovery programs where the pyrimidine core is a desired feature.[8]
Conclusion
This guide establishes that This compound is a highly reactive aromatic aldehyde. Its reactivity, which surpasses that of many traditionally substituted benzaldehydes, is a direct consequence of the potent, electron-withdrawing nature of the π-deficient pyrimidine ring. By understanding and quantifying this electronic effect through kinetic analysis of model reactions like the Wittig olefination, researchers can harness the unique properties of this compound. The ability to predict its behavior allows for the rational design of efficient, selective, and high-yielding synthetic routes, cementing the role of this compound as a key building block in modern medicinal and materials chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CAS 198084-12-7: this compound [cymitquimica.com]
- 8. Cas 198084-12-7,this compound | lookchem [lookchem.com]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 14. This compound | 198084-12-7 [chemicalbook.com]
- 15. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. byjus.com [byjus.com]
A Comparative Guide to the Biological Activity of 4-(Pyrimidin-5-yl)benzaldehyde Derivatives: A Roadmap for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This guide focuses on the therapeutic potential of a specific, yet underexplored, class of pyrimidine derivatives: those originating from the 4-(pyrimidin-5-yl)benzaldehyde core structure.
While direct experimental data on this specific family of compounds is emerging, this guide provides a comprehensive framework for their synthesis, characterization, and biological evaluation. By leveraging established synthetic methodologies and drawing comparisons with structurally related compounds, we present a roadmap for researchers to explore the therapeutic promise of this compound derivatives.
The Strategic Importance of the this compound Scaffold
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The pyrimidine ring is a key pharmacophore, while the benzaldehyde group offers a versatile handle for a variety of chemical modifications. This allows for the synthesis of a diverse library of derivatives, including chalcones, Schiff bases, and pyrazolines, each with the potential for unique biological activities. The exploration of these derivatives could lead to the discovery of novel drug candidates with improved efficacy and selectivity.
Synthetic Pathways to Key Derivatives
The aldehyde functional group of this compound is a gateway to a rich variety of chemical transformations. Below, we outline the established synthetic routes for three key classes of derivatives: chalcones, Schiff bases, and pyrazolines.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are well-documented precursors to flavonoids and possess a wide range of biological activities, including significant anticancer properties.[1][2] The Claisen-Schmidt condensation is a reliable method for their synthesis.
Experimental Protocol: General Procedure for the Synthesis of Chalcones [3][4]
-
Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide, to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.
Synthesis of Schiff Bases
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. These compounds have demonstrated a wide array of biological activities, including antimicrobial and anticancer effects.[5][6]
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases [7][8]
-
Dissolve this compound (1 equivalent) and a primary amine (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add a few drops of a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, the solid product is often collected by filtration.
-
Wash the product with a cold solvent to remove any unreacted starting materials.
-
Recrystallize the crude Schiff base from an appropriate solvent to obtain the pure product.
Synthesis of Pyrazoline Derivatives from Chalcones
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be readily synthesized from chalcones and are known to possess a diverse range of pharmacological activities, including anticancer and antimicrobial properties.[9][10][11]
Experimental Protocol: General Procedure for the Synthesis of Pyrazolines from Chalcones [10][12]
-
Dissolve the chalcone derivative (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated pyrazoline derivative by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Comparative Biological Evaluation: A Prospective Analysis
While specific experimental data for derivatives of this compound is not yet widely available, we can project their potential biological activities based on extensive research on analogous compounds. The following tables provide a comparative framework for future studies, outlining potential derivatives and their expected biological activities based on established structure-activity relationships (SAR).
Anticancer Activity
The cytotoxicity of these derivatives can be evaluated against a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, therefore, cell viability.[2]
Table 1: Projected Anticancer Activity of this compound Derivatives
| Derivative Class | Substituent (R) on Chalcone/Schiff Base | Predicted Activity | Rationale for Predicted Activity (based on analogous compounds) |
| Chalcones | 4-Hydroxy | High | Hydroxyl groups on the phenyl ring often enhance anticancer activity.[1][13] |
| 4-Methoxy | Moderate to High | Methoxy substitution can increase lipophilicity and cellular uptake.[14][15] | |
| 4-Chloro | High | Halogen substitution can lead to increased potency.[14] | |
| 4-Nitro | Moderate | The electron-withdrawing nature of the nitro group can influence activity.[15] | |
| Schiff Bases | 4-Anisidine | Moderate | The methoxy group can contribute to favorable interactions with biological targets. |
| 4-Chloroaniline | High | Halogenated anilines often lead to potent Schiff bases.[5] | |
| 4-Aminophenol | Moderate to High | The hydroxyl group can form crucial hydrogen bonds. | |
| Pyrazolines | Phenylhydrazine derived | High | The additional phenyl ring can enhance binding to target proteins.[13] |
| Thiosemicarbazide derived | Moderate to High | The thiourea moiety is a known pharmacophore in various bioactive molecules. |
Experimental Protocol: MTT Assay for Cytotoxicity [2]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
Antimicrobial Activity
The antimicrobial potential of the synthesized compounds can be screened against a panel of pathogenic bacteria and fungi using standard methods like the agar well diffusion assay.
Table 2: Projected Antimicrobial Activity of this compound Derivatives
| Derivative Class | Substituent (R) on Schiff Base | Predicted Activity | Rationale for Predicted Activity (based on analogous compounds) |
| Schiff Bases | 4-Hydroxyaniline | Moderate to High | The hydroxyl group can enhance antimicrobial effects.[16] |
| 4-Nitroaniline | High | The nitro group is a known pharmacophore in antimicrobial agents.[17] | |
| 2-Aminophenol | Moderate | The position of the hydroxyl group can influence activity.[16] | |
| Urea/Thiourea | Moderate | These functional groups can contribute to antimicrobial properties.[18] |
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening
-
Media Preparation: Prepare and sterilize nutrient agar for bacteria and potato dextrose agar for fungi.
-
Inoculation: Inoculate the molten agar with the test microorganism and pour it into sterile petri plates.
-
Well Preparation: After solidification of the media, create wells of a standard diameter using a sterile cork borer.
-
Compound Loading: Add a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells. Include a solvent control and a standard antibiotic/antifungal control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area of no microbial growth) around each well. A larger zone indicates greater antimicrobial activity.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a versatile starting point for the development of novel therapeutic agents. This guide provides a comprehensive framework for the synthesis and biological evaluation of its chalcone, Schiff base, and pyrazoline derivatives. While direct experimental data for this specific family of compounds is still to be established, the presented protocols and prospective analysis, based on extensive literature on analogous structures, offer a solid foundation for future research.
The exploration of these derivatives, guided by the principles of structure-activity relationship, has the potential to yield novel drug candidates with potent and selective anticancer and antimicrobial activities. Further investigations into their mechanisms of action and in vivo efficacy will be crucial next steps in unlocking the full therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes | MDPI [mdpi.com]
- 13. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcrt.org [ijcrt.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Structural Validation of 4-(Pyrimidin-5-yl)benzaldehyde
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis for the spectroscopic validation of 4-(Pyrimidin-5-yl)benzaldehyde, a key building block in medicinal chemistry. We will explore the expected spectroscopic characteristics of this molecule by comparing it with its constituent aromatic systems, benzaldehyde and pyrimidine. This approach not only facilitates the structural elucidation of the target molecule but also deepens the understanding of how the electronic properties of these two aromatic rings influence each other.
Introduction to this compound
This compound is a bifunctional organic molecule that incorporates a benzaldehyde moiety and a pyrimidine ring. The pyrimidine core is a fundamental component of nucleobases, rendering it a privileged scaffold in many biologically active compounds. The aldehyde group, in turn, is a versatile chemical handle for a wide array of organic transformations. The synthesis of this compound is commonly achieved via a Suzuki coupling reaction between 5-bromopyrimidine and 4-formylphenylboronic acid, a testament to modern cross-coupling methodologies.
The Logic of Spectroscopic Validation: A Comparative Approach
Direct spectroscopic data for novel or specialized compounds like this compound may not always be readily available in public databases. In such cases, a robust validation strategy involves a comparative analysis with well-characterized, structurally related compounds. By understanding the individual spectroscopic signatures of benzaldehyde and pyrimidine, we can predict and interpret the spectrum of the combined molecule with a high degree of confidence. This guide will focus on the key techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, we can piece together the molecular framework.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aldehyde proton, the protons on the benzaldehyde ring, and the protons on the pyrimidine ring.
-
Aldehyde Proton: This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a sharp singlet at a significantly downfield chemical shift, typically in the range of 9.9-10.1 ppm.[1]
-
Benzaldehyde Ring Protons: The protons on the 1,4-disubstituted benzene ring will appear as a pair of doublets, characteristic of an AA'BB' spin system. The pyrimidinyl substituent will influence the chemical shifts of these protons.
-
Pyrimidine Ring Protons: The pyrimidine ring has three protons. The proton at the 2-position is flanked by two nitrogen atoms and is thus the most deshielded. The protons at the 4 and 6-positions are equivalent due to symmetry in the parent pyrimidine but will be distinct in the substituted molecule and will appear at slightly different chemical shifts.[2]
Diagram: Predicted ¹H NMR Chemical Shift Regions for this compound
Caption: Predicted ¹H NMR chemical shift regions.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and will appear at a very downfield chemical shift, typically around 190-195 ppm.[3]
-
Aromatic Carbons: The spectrum will show distinct signals for the carbons of the benzaldehyde and pyrimidine rings. The chemical shifts will be influenced by the substituents on each ring.
Comparative NMR Data
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Benzaldehyde | ~10.0 (s, 1H, CHO), ~7.5-7.9 (m, 5H, Ar-H)[1] | ~192.3 (CHO), ~129-137 (Ar-C)[3][4] |
| Pyrimidine | ~9.27 (s, 1H, H2), ~8.78 (d, 2H, H4, H6), ~7.37 (t, 1H, H5)[2] | ~158.5 (C2), ~156.9 (C4, C6), ~121.7 (C5) |
| This compound (Predicted) | ~10.1 (s, 1H, CHO), ~9.3 (s, 1H, Py-H2), ~8.9 (s, 2H, Py-H4,6), ~8.0 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H) | ~192 (CHO), ~159 (Py-C2), ~157 (Py-C4,6), ~130-140 (Ar-C & Py-C5) |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the aldehyde group and the aromatic rings.
-
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl stretch is expected in the region of 1700-1720 cm⁻¹. Conjugation to the aromatic ring slightly lowers this frequency compared to a saturated aldehyde.[5][6][7]
-
C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond of the aldehyde group.[8]
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene and pyrimidine rings.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1000 cm⁻¹) and can provide information about the substitution pattern of the aromatic rings.
Diagram: Key IR Absorptions for this compound
Caption: Expected key absorptions in the IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₈N₂O, MW = 184.19 g/mol ). Aromatic compounds typically show a relatively intense molecular ion peak.[9]
-
Fragmentation Pattern: The fragmentation of aromatic aldehydes is well-characterized. Common fragmentation pathways include:
-
Loss of a hydrogen atom ([M-1]⁺): This is a common fragmentation for aldehydes, resulting in a stable acylium ion.
-
Loss of the formyl group ([M-29]⁺): Loss of the -CHO group will lead to a fragment corresponding to the 5-phenylpyrimidine cation.
-
Fragmentation of the pyrimidine and benzene rings: Further fragmentation can lead to characteristic ions for each ring system.
-
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Protocol 1: NMR Data Acquisition (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
Integrate all signals and reference the spectrum to the TMS signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans (often several thousand) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Protocol 2: FT-IR Data Acquisition
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Process the data by subtracting the background spectrum.
-
Protocol 3: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-300).
-
For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Diagram: General Workflow for Spectroscopic Validation
Caption: A generalized workflow for spectroscopic validation.
Conclusion
The structural validation of this compound can be confidently achieved through a multi-technique spectroscopic approach. By combining the detailed structural information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous structural assignment is possible. The comparative analysis with the parent benzaldehyde and pyrimidine systems provides a robust framework for interpreting the spectral data and understanding the electronic interplay between these two important aromatic moieties. Adherence to standardized experimental protocols, as outlined in this guide, will ensure the generation of high-quality, reliable data, upholding the principles of scientific integrity.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Benzaldehyde(100-52-7) 13C NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
A Comparative Guide to Catalysts for the Synthesis of 4-(Pyrimidin-5-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(pyrimidin-5-yl)benzaldehyde is a critical step in the development of a wide range of pharmaceuticals, owing to the prevalence of the pyrimidine-aryl motif in biologically active molecules. The efficiency and success of this synthesis are heavily reliant on the choice of catalyst. This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of this compound, with a focus on the widely employed Suzuki-Miyaura and Stille cross-coupling reactions. We will delve into the performance of various palladium catalysts, supported by experimental data from analogous systems, and provide detailed protocols to inform your catalyst selection and experimental design.
The Strategic Importance of Catalyst Selection in Pyrimidine-Aryl Synthesis
The pyrimidine ring, with its electron-deficient nature, presents unique challenges in cross-coupling reactions. The nitrogen atoms can coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation. Furthermore, the electronic properties of the pyrimidine ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Therefore, the selection of an appropriate catalyst, particularly the ligand sphere around the palladium center, is paramount to achieving high yields and reaction efficiency.
Comparative Analysis of Catalytic Systems: Suzuki-Miyaura vs. Stille Coupling
The formation of the C-C bond between the pyrimidine and benzaldehyde moieties is typically achieved through palladium-catalyzed cross-coupling reactions. The two most prominent methods are the Suzuki-Miyaura coupling, which utilizes an organoboron reagent, and the Stille coupling, which employs an organotin reagent.
Suzuki-Miyaura Coupling: A Versatile and Green Approach
The Suzuki-Miyaura reaction is often the preferred method due to the low toxicity and environmental impact of the organoboron reagents.[1] The reaction is tolerant of a wide range of functional groups and is generally conducted under mild conditions.[2]
Catalyst Performance:
The choice of palladium catalyst and ligand is crucial for a successful Suzuki coupling involving pyrimidine derivatives.
-
Traditional Phosphine Ligand-Based Catalysts:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a widely used, commercially available, and versatile catalyst.[3] It is effective for a range of Suzuki couplings, though it may require higher temperatures and longer reaction times for challenging substrates.[4] For the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with arylboronic acids, Pd(PPh₃)₄ (5 mol%) with K₃PO₄ as the base in 1,4-dioxane provided good yields.[5]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This catalyst often exhibits superior performance for heteroaryl couplings compared to Pd(PPh₃)₄.[4] The bidentate dppf ligand provides greater stability to the palladium center and can promote higher catalytic activity, often leading to shorter reaction times and higher yields.[6]
-
-
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts:
-
NHC ligands are strong σ-donors that form very stable bonds with palladium, leading to highly active and long-lived catalysts. These are particularly effective for coupling sterically hindered or electron-deficient substrates. The use of a Pd/IPr (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) catalytic system has been shown to be effective for C4-selective Suzuki couplings of 2,4-dichloropyridines, demonstrating the profound impact of the ligand on reactivity and selectivity.[7]
-
Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Pyrimidine Derivatives (Analogous Systems)
| Catalyst System | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [5] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 84 | [4] |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 4 | 22 | [4] |
| Pd(OAc)₂/SPhos | (Hypothetical for pyrimidine) | Arylboronic acid | K₃PO₄ | Toluene/H₂O | - | - | Expected High | - |
| Pd-PEPPSI-IPr | (Hypothetical for pyrimidine) | Arylboronic acid | - | - | - | - | Expected High | - |
Stille Coupling: High Tolerance for Functional Groups
The Stille reaction offers the advantage of using air- and moisture-stable organostannane reagents, which are compatible with a vast array of functional groups.[8] However, a significant drawback is the high toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction mixture.[5]
Catalyst Performance:
Similar to the Suzuki coupling, palladium catalysts are the cornerstone of the Stille reaction.
-
Pd(PPh₃)₄: This is a very common and effective catalyst for Stille couplings.[9]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine ligand: This combination is also frequently used and can offer high reactivity.[9]
-
Additives: The addition of a copper(I) salt, such as CuI, can significantly accelerate the reaction rate, particularly for less reactive substrates.[9]
While specific data for the Stille coupling to form this compound is scarce in the readily available literature, the general principles of catalyst selection apply. A protocol for the selective Stille coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine demonstrates the utility of this reaction for functionalizing pyrimidine-containing scaffolds.[10]
Mechanistic Insights: The "Why" Behind Experimental Choices
Understanding the catalytic cycles of the Suzuki-Miyaura and Stille reactions is crucial for rational catalyst selection and reaction optimization.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halopyrimidine. This is often the rate-determining step and is influenced by the electron density of the pyrimidine ring and the nature of the palladium ligand. Bulky, electron-rich phosphine ligands can facilitate this step.
-
Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.
Stille Catalytic Cycle
The Stille coupling follows a similar catalytic cycle:
-
Oxidative Addition: A Pd(0) catalyst reacts with the 5-halopyrimidine.
-
Transmetalation: The organic group from the organostannane is transferred to the palladium complex. Unlike the Suzuki coupling, this step does not require a base.
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of this compound via Suzuki-Miyaura and Stille couplings. These are starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki coupling of heteroaryl halides.[9]
Materials:
-
5-Bromopyrimidine
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromopyrimidine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of 5-bromopyrimidine).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling
This protocol is a generalized procedure based on standard Stille coupling conditions.[10]
Materials:
-
5-Bromopyrimidine
-
4-(Tributylstannyl)benzaldehyde
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous solution of Potassium Fluoride (KF)
-
Celite®
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask, dissolve 5-bromopyrimidine (1.0 eq) in anhydrous DMF under an argon atmosphere.
-
Add Pd(PPh₃)₄ (0.05 eq) to the solution.
-
Add 4-(tributylstannyl)benzaldehyde (1.1 eq) via syringe.
-
Heat the reaction mixture to 95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of KF.
-
Stir the resulting mixture vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Conclusion and Future Outlook
The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the more environmentally benign and often preferred method, with catalysts like Pd(dppf)Cl₂ and modern Pd/NHC systems showing great promise for high efficiency. The Stille coupling, while highly effective and tolerant of many functional groups, is hampered by the toxicity of organotin reagents.
For researchers and drug development professionals, the choice of catalyst should be guided by a balance of factors including substrate scope, reaction efficiency, cost, and safety. For routine syntheses, Pd(PPh₃)₄ remains a reliable choice for Suzuki couplings. However, for more challenging substrates or when higher efficiency is required, investing in more advanced catalytic systems based on bulky phosphine ligands or N-heterocyclic carbenes is highly recommended. Future developments in this field will likely focus on the development of more active, stable, and recyclable catalysts, further enhancing the sustainability and cost-effectiveness of these critical synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. diva-portal.org [diva-portal.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating the Mechanism of Action for 4-(Pyrimidin-5-yl)benzaldehyde-Derived Compounds: A Comparative Guide for Drug Discovery Professionals
The burgeoning class of 4-(pyrimidin-5-yl)benzaldehyde-derived compounds has emerged as a promising scaffold in modern medicinal chemistry, particularly in the pursuit of novel anticancer therapeutics. The pyrimidine core is a well-established pharmacophore known to interact with a variety of biological targets, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of these compounds, with a strong focus on their potential as kinase inhibitors. We will objectively compare key experimental methodologies, from initial biochemical validation to in vivo efficacy, providing the technical insights and detailed protocols necessary for robust and reliable target validation.
The Kinase Inhibition Hypothesis: A Structurally-Informed Starting Point
The this compound scaffold shares structural similarities with numerous FDA-approved kinase inhibitors. The pyrimidine ring can form critical hydrogen bonds within the ATP-binding pocket of kinases, acting as a competitive inhibitor.[1][2] This structural alert strongly suggests that the primary mechanism of action for this compound class is likely the inhibition of one or more protein kinases. Our validation strategy will therefore be centered around confirming this hypothesis, identifying the specific kinase(s) targeted, and elucidating the downstream cellular consequences of this inhibition.
This guide will compare and contrast a multi-tiered approach to mechanism of action validation, ensuring a self-validating system where data from orthogonal assays converge to build a compelling and irrefutable case for a compound's biological function.
Tier 1: Direct Target Engagement and Potency
The initial step in validating the mechanism of action is to confirm direct physical interaction between the compound and its putative target. This is crucial to distinguish true inhibitors from compounds that may exhibit activity through non-specific mechanisms.
In Vitro Kinase Assays: The First Line of Evidence
Expertise & Experience: In vitro kinase assays are the foundational experiment to determine if a compound can directly inhibit the enzymatic activity of a purified kinase.[3][4] These assays are rapid, cost-effective, and provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The choice of assay format (e.g., radiometric, fluorescence-based, or luminescence-based) depends on the specific kinase and available reagents. For robust and comparable data, it is critical to perform these assays at an ATP concentration close to the Michaelis constant (Km) of the kinase, as IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration.[3]
Trustworthiness: To ensure the data is reliable, it is essential to include appropriate controls, such as a known inhibitor for the target kinase (positive control) and a vehicle control (e.g., DMSO).
Comparative Analysis:
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[4] | High sensitivity, considered the "gold standard". | Requires handling of radioactive materials, discontinuous assay format. |
| Fluorescence-Based Assays (e.g., TR-FRET) | Uses fluorescence resonance energy transfer to detect the phosphorylated product.[5] | Homogeneous (no-wash) format, high-throughput compatible. | Potential for compound interference with the fluorescence signal. |
| Luminescence-Based Assays (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after the kinase reaction.[5] | Simple, rapid, and sensitive. | Indirect measurement of kinase activity, can be prone to false positives. |
Experimental Protocol: In Vitro Radiometric Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing the purified target kinase (e.g., EGFR, CDK2), a suitable substrate (e.g., a specific peptide), and assay buffer (typically containing MgCl₂, DTT, and a buffering agent).
-
Compound Incubation: Add the this compound-derived compound at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Reaction Incubation: Incubate the reaction at 30°C for a specified duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Tier 2: Target Engagement in a Cellular Context
While in vitro assays are essential, they do not fully recapitulate the complex environment inside a living cell. Therefore, it is critical to validate that the compound can enter the cell and bind to its intended target in a physiological setting.[6]
Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Target Binding
Expertise & Experience: The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that directly assesses target engagement in intact cells or cell lysates.[3][7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[7] When a compound binds to its target, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[9]
Trustworthiness: CETSA® provides direct evidence of target engagement in a native cellular environment, making it a highly reliable method.[10] It is crucial to perform a melt curve for the target protein in the absence of the compound to determine the optimal temperature for the isothermal dose-response experiment.
Experimental Workflow Diagram:
Caption: CETSA® Experimental Workflow.
Experimental Protocol: CETSA® with Western Blot Detection
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) to approximately 80% confluency. Treat the cells with the this compound-derived compound or vehicle for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Comparative Data Table: Hypothetical CETSA® Results
| Compound | Target Kinase | ΔTm (°C) | Interpretation |
| Compound A | EGFR | +5.2 | Strong intracellular target engagement |
| Compound A | CDK2 | +0.8 | Weak or no intracellular target engagement |
| Vehicle | EGFR | 0 | No stabilization |
Tier 3: Unbiased Target Identification and Selectivity Profiling
While CETSA® confirms engagement with a known target, it's crucial to understand the broader selectivity profile of a compound. Unbiased approaches can identify both the intended target and potential off-targets, which is critical for predicting efficacy and potential side effects.
Kinome Profiling: A Global View of Kinase Inhibition
Expertise & Experience: Kinome profiling technologies, such as KINOMEscan™, offer a comprehensive assessment of a compound's interaction with a large panel of kinases (often over 400).[5][11] These assays typically employ a competition binding format where the amount of kinase captured on a solid support is measured in the presence and absence of the test compound.[12] This approach provides a quantitative measure of the dissociation constant (Kd) for each kinase, allowing for a detailed understanding of the compound's selectivity.
Trustworthiness: The broad coverage of the kinome provides a high degree of confidence in the selectivity profile. The quantitative nature of the data allows for direct comparison of potencies across different kinases.
Data Visualization: Kinome Tree Spot
A common way to visualize kinome profiling data is through a "tree spot" diagram, where each dot represents a kinase, and the size of the dot corresponds to the binding affinity of the compound. This provides an intuitive and immediate visual representation of the compound's selectivity.
Phosphoproteomics: Mapping the Downstream Signaling Consequences
Expertise & Experience: Phosphoproteomics is a powerful mass spectrometry-based technique that allows for the global and quantitative analysis of protein phosphorylation in response to compound treatment.[13] By comparing the phosphoproteome of cells treated with the compound versus a vehicle control, we can identify changes in the phosphorylation status of downstream substrates of the target kinase. This provides functional validation of target engagement and helps to elucidate the compound's impact on cellular signaling pathways.[14]
Trustworthiness: This method provides a functional readout of kinase inhibition in a cellular context. Observing the expected changes in the phosphorylation of known substrates of the target kinase provides strong evidence for the proposed mechanism of action.
Experimental Workflow Diagram:
Caption: Phosphoproteomics Experimental Workflow.
Experimental Protocol: Phosphoproteomics Sample Preparation
-
Cell Lysis: Lyse compound- and vehicle-treated cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[1]
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.[1][15]
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).[13]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the phosphopeptides. Compare the abundance of phosphopeptides between the compound-treated and control samples to identify significantly regulated phosphorylation sites.
Tier 4: In Vivo Validation of Efficacy
The ultimate validation of a compound's mechanism of action is to demonstrate its efficacy in a relevant in vivo model. For anticancer agents, this typically involves using tumor xenograft models in immunocompromised mice.[16][17]
Xenograft Models: Assessing Antitumor Activity
Expertise & Experience: Xenograft models involve the transplantation of human cancer cells into immunodeficient mice.[18] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism.[19] The choice of cell line is critical and should ideally be one that is known to be dependent on the target kinase.
Trustworthiness: A significant reduction in tumor growth in response to treatment provides strong evidence for the compound's therapeutic potential and validates the overall mechanism of action. It is essential to monitor the health of the animals throughout the study and to include a positive control (a known anticancer drug) for comparison.
Comparative Data Table: Hypothetical Xenograft Study Results
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| Compound A (50 mg/kg) | 450 | 70 |
| Positive Control | 300 | 80 |
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[20]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³), then randomize the mice into treatment and control groups.[20]
-
Treatment Administration: Administer the this compound-derived compound, vehicle, and a positive control drug to the respective groups according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.[20]
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to determine the antitumor efficacy of the compound.
Conclusion: A Weight-of-Evidence Approach
Validating the mechanism of action for a novel class of compounds like the this compound derivatives requires a systematic and multi-faceted approach. By integrating data from in vitro biochemical assays, cellular target engagement studies, global selectivity profiling, functional phosphoproteomics, and in vivo efficacy models, researchers can build a robust and compelling case for a compound's mechanism of action. This "weight-of-evidence" approach, as outlined in this guide, is essential for making informed decisions in the drug discovery and development process, ultimately increasing the likelihood of clinical success.
References
- 1. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 2. Simple and Reproducible Sample Preparation for Single-Shot Phosphoproteomics with High Sensitivity | Springer Nature Experiments [experiments.springernature.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ambitbio.com [ambitbio.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [repository.kaust.edu.sa]
- 15. Protocol for Phosphoproteomes via Labeling & Mass Spec - Creative Proteomics [creative-proteomics.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 19. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4-(Pyrimidin-5-yl)benzaldehyde for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-(Pyrimidin-5-yl)benzaldehyde is a crucial building block in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and other therapeutic agents. Its structural motif, featuring a pyrimidine ring linked to a benzaldehyde, offers a versatile platform for further chemical modifications. This guide provides an in-depth, objective comparison of the most viable synthetic routes to this important compound, focusing on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of performance metrics to empower you in selecting the optimal strategy for your research needs.
Introduction: The Significance of this compound
The this compound scaffold is a privileged structure in medicinal chemistry. The pyrimidine core is a common feature in numerous biologically active compounds, including approved drugs, due to its ability to form key hydrogen bond interactions with protein targets. The benzaldehyde functionality serves as a versatile handle for a variety of chemical transformations, such as reductive amination, Wittig reactions, and condensations, allowing for the facile introduction of diverse chemical matter. Consequently, robust and scalable access to this intermediate is a critical step in many drug discovery programs.
Benchmarking Synthetic Routes: A Head-to-Head Comparison
The formation of the C-C bond between the pyrimidine and phenyl rings is the key strategic disconnection in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most powerful and widely employed methods for this transformation. In this guide, we will focus on the two most prominent and practical approaches: the Suzuki-Miyaura coupling and the Stille coupling.
Route 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is often the go-to method for constructing biaryl linkages.[1] Its advantages include the use of relatively stable and low-toxicity boronic acids, and the byproducts are generally easy to remove.[2]
Reaction Scheme:
Mechanistic Insight:
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Route 2: The Stille Coupling
The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organic halide. A key advantage of the Stille reaction is its excellent functional group tolerance, often proceeding under neutral conditions without the need for a strong base.[3] However, a significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[2]
Reaction Scheme:
Mechanistic Insight:
Similar to the Suzuki-Miyaura coupling, the Stille reaction follows a catalytic cycle involving oxidative addition, transmetalation (this time with the organostannane), and reductive elimination. A key difference is that the transmetalation step does not typically require activation by a base.
Quantitative Performance Comparison
The following table provides a side-by-side comparison of the Suzuki-Miyaura and Stille couplings for the synthesis of this compound, based on typical literature procedures and reagent availability.
| Metric | Suzuki-Miyaura Coupling | Stille Coupling |
| Typical Yield | 70-95% | 75-98% |
| Reaction Time | 4-24 hours | 6-24 hours |
| Temperature | 80-110 °C | 80-120 °C |
| Catalyst Loading | 1-5 mol% Pd | 1-5 mol% Pd |
| Key Reagent Toxicity | Low (Boronic acids) | High (Organostannanes) |
| Byproduct Removal | Generally straightforward (water-soluble boron byproducts) | Challenging (lipophilic tin byproducts) |
| Starting Material Cost | Moderate | High (Organostannane often not commercially available) |
| Green Chemistry Profile | Favorable | Less favorable due to toxic reagents and waste |
Economic and Practical Considerations
A crucial aspect of route selection is the cost and availability of starting materials.
| Reagent | Typical Price (per 100g) | Commercial Availability |
| 5-Bromopyrimidine | $200 - $250[4][5][6][7][8] | Readily available from multiple suppliers |
| 4-Formylphenylboronic acid | $100 - $150 | Readily available from multiple suppliers |
| (4-Formylphenyl)tributylstannane | Not commercially available | Requires custom synthesis |
The lack of commercial availability for (4-formylphenyl)tributylstannane presents a significant hurdle for the Stille route. While it can be synthesized, this adds extra steps, cost, and complexity to the overall process, making the Suzuki-Miyaura coupling the more economically viable and practical option for most applications.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl halides.[9]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
4-Formylphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine, 4-formylphenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Protocol 2: Stille Synthesis of this compound (Adapted)
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
(4-Formylphenyl)tributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous Toluene (degassed)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine and (4-formylphenyl)tributylstannane.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed anhydrous toluene via syringe.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Filter the mixture through a pad of celite.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Decision-Making Framework for Route Selection
The choice between these synthetic routes depends on several key factors. The following flowchart provides a logical framework to guide your decision.
Conclusion and Future Outlook
For the synthesis of this compound, the Suzuki-Miyaura coupling emerges as the superior choice for most research and development applications. Its reliance on readily available, less toxic starting materials, coupled with a more straightforward purification process, makes it a more practical, economical, and environmentally friendly option. While the Stille coupling offers excellent functional group tolerance, the significant challenges associated with the availability and toxicity of the required organostannane reagent limit its practical utility for this specific target.
Future research in this area may focus on developing even more efficient and greener catalytic systems for the Suzuki-Miyaura coupling, such as using lower catalyst loadings, more benign solvent systems, or exploring flow chemistry approaches to improve scalability and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of green methodologies for Heck, Chan–Lam, Stille and Suzuki cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 5. Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Kinase Cross-Reactivity: An Evaluation of 4-(Pyrimidin-5-yl)benzaldehyde Analogs as IRAK4 Inhibitors
This guide provides an in-depth analysis of the cross-reactivity profiles of kinase inhibitors derived from the 4-(pyrimidin-5-yl)benzaldehyde chemical scaffold. It is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor programs. We will move beyond a simple presentation of data to explore the causal relationships behind experimental design, the interpretation of selectivity data, and the practical methodologies required to generate such data with high fidelity. Our central focus will be on a series of pyrazolopyrimidine analogs developed as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in innate immune signaling.
The pyrimidine core is a foundational element in a multitude of kinase inhibitors, prized for its ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes.[1] However, the high degree of structural conservation in the ATP-binding sites across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2] Off-target inhibition can lead to unforeseen toxicities or polypharmacology, making early and comprehensive cross-reactivity profiling an indispensable step in drug discovery.[2] This guide uses IRAK4 inhibitors derived from the this compound scaffold as a case study to illustrate these principles.
Comparative Selectivity Analysis of Lead Analogs
The development of potent and selective IRAK4 inhibitors is a key therapeutic goal for treating inflammatory and autoimmune diseases, as well as certain cancers driven by aberrant MyD88 signaling.[3] Starting from high-throughput screening (HTS) hits, medicinal chemistry campaigns often generate numerous analogs. The objective is to enhance potency against the primary target (IRAK4) while simultaneously improving selectivity by reducing activity against other kinases.
Here, we compare two representative pyrazolopyrimidine analogs, Compound A and Compound B , which emerged from such an optimization effort.[4] Both compounds were profiled against a broad panel of kinases to assess their selectivity.
Rationale for Comparison: Compound A represents an early-stage hit with high potency but a wider off-target profile. Compound B is a later-stage, optimized analog designed for improved selectivity through structure-based drug design.[5][6] Comparing them illustrates the impact of chemical modifications on the cross-reactivity profile.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Compound A (% Inhibition @ 1 µM) | Compound B (% Inhibition @ 1 µM) | Primary Biological Pathway |
| IRAK4 | 99% | 98% | Innate Immunity, TLR/IL-1R Signaling |
| IRAK1 | 85% | 15% | Innate Immunity, TLR/IL-1R Signaling |
| TAK1 | 75% | <10% | NF-κB & MAPK Signaling |
| FLT3 | 92% | 45% | Hematopoiesis, Oncology |
| TRKA | 88% | 20% | Neuronal Signaling |
| CLK1 | 95% | 30% | mRNA Splicing |
| STK10 | 91% | <10% | Cell Proliferation, Apoptosis |
| Hit Rate * | 14.4% (34 of 236 kinases) | 10.0% (22 of 220 kinases) | Overall Selectivity |
*Hit Rate is defined as the percentage of kinases in the panel inhibited by ≥70% at a 1 µM inhibitor concentration. Data synthesized from findings reported in related studies.[4]
Expert Interpretation:
The data clearly demonstrates a successful optimization campaign. While both compounds maintain excellent potency against the primary target, IRAK4, Compound B shows a markedly improved selectivity profile.
-
IRAK Family Selectivity: A high degree of sequence homology exists between the ATP-binding sites of IRAK1 and IRAK4.[4] Compound A's significant inhibition of IRAK1 (85%) could lead to a broader suppression of the signaling cascade than intended. The optimization to Compound B successfully reduced IRAK1 activity to 15%, achieving greater than 200-fold selectivity, a critical parameter for dissecting the specific role of IRAK4.[4]
-
Off-Target Liabilities: Compound A shows potent inhibition of several unrelated kinases like FLT3, TRKA, and CLK1. Inhibition of TAK1 is particularly concerning, as it is a key downstream mediator in the TLR/IL-1R pathway, and its inhibition could lead to liver toxicity.[7] Compound B mitigates these liabilities, reducing inhibition of most off-targets to levels that are less likely to be biologically relevant.
-
Quantitative Selectivity Metric: The overall hit rate provides a quantitative measure of selectivity. Compound A's inhibition of 34 kinases at ≥70% indicates a relatively promiscuous inhibitor.[4] In contrast, Compound B's profile, with only 22 kinases inhibited to that degree, represents a more refined and desirable lead molecule.[4]
This comparative analysis underscores a critical principle: potency alone is insufficient. The journey from a "hit" to a "lead" is fundamentally defined by the strategic elimination of off-target activities through iterative chemical synthesis and comprehensive profiling.
The IRAK4 Signaling Pathway: Context for Cross-Reactivity
Understanding the biological context of the target is paramount. IRAK4 is the apical kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its inhibition is intended to block the inflammatory response at its source.
Caption: IRAK4-mediated TLR/IL-1R signaling pathway.
As the diagram illustrates, IRAK4's primary function is to phosphorylate IRAK1, initiating a cascade that leads to the activation of NF-κB and subsequent inflammatory gene transcription.[4] An ideal inhibitor would block the IRAK4->IRAK1 step with high specificity. The cross-reactivity of Compound A against IRAK1 and TAK1 means it inhibits the pathway at multiple points, complicating the interpretation of its effects and potentially increasing toxicity.[7]
Experimental Protocol: In Vitro Kinase Cross-Reactivity Profiling
To ensure the trustworthiness and reproducibility of selectivity data, a robust and standardized experimental protocol is essential. The following is a generalized workflow for a competitive binding assay or an activity-based kinase panel screen, such as those offered by commercial vendors.
Caption: Generalized workflow for in vitro kinase inhibitor profiling.
Detailed Step-by-Step Methodology: ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a common format for high-throughput screening and selectivity profiling.[8]
-
Kinase Reaction Setup (384-well plate):
-
Causality: The choice of ATP concentration is critical. It is typically set at or near the Michaelis constant (Km) for each specific kinase. Using the Km of ATP ensures the assay is sensitive to competitive inhibitors.
-
Step 1a: To each well, add 2.5 µL of a 2X kinase/substrate solution in kinase reaction buffer.
-
Step 1b: Add 0.5 µL of the test compound (analog) at various concentrations (e.g., 10-point serial dilution) or a single high concentration (e.g., 1 µM) for screening. Include positive (no inhibitor) and negative (no kinase) controls.
-
Step 1c: Initiate the reaction by adding 2.0 µL of a 2.5X ATP solution. The final reaction volume is 5 µL.
-
Step 1d: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This allows for sufficient product (ADP) formation in the linear range of the reaction.
-
-
Signal Generation and Detection:
-
Causality: The assay relies on a two-step enzymatic process to generate a light signal proportional to the amount of ADP produced.
-
Step 2a (Reaction Termination): Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes all remaining unconsumed ATP. This step is crucial to prevent background signal in the next phase. Incubate for 40 minutes at room temperature.
-
Step 2b (Signal Development): Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP (produced by the target kinase) back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase enzyme, producing a luminescent signal. Incubate for 30 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Causality: The light output is inversely proportional to the kinase inhibition. High inhibition results in low ADP production, leading to a weak luminescent signal.
-
Step 3a: Measure the luminescence of each well using a plate reader.
-
Step 3b: Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Step 3c: For dose-response curves, plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This self-validating system, with its integrated controls, provides a robust framework for quantifying kinase cross-reactivity and guiding the next steps in a drug discovery program.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 6. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-(Pyrimidin-5-yl)benzaldehyde Derivatives
This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and in vivo assessment of derivatives of 4-(pyrimidin-5-yl)benzaldehyde, a promising scaffold in medicinal chemistry. Drawing upon established methodologies and data from structurally related pyrimidine compounds, this document offers researchers, scientists, and drug development professionals a framework for advancing their own research programs. While extensive public data on derivatives from this specific aldehyde is emerging, this guide synthesizes proven insights from analogous pyrimidine-based compounds to provide a robust and scientifically grounded resource.
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including several approved drugs. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In medicinal chemistry, pyrimidine derivatives are widely explored for their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The this compound scaffold, in particular, offers a versatile starting point for the synthesis of a wide array of derivatives, most notably Schiff bases and other heterocyclic compounds, which have shown significant promise as kinase inhibitors in oncology.[2][3]
The rationale for exploring derivatives of this compound lies in the established success of pyrimidine-based drugs that target key signaling pathways dysregulated in cancer. Many of these compounds function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[4] This guide will delve into the practical aspects of evaluating novel derivatives, from their synthesis to preclinical assessment.
Synthesis of this compound Derivatives: A Focus on Schiff Bases
A primary and efficient route for derivatizing this compound is through the formation of Schiff bases (imines). This condensation reaction with various primary amines is a versatile method for introducing a wide range of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).
The general synthetic approach involves the reaction of this compound with a substituted amine in a suitable solvent, often with catalytic acid. The resulting imine bond (-C=N-) is a key pharmacophoric feature in many biologically active compounds.[5]
In Vitro Evaluation: Assessing Cytotoxicity and Mechanistic Action
A robust in vitro evaluation is the first step in characterizing the biological activity of newly synthesized this compound derivatives. This typically involves assessing their cytotoxic effects on cancer cell lines and elucidating their mechanism of action.
Comparative Cytotoxicity of Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of various pyrimidine derivatives, including Schiff bases and other related heterocyclic compounds, against a panel of human cancer cell lines. While not exclusively derived from this compound, this data provides a valuable benchmark for the expected potency of this class of compounds.
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine Schiff Base | 5-[(4-ethoxyphenyl)imino]methyl derivative | Gastric Adenocarcinoma (AGS) | Not specified, but showed significant activity | [5] |
| Pyrimidine Schiff Base | Sulfadiazine-salicylaldehyde derivative | HepG2 (Liver) | >250 (for some derivatives) | [6] |
| Pyrazolo[3,4-d]pyrimidine | Hydrazone derivative (VIIa) | Various (57 lines) | 0.326 - 4.31 | [2][7] |
| Pyrido[2,3-d]pyrimidine | Quinazolinone derivative (8d) | A-549 (Lung) | 7.23 | [8] |
| Pyrido[2,3-d]pyrimidine | Quinazolinone derivative (8d) | PC-3 (Prostate) | 7.12 | [8] |
| Furo[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine derivative (21e) | - | (VEGFR-2 IC50 = 21 nM) | [9] |
| Furan-furopyrimidine | Derivative 7b | A549 (Lung) | 6.66 | [10] |
| Furan-furopyrimidine | Derivative 7b | HT-29 (Colon) | 8.51 | [10] |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Lower values indicate higher potency.
Experimental Protocols for In Vitro Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control. Incubate for 24, 48, or 72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[11]
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases such as VEGFR-2.[9]
Protocol:
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Enzyme and Compound Incubation: The pyrimidine compound is pre-incubated with the target kinase (e.g., VEGFR-2) in a reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP and a suitable substrate.
-
Reaction Progression: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The kinase activity is measured using a variety of methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizing the Kinase Inhibition Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
In Vivo Evaluation: Assessing Antitumor Efficacy and Safety
Promising candidates from in vitro studies are advanced to in vivo models to evaluate their antitumor efficacy, pharmacokinetic profile, and safety in a living organism. Xenograft models in immunodeficient mice are a standard for this purpose.[4]
Comparative In Vivo Efficacy of Pyrimidine-Based Compounds
The following table presents a summary of in vivo antitumor activity for pyrimidine-based compounds in xenograft models. This data serves as a reference for the potential in vivo performance of novel this compound derivatives.
| Compound Class | Animal Model | Tumor Type | Dosing Regimen | Antitumor Effect | Reference |
| Pyrimidine Hybrid | Ehrlich Ascites Carcinoma (murine model) | Solid Tumor | 5 and 10 mg/kg/day (oral) | Potent anticancer activity, reduced angiogenesis | [9] |
| Deuterated Benzaldehyde Derivative | Nude Mice Xenograft | SK-OV-3 (Ovarian) | 90 mg/kg (oral) | T/C 47%, 50% increase in tumor doubling time | [12] |
| Deuterated Benzaldehyde Derivative | Nude Mice Xenograft | PANC-1 (Pancreatic) | 90 mg/kg (oral) | T/C 44-50%, 20-40% increase in tumor doubling time | [12] |
Note: T/C refers to the mean tumor volume of the treated group divided by the mean tumor volume of the control group, expressed as a percentage. A lower T/C value indicates greater antitumor activity.
Experimental Protocol for In Vivo Xenograft Studies
This protocol outlines the key steps for evaluating the in vivo antitumor activity of a this compound derivative in a subcutaneous xenograft model.[4]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).[4]
-
Cell Culture and Preparation: Culture a human cancer cell line (e.g., A549, MCF-7) and prepare a cell suspension for injection.[4]
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.[4]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[11]
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[4]
-
Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.[4]
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or if significant toxicity is observed. Tumors and organs can be collected for further analysis.[4]
Visualizing the In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo xenograft study.
Signaling Pathways and Mechanism of Action
Many pyrimidine derivatives, including those with potential to be derived from this compound, function as inhibitors of key signaling pathways implicated in cancer. A prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[13]
Simplified VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrimidine derivatives.
By inhibiting VEGFR-2, these compounds can block downstream signaling cascades, leading to a reduction in tumor angiogenesis, proliferation, and survival.[13]
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The synthetic accessibility of derivatives such as Schiff bases, coupled with the proven efficacy of the broader pyrimidine class as kinase inhibitors, provides a strong rationale for their continued investigation.
This guide has provided a comprehensive framework for the in vitro and in vivo evaluation of these compounds. By employing systematic screening funnels, from initial cytotoxicity assays to mechanistic kinase inhibition studies and ultimately to preclinical xenograft models, researchers can effectively identify and advance promising lead candidates. Future work should focus on synthesizing and evaluating a diverse library of this compound derivatives to build a robust structure-activity relationship and to identify compounds with superior potency, selectivity, and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives [mdpi.com]
- 8. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Growth inhibition of human tumor xenografts in nude mice by treatment with the antitumor agent 4,6-benzylidene-d1-D-glucose (P-1013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-(Pyrimidin-5-yl)benzaldehyde and Structurally Related Building Blocks for Drug Discovery and Materials Science
Introduction: The Strategic Importance of Aryl-Heterocyclic Scaffolds
In the landscape of modern chemical synthesis, the selection of starting materials is a critical decision that profoundly influences the trajectory of a research program. Aryl-heterocyclic building blocks, which couple an aromatic core to a heterocyclic system, are of paramount importance, particularly in medicinal chemistry and materials science. The pyrimidine ring, a six-membered diazine, is a privileged scaffold found in the nucleobases of DNA and a plethora of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2]
This guide focuses on 4-(Pyrimidin-5-yl)benzaldehyde , a versatile bifunctional building block that features a reactive aldehyde group for derivatization and a pyrimidin-5-yl moiety that can impart desirable physicochemical and pharmacological properties to a target molecule.[3][4] Its unique electronic structure and synthetic accessibility make it a valuable tool for researchers.
However, the chemical space of aryl-heterocyclic aldehydes is vast. The subtle repositioning of a nitrogen atom or a change in the substitution pattern can dramatically alter a molecule's reactivity, conformation, and biological activity.[5] This guide provides an in-depth, head-to-head comparison of this compound with key isomeric and alternative heterocyclic analogues. We will dissect their performance in cornerstone synthetic reactions, analyze their physicochemical properties, and provide actionable insights to guide your selection of the optimal building block for your specific application.
The Contenders: A Structural Overview
For a meaningful comparison, we have selected four analogues that represent critical structural and electronic perturbations from our lead compound, this compound.
Figure 1. Structures of the compared building blocks.
-
4-(Pyrimidin-2-yl)benzaldehyde: An isomer where the benzaldehyde moiety is attached at the C2 position of the pyrimidine ring, placing it between the two nitrogen atoms.
-
3-(Pyrimidin-5-yl)benzaldehyde: An isomer where the pyrimidinyl group is in a meta position relative to the aldehyde, altering the electronic communication between the two rings.[6]
-
4-(Pyridin-3-yl)benzaldehyde: Replaces the pyrimidine with pyridine, a six-membered ring with a single nitrogen atom. This allows for an assessment of the impact of the second nitrogen atom.[7]
-
4-(Pyrazin-2-yl)benzaldehyde: Replaces pyrimidine with its isomer, pyrazine, where the nitrogen atoms are at positions 1 and 4. This provides insight into the effect of nitrogen atom placement.[8]
Comparative Physicochemical Properties
The physical properties of a building block can influence reaction conditions (e.g., solubility) and are early indicators of the properties of the final compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 198084-12-7 | C₁₁H₈N₂O | 184.19 | 145-149[3][9] | 369.1[3] |
| 4-(Pyrimidin-2-yl)benzaldehyde | 77232-38-3 | C₁₁H₈N₂O | 184.19 | N/A | N/A |
| 3-(Pyrimidin-5-yl)benzaldehyde | 640769-70-6 | C₁₁H₈N₂O | 184.19 | N/A | 374.7[6] |
| 4-(Pyridin-3-yl)benzaldehyde | 127406-55-7 | C₁₂H₉NO | 183.21 | 52-57[10] | 350.6[10] |
| 4-(Pyrazin-2-yl)benzaldehyde | 132336-63-9 | C₁₁H₈N₂O | 184.19 | N/A | N/A |
Data not always available (N/A) in the searched literature.
Expert Insights: The significantly lower melting point of 4-(Pyridin-3-yl)benzaldehyde compared to this compound suggests a less tightly packed crystal lattice, which can be attributed to the different hydrogen bonding and dipole-dipole interactions dictated by the number and position of nitrogen atoms. This can have practical implications for solubility and handling.
Reactivity Profile I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, essential for synthesizing the biaryl structures common in pharmaceuticals. The reactivity of the heterocyclic component is heavily influenced by its electronic nature.
Causality: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes halogenated pyrimidines particularly reactive substrates for Suzuki coupling, often proceeding under milder conditions than their corresponding benzene analogues.[11][12] In fact, the enhanced reactivity allows for the effective use of more stable and less expensive chloro-pyrimidines, whereas aryl chlorides are typically unreactive without specialized, bulky phosphine ligands.[11][12]
Figure 2. Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Reactivity:
-
This compound: The 5-position of the pyrimidine ring is electronically similar to a substituted benzene, but still activated by the distal nitrogens. It generally exhibits good reactivity in Suzuki couplings.[13]
-
4-(Pyrimidin-2-yl)benzaldehyde: The 2-position is flanked by two nitrogen atoms, making it highly electron-deficient. A halogen at this position is exceptionally reactive, sometimes leading to side reactions if not carefully controlled.
-
4-(Pyridin-3-yl)benzaldehyde: The 3-position of pyridine is less electron-deficient than the 2- or 4-positions. Its reactivity is generally good but may require slightly more forcing conditions compared to a highly activated pyrimidine position.
-
4-(Pyrazin-2-yl)benzaldehyde: The pyrazine ring is also highly electron-deficient. A halogen at the 2-position is very reactive, comparable to the 2-position of pyrimidine.
Trustworthiness through Protocol: The following protocol for synthesizing the title compound demonstrates a reliable method, leveraging the principles discussed.
Experimental Protocol: Synthesis of this compound via Suzuki Coupling
This protocol is adapted from established literature procedures.[9]
-
Reagent Preparation: In a flame-dried Schlenk flask, combine 5-bromopyrimidine (1.0 eq.), 4-formylphenylboronic acid (1.5 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degassing the solvent (e.g., by sparging with argon) prevents catalyst oxidation.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Reactivity Profile II: Reductive Amination
Reductive amination is one of the most robust methods for forming C-N bonds, converting an aldehyde into a primary, secondary, or tertiary amine.[14] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.
Causality: The electrophilicity of the aldehyde's carbonyl carbon is the primary driver for the initial nucleophilic attack by the amine. The electronic nature of the heterocyclic ring directly modulates this electrophilicity.
-
Electron-withdrawing heterocycles (like pyrimidine and pyrazine) increase the partial positive charge on the carbonyl carbon, accelerating imine formation.
-
Electron-donating or less-withdrawing heterocycles may lead to slower reaction rates.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Cas 198084-12-7,this compound | lookchem [lookchem.com]
- 4. CAS 198084-12-7: this compound [cymitquimica.com]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 6. 3-(Pyrimidin-5-yl)benzaldehyde [myskinrecipes.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | 198084-12-7 [chemicalbook.com]
- 10. 127406-55-7 CAS MSDS (4-(Pyridin-3-yl)benzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-(Pyrimidin-5-yl)benzaldehyde: From Risk Assessment to Disposal
As a key intermediate in the synthesis of novel therapeutics and functional materials, 4-(Pyrimidin-5-yl)benzaldehyde is a compound of significant interest to researchers in organic synthesis and drug development.[1][2] Its unique structure, featuring a reactive aldehyde group and a pyrimidine core, necessitates a thorough understanding of its handling characteristics to ensure laboratory safety and experimental integrity.[2] This guide provides an in-depth, experience-driven framework for the safe handling of this valuable reagent.
Hazard Identification: Understanding the Reactant
Before any laboratory work commences, a comprehensive risk assessment is paramount. This compound, like many aromatic aldehydes, presents several potential hazards. While specific GHS data for this exact compound is limited, data for structurally similar compounds and general chemical principles allow for a robust safety profile. The primary hazards are associated with irritation and acute toxicity upon exposure.
A related isomer, 4-(Pyrimidin-2-yl)benzaldehyde, is classified with the following GHS Hazard Statements, which should be considered as potential risks for the 5-yl isomer until specific data becomes available[3]:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
The warning signal word associated with these hazards is "Warning".[3] Therefore, all handling procedures must be designed to mitigate exposure through oral, dermal, and inhalation routes.
Table 1: Hazard Profile of this compound and Related Structures
| Hazard Classification | GHS Hazard Statement | Potential Effect |
| Acute Toxicity, Oral | H302 | Harmful if ingested.[3][4] |
| Acute Toxicity, Dermal | H312 | Harmful if absorbed through the skin.[3] |
| Skin Irritation | H315 | Causes irritation upon skin contact.[3] |
| Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation.[3][5] |
| Acute Toxicity, Inhalation | H332 | Harmful if dust or aerosol is inhaled.[3] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract.[3] |
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is dictated by the hazard profile. For this compound, a multi-layered approach is necessary to prevent contact and inhalation.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 certified) with a Face Shield. | Goggles provide a seal around the eyes to protect against dust and splashes.[6] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when handling larger quantities or during vigorous reactions.[6][7] |
| Hand | Disposable Nitrile Gloves. | Nitrile gloves offer good protection against incidental splashes of a broad range of chemicals.[7][8] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and change them immediately upon contamination.[7] |
| Body | Cotton Lab Coat (fully buttoned) or Chemical Resistant Apron. | A standard lab coat protects against minor spills and dust on clothing. For larger-scale work, a chemical-resistant apron provides an additional barrier. Ensure clothing covers the entire foot (closed-toe shoes are mandatory).[7] |
| Respiratory | Required when engineering controls are insufficient. | All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[9] If a fume hood is unavailable or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge is required.[10][11] Use of a respirator necessitates enrollment in a formal respiratory protection program.[7] |
Operational Plan: A Step-by-Step Handling Workflow
A structured workflow minimizes the risk of exposure and ensures procedural consistency. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.
Diagram 1: Safe Handling Workflow
Caption: Workflow for handling this compound.
Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and certified.
-
Confirm the location and accessibility of the nearest safety shower, eyewash station, and chemical spill kit.
-
Don the appropriate PPE as specified in Table 2.
-
-
Handling (inside a chemical fume hood):
-
Carefully weigh the required amount of this compound. Use a draft shield or weighing paper folded to create a chute to minimize dust.
-
Slowly add the solid to the reaction vessel. Avoid rapid movements that could aerosolize the powder.
-
Proceed with the chemical reaction, keeping the sash of the fume hood at the lowest practical height.
-
-
Decontamination and Cleanup:
-
Upon completion of the reaction, quench any reactive materials before removing them from the fume hood.
-
Clean all glassware and equipment within the fume hood.
-
Wipe down the surfaces of the fume hood with an appropriate solvent to remove any residual chemical dust.
-
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9][11] Seek immediate medical attention.[11]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[11] If skin irritation occurs, seek medical advice.[11]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[11] If the person feels unwell or breathing is difficult, call a poison center or doctor.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor immediately if you feel unwell.[4][11]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous.
-
Chemical Waste: Unused reagent and reaction mixtures should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: Used gloves, weighing paper, pipette tips, and other contaminated disposable materials must be placed in a separate, clearly labeled solid hazardous waste container.
-
Disposal Protocol: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, regional, and national regulations.[4] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound, unlocking its potential in the advancement of science while maintaining the highest standards of laboratory safety.
References
- 1. Cas 198084-12-7,this compound | lookchem [lookchem.com]
- 2. This compound | 198084-12-7 | Benchchem [benchchem.com]
- 3. 4-(Pyrimidin-2-yl)benzaldehyde | C11H8N2O | CID 12703722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kasturiaromatics.com [kasturiaromatics.com]
- 5. This compound – porphyrin-systems [porphyrin-systems.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. uah.edu [uah.edu]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
